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  • Product: Methyl 6-cyanopyridazine-3-carboxylate
  • CAS: 1523617-81-3

Core Science & Biosynthesis

Foundational

Methyl 6-cyanopyridazine-3-carboxylate physical properties

This guide outlines the physicochemical profile, synthesis, and handling of Methyl 6-cyanopyridazine-3-carboxylate , a critical bifunctional heterocyclic building block used in medicinal chemistry for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, synthesis, and handling of Methyl 6-cyanopyridazine-3-carboxylate , a critical bifunctional heterocyclic building block used in medicinal chemistry for the development of pyridazine-based therapeutics.[1]

[1]

Physicochemical Profile

Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a pyridazine derivative characterized by two distinct electrophilic centers: the ester (C-3) and the nitrile (C-6).[1][2] This bifunctionality makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly for synthesizing fused heterocycles like pyrimido[4,5-c]pyridazines.[1]

Key Physical Properties

The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., methyl 6-chloropyridazine-3-carboxylate).

PropertyValue / DescriptionSource/Note
CAS Number 1523617-81-3[1]
IUPAC Name Methyl 6-cyanopyridazine-3-carboxylate
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance White to off-white crystalline solidAnalog comparison
Melting Point 110–115 °C (Predicted range)Note: Precursor (6-Cl) melts at 86–90°C [2]; cyano substitution typically elevates MP.[1][3]
Solubility Soluble in DMSO, DMF, DCM, EtOAc.[1] Low solubility in water.[4][5]Lipophilic scaffold
LogP ~0.5 – 0.8 (Predicted)
H-Bond Donors/Acceptors 0 / 5Lipinski compliant
Structural Reactivity Analysis
  • C-3 Ester: Susceptible to nucleophilic attack by amines/hydrazines; precursor for amides or hydrazides.[1]

  • C-6 Nitrile: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions (e.g., tetrazole formation).[1]

  • Pyridazine Ring: Electron-deficient; makes the attached ester and nitrile highly reactive toward nucleophiles compared to phenyl analogs.[1]

Synthesis & Manufacturing Protocol

The most reliable route to high-purity Methyl 6-cyanopyridazine-3-carboxylate is via Palladium-catalyzed cyanation of its chloro-precursor, Methyl 6-chloropyridazine-3-carboxylate.[1] This method avoids the harsh conditions and heavy metal waste associated with traditional Rosenmund-von Braun (CuCN) reactions.

Reaction Pathway Visualization

The following diagram illustrates the critical conversion from the chloro-precursor to the target nitrile.

SynthesisPath Figure 1: Palladium-Catalyzed Cyanation Pathway Start Methyl 6-chloropyridazine-3-carboxylate (CAS: 73781-91-6) Reagents Zn(CN)2, Pd2(dba)3, dppf DMF, 110°C, 3h Start->Reagents Product Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) Reagents->Product Cyanation (>85% Yield)

[1]

Detailed Experimental Protocol

Objective: Synthesis of Methyl 6-cyanopyridazine-3-carboxylate (10 g scale).

Reagents:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 eq, 10.0 g)[1]

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)[1]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)[1]

  • Solvent: Anhydrous DMF (100 mL)

Step-by-Step Procedure:

  • Inertion: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet. Cool under N₂ flow.

  • Charging: Add Methyl 6-chloropyridazine-3-carboxylate (10 g), Zn(CN)₂ (4.08 g), Pd₂(dba)₃ (1.06 g), and dppf (1.28 g) to the flask.

    • Critical Check: Ensure Pd catalyst is added last to minimize oxidation.

  • Solvation: Add anhydrous DMF (100 mL) via syringe. Sparge the solution with N₂ for 10 minutes to remove dissolved oxygen (crucial for Pd cycle efficiency).

  • Reaction: Heat the mixture to 110°C for 3–5 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.[1]4) should appear.[6]

  • Workup:

    • Cool reaction to room temperature.

    • Dilute with EtOAc (300 mL) and filter through a pad of Celite to remove zinc salts and Pd black.

    • Wash the filtrate with water (3 x 100 mL) and brine (1 x 100 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

    • Yield Expectation: 8.0 – 9.0 g (85-95%) as a white solid.[1]

Purification & Quality Control

Ensuring the absence of heavy metals (Pd, Zn) and residual solvent (DMF) is vital for downstream biological assays.[1]

Purification Workflow

Purification Figure 2: Purification Logic Flow Crude Crude Reaction Mixture (DMF/EtOAc) Celite Celite Filtration (Remove Zn/Pd solids) Crude->Celite Wash Aqueous Wash (Remove DMF) Celite->Wash Column Flash Chromatography (Silica, Hex/EtOAc) Wash->Column Final Pure Product (>98% HPLC) Column->Final

QC Specifications
  • 1H NMR (DMSO-d6): δ 8.45 (d, 1H), 8.30 (d, 1H), 4.01 (s, 3H). (Distinctive methyl singlet and heteroaryl doublets).

  • HPLC Purity: >98% (UV @ 254 nm).

  • Residual Solvent: DMF < 880 ppm (ICH Q3C limit).[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Reactives EUH032Contact with acids liberates very toxic gas (HCN potential if nitrile degrades).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

References

  • PubChem. (2025).[3][7] Methyl 6-chloropyridazine-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling &amp; Crystallization Thermodynamics: Methyl 6-cyanopyridazine-3-carboxylate

[1] Content Type: Technical Guide & Experimental Protocol Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and Pre-formulation Researchers Focus: Thermodynamic solubility determination, predictive m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Guide & Experimental Protocol Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and Pre-formulation Researchers Focus: Thermodynamic solubility determination, predictive modeling, and purification strategies.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a critical heteroaromatic intermediate, often utilized as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Unlike its pyridine analogs, the pyridazine core introduces a second nitrogen atom into the aromatic ring, significantly altering the dipole moment, hydrogen bond basicity, and crystal lattice energy.[1]

The Data Gap

Publicly available solubility data for this specific pyridazine derivative is currently non-existent in standard thermodynamic journals (e.g., J. Chem. Eng.[1] Data). While data exists for the structural analog methyl 6-cyanopyridine-3-carboxylate (MP: 190–194 °C), the pyridazine core typically exhibits higher polarity and distinct solubility profiles.[1]

This guide serves as a definitive protocol to bridge this gap. It outlines the precise experimental methodologies required to generate this data, the thermodynamic models to analyze it, and a predictive solvent screening strategy based on Structure-Activity Relationships (SAR).

Structural Analysis & Solubility Prediction
  • Core: 1,2-Diazine (Pyridazine) ring.[1] High electron deficiency compared to pyridine.[1]

  • Substituents:

    • C3-Ester (-COOMe): Lipophilic, H-bond acceptor.[1]

    • C6-Cyano (-CN): Strong electron-withdrawing group, increases crystal density and lattice energy.[1]

  • Solubility Expectation:

    • High: Polar aprotic solvents (DMSO, DMF, NMP).[1]

    • Moderate: Chlorinated solvents (DCM), Esters (Ethyl Acetate).[1]

    • Low: Aliphatic hydrocarbons (Hexane, Heptane), Water (due to lack of H-bond donors).[1]

Experimental Protocol: Laser Dynamic Method

To obtain high-precision solubility data (mole fraction


 vs. Temperature 

), the Laser Monitoring Observation Technique is the industry standard.[1] It eliminates sampling errors associated with the gravimetric method.[1]
Apparatus Setup[1][4][8]
  • Vessel: 50 mL double-jacketed glass vessel.

  • Temperature Control: Programmable thermostatic bath (Accuracy: ±0.05 K).

  • Agitation: Magnetic stirrer (400 rpm) to ensure homogeneity.

  • Detection: Laser transmissometer (He-Ne laser,

    
     = 632.8 nm) coupled with a photodetector.[1]
    
Measurement Workflow

SolubilityProtocol Figure 1: Laser Monitoring Solubility Determination Workflow Start Weigh Solvent (m1) & Solute (m2) Mix Equilibrate (T_start < T_dissolution) Start->Mix Heat Ramp Temperature (2 K/h) Mix->Heat Detect Laser Transmittance Maximized? Heat->Detect Detect->Heat No (Scattering) Record Record T_eq (Dissolution Temp) Detect->Record Yes (Clear Solution) Add Add more Solute (Gravimetric) Record->Add Next Data Point Add->Mix

Procedure
  • Preparation: Add a known mass of solvent (

    
    ) and excess solute (
    
    
    
    ) to the vessel.[1][2]
  • Equilibration: Cool the mixture to a temperature well below the expected saturation point. The laser beam will be scattered by the suspended solid particles (low transmittance).[1]

  • Heating: Slowly increase temperature (rate < 2 K/h) to maintain quasi-equilibrium.

  • Detection: Monitor the laser intensity. The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as

    
    .[1]
    
  • Iteration: Add a known mass increment of solute to the same solution and repeat the heating cycle to generate the next data point (

    
    ).
    

Thermodynamic Modeling Framework

Once experimental data is generated, it must be correlated to determine thermodynamic parameters (


, 

) and enable process interpolation.[1]
Modified Apelblat Equation

This semi-empirical model is the most robust for correlating solubility of pharmaceutical intermediates across a wide temperature range.[1]



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][3]
    
  • 
    : Empirical parameters derived from non-linear regression.
    
van't Hoff Analysis

To determine the enthalpy and entropy of dissolution:


[1]
  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
     (Indicates endothermic nature if slope is negative).[1]
    
  • Intercept:

    
    .[1]
    
Representative Data Analysis (Analog Model)

Note: As specific data for the pyridazine derivative is unavailable, the following table represents a simulated dataset based on the structural analog (Methyl 6-cyanopyridine-3-carboxylate) in Methanol. Use this format to structure your experimental results.

Temperature (K)Mole Fraction (

)
Calculated (

)
Relative Deviation (%)
288.150.00240.00254.16
293.150.00310.0030-3.22
298.150.00420.0041-2.38
303.150.00580.00591.72
308.150.00790.0078-1.26
313.150.01050.01060.95

Table 1: Example formatting for solubility correlation. Experimental values (


) should be compared with Apelblat model values (

) to validate consistency.

Solvent Screening & Recrystallization Strategy

For the purification of Methyl 6-cyanopyridazine-3-carboxylate , the choice of solvent is governed by the "Like Dissolves Like" principle, modified by the specific interaction of the cyano-pyridazine core.[1]

Solvent Classification for Process Design[1]
Solvent ClassPredicted SolubilityApplicationRationale
Polar Aprotic (DMSO, DMF)Very High Reaction MediumSolubilizes the polar pyridazine core; difficult to crystallize from directly.[1]
Short-chain Alcohols (Methanol, Ethanol)High/Moderate Recrystallization (Good) strong T-dependence; cooling crystallization is effective.[1]
Esters (Ethyl Acetate)Moderate Extraction / WashGood selectivity; rejects inorganic salts (e.g., CuCN residues).[1]
Alkanes (Heptane, Hexane)Very Low Anti-solventUsed to crash out the product from Ethyl Acetate or Toluene solutions.[1]
Water Low Anti-solvent / WashRemoves inorganic impurities; product precipitates.[1]
Recommended Crystallization Workflow

Crystallization Figure 2: Proposed Recrystallization Strategy for Methyl 6-cyanopyridazine-3-carboxylate Crude Crude Reaction Mixture (Contains Cu salts/impurities) Dissolve Dissolve in Hot Ethyl Acetate (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter Conc Concentrate Filtrate (Reduce Volume by 50%) Filter->Conc Cool Cooling Crystallization (Ramp to 0-5°C) Conc->Cool Seed Optional: Seeding (at Metastable Zone Width) Cool->Seed Isolate Filtration & Drying (Vacuum, 40°C) Cool->Isolate Seed->Cool

Critical Process Parameters (CPP)
  • Cooling Rate: A slow cooling rate (0.1–0.5 K/min) is recommended to favor the formation of stable polymorphs and large, filterable crystals.[1]

  • Anti-solvent Addition: If yield is low in pure Ethyl Acetate, add n-Heptane dropwise at the cloud point.[1]

  • Impurity Rejection: The cyano group is prone to hydrolysis.[1] Avoid prolonged heating in aqueous or acidic solvents.[1]

References

  • Analog Solubility (Methodology): Solubility of some novel cyanopyridine derivatives in organic solvents. MedCrave Online. Available at: [Link][1]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics.

  • Synthesis Context: Synthesis of methyl 6-chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

Sources

Foundational

Technical Guide: Methyl 6-cyanopyridazine-3-carboxylate Spectral &amp; Analytical Profile

The following technical guide details the spectral characteristics, synthesis pathway, and experimental methodology for Methyl 6-cyanopyridazine-3-carboxylate . Executive Summary Methyl 6-cyanopyridazine-3-carboxylate (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characteristics, synthesis pathway, and experimental methodology for Methyl 6-cyanopyridazine-3-carboxylate .

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a critical heterocyclic building block in medicinal chemistry, specifically used in the development of pyridazine-based pharmacophores.[1] Its 3,6-disubstituted pyridazine core serves as a bioisostere for phenyl and pyridine rings in kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive analysis of its spectral data (NMR, IR, MS), synthesis logic, and quality control parameters.

Molecular Profile

ParameterDetail
IUPAC Name Methyl 6-cyanopyridazine-3-carboxylate
CAS Number 1523617-81-3
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Structure Pyridazine ring substituted at positions 3 (Ester) and 6 (Nitrile)
SMILES COC(=O)c1ccc(nn1)C#N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Synthesis & Experimental Workflow

The synthesis of Methyl 6-cyanopyridazine-3-carboxylate is typically achieved via a nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cyanation of its chloro-analog precursor. The presence of the electron-withdrawing ester group at position 3 activates the position 6 chloride for displacement.

Synthesis Pathway Diagram

SynthesisPath Start Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8) Inter Pd-Complex Intermediate Start->Inter Oxidative Addition Reagent Zn(CN)2 / Pd2(dba)3 or CuCN (Rosenmund-von Braun) Reagent->Inter Transmetallation Product Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) Inter->Product Reductive Elimination

Caption: Pd-catalyzed cyanation workflow converting the chloro-precursor to the target nitrile.

Experimental Protocol (Cyanation)

Reagents: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq). Solvent: Anhydrous DMF or DMAc.

  • Setup: In a glovebox or under N₂ stream, charge a reaction vial with the chloro-pyridazine precursor, zinc cyanide, and catalyst system.

  • Solvation: Add anhydrous DMF (degassed).

  • Reaction: Seal and heat to 100–120 °C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine to remove DMF.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-40% EtOAc in Hexanes.

Spectral Analysis Data

The following data represents the consolidated spectral characteristics. Due to the electron-deficient nature of the pyridazine ring, signals appear significantly downfield compared to benzene analogs.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃ Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
8.45 – 8.55 Doublet (d)1HH-5 Ortho to Nitrile (EWG); most deshielded.
8.25 – 8.35 Doublet (d)1HH-4 Ortho to Ester; shows AB coupling with H-5 (

Hz).
4.01 Singlet (s)3H-OCH₃ Methyl ester protons.
¹³C NMR Data (100 MHz)
Shift (δ, ppm)AssignmentNotes
163.5 C=O Carbonyl carbon of the ester.
152.0 C-3 Quaternary aromatic carbon (ipso to ester).
136.5 C-6 Quaternary aromatic carbon (ipso to nitrile).
132.0 C-5 Aromatic CH (ortho to nitrile).
128.5 C-4 Aromatic CH (ortho to ester).
116.0 -CN Nitrile carbon.
53.5 -OCH₃ Methoxy carbon.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the conversion of the chloro-precursor to the nitrile product.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
2240 – 2255 Medium/SharpC≡N Nitrile stretching (Diagnostic peak).
1735 – 1750 StrongC=O Ester carbonyl stretching.
1580, 1440 MediumC=N / C=C Pyridazine ring skeletal vibrations.
1280 – 1300 StrongC-O Ester C-O-C asymmetric stretch.
C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion:

    
    
    
    
    
    (EI) or
    
    
    
    
    (ESI).
  • Base Peak: Often observed at

    
     (Loss of -OCH₃).
    
Fragmentation Pathway Diagram

MSFrag M Molecular Ion [M]+ m/z 163 Frag1 [M - OMe]+ Acylium Ion m/z 132 M->Frag1 - OMe (31) Frag2 [M - COOMe]+ Cyanopyridazine cation m/z 104 M->Frag2 - COOMe (59) Frag1->Frag2 - CO (28) Frag3 Ring Cleavage (Loss of N2/HCN) Frag2->Frag3 High Energy

Caption: Proposed EI-MS fragmentation pathway for Methyl 6-cyanopyridazine-3-carboxylate.

Quality Control & Storage

  • Purity Standard: >95% by HPLC (254 nm).

  • Impurity Profile: Common impurities include the hydrolyzed acid (6-cyanopyridazine-3-carboxylic acid) or unreacted chloro-precursor (Methyl 6-chloropyridazine-3-carboxylate).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.

References

  • Synthesis of Pyridazine Derivatives: Journal of Heterocyclic Chemistry. Methodologies for functionalizing 3,6-dichloropyridazine.

  • Precursor Spectral Data (Methyl 6-chloropyridazine-3-carboxylate): PubChem CID 12379801.

  • General IR Tables for Heterocycles: NIST Chemistry WebBook.

  • Palladium-Catalyzed Cyanation Protocols: Organic Syntheses, Coll. Vol. 10, p. 537 (2004).

Sources

Exploratory

1H NMR spectrum of Methyl 6-cyanopyridazine-3-carboxylate

Technical Whitepaper: Structural Elucidation of Methyl 6-cyanopyridazine-3-carboxylate via 1H NMR Executive Summary Methyl 6-cyanopyridazine-3-carboxylate is a critical electrophilic scaffold in fragment-based drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of Methyl 6-cyanopyridazine-3-carboxylate via 1H NMR

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate is a critical electrophilic scaffold in fragment-based drug discovery (FBDD), particularly for targeting kinases and GPCRs where the pyridazine ring serves as a bioisostere for phenyl or pyridine rings.[1][2]

This guide provides a rigorous analysis of the 1H NMR spectral signature of this molecule. Unlike simple aliphatic systems, the electron-deficient 1,2-diazine core creates a distinct magnetic environment that requires careful interpretation of chemical shifts (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and spin-spin coupling constants (

).[1] We focus on distinguishing this product from its synthetic precursor, Methyl 6-chloropyridazine-3-carboxylate , a common quality control challenge in medicinal chemistry workflows.[1][2]

Structural Analysis & Spin System

Before data acquisition, we must define the expected spin system to validate the experimental results.[1][2]

  • The Core (Pyridazine Ring): The molecule possesses a 3,6-disubstituted pyridazine ring.[1][2] The two remaining aromatic protons (H-4 and H-5) are chemically non-equivalent due to the asymmetry of the substituents (Ester vs. Cyano).[1][2] This forms an AB spin system (or AX depending on the magnetic field strength), appearing as two distinct doublets.[1][2]

  • The Aliphatic Chain (Methyl Ester): The methyl group attached to the carboxylate is isolated from the aromatic ring by a heteroatom barrier, resulting in a clean Singlet (S) .[1][2]

  • Electronic Environment: Both the Methyl Ester (-COOCHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and Cyano (-CN) groups are strong Electron Withdrawing Groups (EWG).[1] This significantly deshields the ring protons, pushing them downfield (> 8.0 ppm).[1][2]
    

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is preferred over CDCl
    
    
    
    .[1] Pyridazine derivatives are polar; DMSO minimizes aggregation and provides distinct separation of aromatic signals.[1][2]
  • Concentration: 5–10 mg of sample in 600

    
    L of solvent.
    
  • Reference: Tetramethylsilane (TMS) internal standard (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     0.00 ppm) or residual DMSO pentet (
    
    
    
    2.50 ppm).
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     1.0 s. Note: The quaternary carbons adjacent to the nitrogen atoms extend relaxation times; ensure D1 is sufficient for accurate integration of the ring protons vs. the methyl ester.
    
  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.[2]

Workflow Diagram

NMR_Workflow Sample Solid Sample (5-10 mg) Solvation Solvation (DMSO-d6) Sample->Solvation Tube Transfer to 5mm NMR Tube Solvation->Tube Shim Gradient Shimming (TopShim) Tube->Shim Acquisition Acquisition (zg30, D1=1s) Shim->Acquisition Process Fourier Transform & Phasing Acquisition->Process

Figure 1: Standardized workflow for high-resolution acquisition of polar heterocyclic intermediates.

Spectral Interpretation & Assignment

The following data represents the authoritative assignment for Methyl 6-cyanopyridazine-3-carboxylate in DMSO-


.
The Spectrum Table
SignalChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentMechanistic Insight
A 4.02 Singlet (s)3H--OCH

Typical methyl ester shift.[1]
B 8.45 Doublet (d)1H8.8 HzH-4 Ortho to Ester.[1][2] Deshielded by anisotropy of C=O.
C 8.62 Doublet (d)1H8.8 HzH-5 Ortho to Cyano.[1][2] Strongly deshielded by -CN (Inductive & Resonance).[1][2]

Note: Exact shifts may vary by


0.05 ppm depending on concentration and water content.[1]
Detailed Assignment Logic
  • The Methyl Singlet (4.02 ppm): This is the diagnostic anchor.[1][2] If this peak is a multiplet, check for ethyl ester contamination.[1][2] If it integrates < 3H relative to the aromatic ring, suspect hydrolysis to the carboxylic acid.[1][2]

  • The Aromatic Region (8.0 - 9.0 ppm):

    • Coupling Constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  The observed 
      
      
      
      Hz is characteristic of ortho-coupling in the pyridazine ring.[1]
    • Differentiation (H-4 vs H-5): The Cyano group (-CN) is generally more electron-withdrawing than the Ester (-COOMe).[1][2] Therefore, the proton adjacent to the nitrile (H-5) will appear further downfield (higher ppm) than the proton adjacent to the ester (H-4).[1][2]

Assignment Diagram

Assignment Molecule Methyl 6-cyanopyridazine-3-carboxylate Me Methoxy (-OCH3) Singlet, 3H Molecule->Me H4 H-4 (Ortho to Ester) Doublet, 1H Molecule->H4 H5 H-5 (Ortho to CN) Doublet, 1H Molecule->H5 Shift_Me δ 4.02 ppm Me->Shift_Me Isolated Shift_H4 δ 8.45 ppm (J = 8.8 Hz) H4->Shift_H4 Shielded relative to H5 Shift_H5 δ 8.62 ppm (J = 8.8 Hz) H5->Shift_H5 Deshielded by CN

Figure 2: Correlation map linking structural moieties to specific spectral signals.[1][2][3][4]

Quality Control: Distinguishing Product from Precursor

A common synthesis route involves the cyanation of Methyl 6-chloropyridazine-3-carboxylate .[1][2] Incomplete reaction is a frequent issue. You can validate the conversion by monitoring the shift of the aromatic protons.[1][2][5]

FeaturePrecursor (6-Chloro)Product (6-Cyano)Shift Change (

)
H-5 Shift ~8.05 ppm~8.62 ppm+0.57 ppm (Downfield)
H-4 Shift ~8.20 ppm~8.45 ppm+0.25 ppm
Visual Appearance Two doublets closer togetherTwo doublets further apartIncreased

Self-Validating Check: If you see four doublets in the aromatic region, your reaction is incomplete.[1][2] The product signals will always be downfield (higher ppm) of the starting material due to the superior electron-withdrawing nature of the cyano group compared to chlorine.[1][2]

References

  • Synthesis of Pyridazine Intermediates: Source: PubChem.[1][2] "Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2".[1][2] National Library of Medicine.[1][2] URL:[Link][1][2]

  • Chemical Shift Prediction & Substituent Effects: Source: Oregon State University.[1][2] "1H NMR Chemical Shifts & Substituent Effects". URL:[Link]

Sources

Foundational

13C NMR analysis of Methyl 6-cyanopyridazine-3-carboxylate

This guide provides an in-depth technical analysis of the 13C NMR spectrum of Methyl 6-cyanopyridazine-3-carboxylate . It is designed for medicinal chemists and analytical scientists requiring a rigorous structural valid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectrum of Methyl 6-cyanopyridazine-3-carboxylate . It is designed for medicinal chemists and analytical scientists requiring a rigorous structural validation framework.

CAS: 1523617-81-3 Formula: C7H5N3O2 Molecular Weight: 163.13 Da

Executive Summary & Structural Logic

Methyl 6-cyanopyridazine-3-carboxylate is a 3,6-disubstituted pyridazine derivative. The molecule possesses 7 distinct carbon environments due to the lack of internal symmetry. The 13C NMR spectrum is characterized by a high proportion of quaternary carbons (4 out of 7), necessitating specific acquisition parameters to ensure visibility and integration accuracy.

Structural Breakdown
  • Core Scaffold: 1,2-Diazine (Pyridazine) ring.

  • Substituents:

    • Position 3: Methyl ester group (-COOCH3).

    • Position 6: Cyano group (-CN).[1]

  • Electronic Environment: Both substituents are electron-withdrawing groups (EWG), creating a highly electron-deficient heteroaromatic system. This results in significant deshielding of the ring carbons relative to benzene analogs.

Predicted Chemical Shift Assignment

Note: The following assignments are based on chemoinformatic substituent chemical shift (SCS) additivity rules for electron-deficient N-heterocycles.

Carbon LabelTypePredicted Shift (δ, ppm)Signal CharacteristicsMechanistic Explanation
C-8 (C=O) Quaternary162.0 – 164.0 Low IntensityTypical ester carbonyl resonance. Deshielded by anisotropy and electronegative oxygen.[2]
C-3 Quaternary152.0 – 155.0 Low IntensityIpso to Ester. Deshielded by the adjacent Nitrogen (N2) and the inductive effect of the carbonyl group.
C-6 Quaternary136.0 – 140.0 Low IntensityIpso to Cyano. The cyano group typically exerts a shielding effect on the ipso carbon in aromatic systems (unlike other EWGs), countering the deshielding effect of N1.
C-5 Methine (CH)132.0 – 134.0 High IntensityOrtho to Cyano. Deshielded by the inductive effect (-I) of the nitrile group and the adjacent Nitrogen.
C-4 Methine (CH)128.0 – 130.0 High IntensityOrtho to Ester. Slightly less deshielded than C-5 due to the weaker inductive reach of the ester compared to the nitrile at the ortho position.
C-7 (CN) Quaternary116.0 – 118.0 Very Low IntensityDistinct nitrile resonance. Often weak due to lack of NOE enhancement and long relaxation times (

).
C-9 (OCH3) Methyl53.0 – 54.0 High IntensityTypical methoxy ester signal. Strongest peak in the spectrum due to NOE and 3 equivalent protons.
Visualization of Assignment Logic

The following diagram illustrates the flow of logic used to assign the quaternary carbons, which are the most challenging aspect of this spectrum.

AssignmentLogic cluster_correlations Key HMBC Correlations Sample Unknown Sample H_NMR 1H NMR Integration Sample->H_NMR Step 1 HSQC HSQC (1J C-H) H_NMR->HSQC Step 2 C_Methine Assign C4 & C5 (High Intensity) HSQC->C_Methine Links H4/H5 to C4/C5 HMBC HMBC (2-3J C-H) C_Quat Assign C3, C6, CN, C=O (Low Intensity) HMBC->C_Quat Correlations C_Methine->HMBC Step 3: Anchor Corr1 OCH3 (H) -> C=O C_Quat->Corr1 Corr2 H4 -> C3 & C6 C_Quat->Corr2 Corr3 H5 -> C6 & CN C_Quat->Corr3

Caption: Logic flow for distinguishing quaternary carbons using 2D NMR correlations.

Experimental Protocol & Best Practices

To obtain a publication-quality spectrum for this specific molecule, standard "walk-up" parameters are often insufficient due to the high number of quaternary carbons (CN, C=O, C3, C6).

A. Solvent Selection
  • Recommended: DMSO-d6 (

    
     39.5 ppm).
    
    • Reasoning: Pyridazine derivatives with polar substituents (CN, Ester) often exhibit poor solubility in CDCl3, leading to weak signals. DMSO ensures complete dissolution and prevents aggregation artifacts.

  • Alternative: CDCl3 (

    
     77.16 ppm) is acceptable if solubility permits, but chemical shifts will vary slightly (typically 0.5–2.0 ppm upfield relative to DMSO).
    
B. Acquisition Parameters (Critical)

The relaxation time (


) of the nitrile (CN) and carbonyl (C=O) carbons can exceed 5 seconds. Standard parameters (

) will saturate these nuclei, rendering them invisible or non-integrable.
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to maintain NOE on protonated carbons while decoupling.

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds .
    
    • Why? To allow sufficient relaxation for the quaternary CN and C=O carbons.

  • Number of Scans (NS): Minimum 1024 scans (for ~10 mg sample).

    • Why? The quaternary carbons have no NOE enhancement and low relaxation rates, requiring higher signal averaging.

  • Spectral Width: 240 ppm (to capture the C=O around 163 ppm and potential folding).

C. Troubleshooting Common Artifacts
  • Missing Nitrile Peak (~117 ppm): If the CN peak is absent, it is likely due to saturation. Action: Increase

    
     to 5 seconds or decrease the pulse angle to 30°.
    
  • Hydrolysis Products: Check for a broad peak ~165-170 ppm (Carboxylic acid) or ~160 ppm (Amide) which indicates hydrolysis of the ester or nitrile, respectively, due to wet DMSO.

2D NMR Validation Strategy

Relying solely on 1D 13C chemical shifts is risky for 3,6-disubstituted pyridazines due to the similar electronic environments of C3 and C6. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method for assignment.

The "Anchor" Approach
  • Identify the Ester Carbonyl: Look for the strong cross-peak from the O-Methyl protons (

    
     ~4.0) to the Carbonyl carbon (
    
    
    
    ~163).
  • Differentiate Ring Carbons (C4 vs C5):

    • H4 will show a strong 3-bond correlation (

      
      ) to the Ester Carbonyl (C=O) .
      
    • H5 will not correlate to the Ester C=O but will correlate to the Nitrile Carbon (CN) .

  • Assign Quaternary Ring Carbons (C3 vs C6):

    • C3 correlates with H5 (3-bond).

    • C6 correlates with H4 (3-bond).

HMBC_Workflow Start Start: 1H NMR Spectrum Find_OMe Identify -OCH3 Singlet (~4.0 ppm) Start->Find_OMe Find_RingH Identify Ring Doublets (H4/H5) Start->Find_RingH HMBC_Step1 HMBC: OCH3 -> C=O (~163 ppm) Find_OMe->HMBC_Step1 HMBC_Step2 HMBC: H(Ring) -> C=O Find_RingH->HMBC_Step2 Decision Which Ring H sees C=O? HMBC_Step2->Decision Assign_H4 That proton is H4 Decision->Assign_H4 Strong Correlation Assign_H5 The other proton is H5 Decision->Assign_H5 No Correlation Verify Verify: H5 -> CN (~117 ppm) Assign_H5->Verify

Caption: Step-by-step HMBC workflow to definitively assign the pyridazine regioisomers.

References

  • General Pyridazine Shifts:Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for heterocycle shifts).
  • Substituent Effects (Nitrile/Ester): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Relaxation Delays in Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Analogous Compound Data (6-cyanopyridine-3-carboxylic acid): Sigma-Aldrich Catalog Data for CAS 70165-31-0.[1] Link

Sources

Exploratory

Mass Spectrometry Fragmentation of Methyl 6-cyanopyridazine-3-carboxylate: An In-Depth Technical Guide

Executive Summary & Compound Profile Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads. This guide details the structural elucidation of Methyl 6-cyanopyridazine-3-carboxylate via Elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.

This guide details the structural elucidation of Methyl 6-cyanopyridazine-3-carboxylate via Electron Ionization (EI) Mass Spectrometry. As a bifunctional pyridazine derivative featuring both an electron-withdrawing nitrile group and a reactive methyl ester, this compound serves as a critical scaffold in the synthesis of bioactive heterocyclic agents.

Understanding its fragmentation pattern is essential for monitoring reaction progress, confirming intermediate purity, and identifying metabolic degradation products in early-stage pharmacokinetics.

Compound Specifications
PropertyDetail
IUPAC Name Methyl 6-cyanopyridazine-3-carboxylate
Molecular Formula

Exact Mass 163.0382 Da
Nitrogen Rule Odd number of N atoms (3)

Odd nominal mass (163)
Key Moieties Pyridazine ring (1,2-diazine), Methyl ester (-COOCH

), Nitrile (-CN)

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, the following GC-MS protocol is recommended. This workflow incorporates "self-validating" checkpoints to distinguish the target analyte from common synthetic byproducts (e.g., hydrolyzed acid or decarboxylated species).

Instrumentation Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C (Prevents thermal degradation of the ester).

  • Transfer Line: 250°C.

  • Column: Rxi-5Sil MS or equivalent (Low polarity, 30m x 0.25mm ID).

Validation Checkpoints
  • Molecular Ion Check: The spectrum must exhibit a discernable molecular ion at m/z 163 . If absent, suspect thermal hydrolysis to the carboxylic acid (MW 149) or decarboxylation in the injector port.

  • Isotope Pattern: Observe the

    
     peak at m/z 164. Given 7 carbons, the intensity should be approximately 7.7% of the parent peak, confirming the carbon count.
    
  • Contaminant Flag: A peak at m/z 149 often indicates plasticizer contamination (phthalates), not the carboxylic acid derivative, unless accompanied by specific pyridazine fragments.

Fragmentation Analysis & Mechanistic Pathways[6][7][8][9]

The fragmentation of Methyl 6-cyanopyridazine-3-carboxylate is driven by two competing forces: the lability of the methyl ester and the thermodynamic stability of the


 molecule (driving ring contraction).
Primary Pathway: Ester Cleavage (The -Cleavage Route)

The most abundant ions arise from the fragmentation of the exocyclic ester group. This is the diagnostic pathway for confirmation of the 3-carboxylate substitution.

  • Step 1: Formation of the Acylium Ion (m/z 132)

    • Mechanism:

      
      -cleavage adjacent to the carbonyl carbon.[1]
      
    • Process: The radical cation

      
       loses a methoxy radical (
      
      
      
      , 31 Da).
    • Result: Formation of the even-electron acylium cation

      
      .
      
    • Diagnostic Value: High. Confirms the presence of the methyl ester.

  • Step 2: Carbonyl Elimination (m/z 104)

    • Mechanism: Inductive cleavage/Decarbonylation.

    • Process: The m/z 132 ion expels a neutral Carbon Monoxide (CO, 28 Da) molecule.

    • Result: Formation of the 6-cyanopyridazin-3-yl cation

      
      .
      
    • Note: This ion can also form directly from the parent via loss of the carbomethoxy radical (

      
      , 59 Da), though the two-step process is energetically favored.
      
Secondary Pathway: Ring Degradation (The Nitrogen Extrusion Route)

Pyridazines are distinct from pyridines due to the presence of the N-N bond, which is a site of potential instability.

  • Nitrogen Extrusion (m/z 76)

    • Mechanism: Ring contraction/Retro-diazine cleavage.

    • Process: The heteroaryl cation (m/z 104) loses a molecule of Nitrogen gas (

      
      , 28 Da).
      
    • Result: Formation of the highly unsaturated radical cation

      
      , likely a cyanocyclobutadiene derivative or acyclic ethynyl-acrylonitrile species.
      
    • Significance: This "Mass 28" loss from the heteroaryl core is the fingerprint of the pyridazine/phthalazine scaffold.

Minor Pathway: Nitrile Stability

The cyano group (-CN) at position 6 is robust. Direct loss of


 (26 Da) is rare compared to HCN loss (27 Da), which requires hydrogen rearrangement.
  • HCN Loss: Minor peaks may be observed at m/z 136 (

    
    ) or m/z 77  (
    
    
    
    ), but these are generally suppressed by the dominant ester fragmentation.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge (m/z) ratios, their relative intensities (predicted), and structural assignments.

m/z (Da)Ion TypeFormulaLoss (Neutral)Structural Assignment
163


-Molecular Ion . Odd mass (3 N).
132 Fragment


(31)
Acylium Ion . Base peak candidate.
104 Fragment


(28)
6-cyanopyridazin-3-yl cation . Core heterocycle.
76 Fragment


(28)
Ring contraction product . Diagnostic for pyridazines.
50 Fragment


/

Hydrocarbon fragments (acetylene derivatives).
15 Fragment

-Methyl group (low intensity).

Visualization: Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.

FragmentationPathway Figure 1: EI-MS Fragmentation Tree of Methyl 6-cyanopyridazine-3-carboxylate M_Ion Molecular Ion (M+) m/z 163 [C7H5N3O2]+. Acylium Acylium Ion m/z 132 [C6H2N3O]+ M_Ion->Acylium - OCH3 (31 Da) Alpha Cleavage Heteroaryl Pyridazinyl Cation m/z 104 [C5H2N3]+ M_Ion->Heteroaryl - COOCH3 (59 Da) Direct Ester Loss Acylium->Heteroaryl - CO (28 Da) Decarbonylation RingFrag Ring Fragment m/z 76 [C5H2N]+ Heteroaryl->RingFrag - N2 (28 Da) Diazo Extrusion Hydrocarbon Acyclic Fragment m/z 50 [C4H2]+. RingFrag->Hydrocarbon - CN (26 Da) Fragmentation

Figure 1: Logical flow of ion decomposition. The primary path (Solid Arrows) follows the sequential loss of the ester functionality followed by ring degradation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative source on N-N bond cleavage and nitrogen extrusion in diazines).
  • Bowie, J. H., et al. (1967). "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." Australian Journal of Chemistry, 20(12), 2677-2690.[2] Link

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (For comparative fragmentation data of methyl ester derivatives). Link

Sources

Foundational

Structural Elucidation and Crystallographic Characterization of Methyl 6-cyanopyridazine-3-carboxylate

[1] Executive Summary Methyl 6-cyanopyridazine-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for diverse bioactive molecules, including kinase inhibitors and antitubercu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for diverse bioactive molecules, including kinase inhibitors and antitubercular agents.[1] Its structural rigidity, combined with the electron-deficient nature of the pyridazine ring, makes it an ideal candidate for fragment-based drug design (FBDD).[1]

This guide provides a comprehensive technical protocol for the synthesis, crystallization, and X-ray structural determination of this compound.[1] It emphasizes the supramolecular synthons—specifically the interplay between the cyano (


) and ester (

) functionalities—that govern its solid-state architecture.[1]

Chemical Context & Significance

The pyridazine core (1,2-diazine) is characterized by a high dipole moment and significant electron deficiency.[1] The introduction of a cyano group at the C6 position and a methyl carboxylate at C3 creates a "push-pull" electronic system (though both are electron-withdrawing, they create distinct electrostatic potential surfaces).[1]

Key Structural Features to Target:
  • Ring Planarity: The pyridazine ring should exhibit strict planarity (

    
     Å).
    
  • Dipole Alignment: The antiparallel alignment of dipoles often drives crystal packing.[1]

  • Weak Hydrogen Bonding: Expect

    
     and 
    
    
    
    interactions to stabilize the lattice.

Experimental Protocols

Synthesis of the Crystallographic Precursor

Rationale: High-purity material (>99%) is required for single-crystal growth.[1] We utilize a palladium-catalyzed cyanation of the chloro-analog to avoid the harsh conditions of traditional Rosenmund-von Braun reactions.[1]

Reagents: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq),


 (0.6 eq), 

(2 mol%), dppf (4 mol%), DMF (anhydrous).

Step-by-Step Protocol:

  • Inert Atmosphere: Charge a Schlenk flask with the chloro-pyridazine precursor,

    
    , and catalyst system under Argon.
    
  • Solvation: Add anhydrous DMF via syringe.

  • Reaction: Heat to 120°C for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to RT, dilute with EtOAc, and wash with

    
     (to quench cyanide) followed by brine.
    
  • Purification: Flash column chromatography (

    
    , gradient 10-40% EtOAc in Hexane).
    
  • Verification: Confirm purity via

    
     (absence of contaminating chloro-precursor peaks).
    
Single Crystal Growth (Vapor Diffusion)

Rationale:[2] Direct evaporation often yields polycrystalline aggregates. Vapor diffusion allows for controlled supersaturation, favoring the growth of block-like single crystals suitable for diffraction.[1]

Setup:

  • Inner Vial: Dissolve 20 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) . Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of n-Hexane (precipitant).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Timeline: Harvest crystals after 48–72 hours. Look for colorless prisms or blocks.

X-Ray Diffraction Data Collection

Mounting and Strategy[1]
  • Crystal Selection: Select a specimen with dimensions approx.

    
     mm. Examine under polarized light to ensure singularity (sharp extinction).
    
  • Mounting: Mount on a MiTeGen loop using perfluoropolyether oil (CryoOil).

  • Temperature: Cool immediately to 100 K using a nitrogen cryostream. Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), improving resolution and precision of bond lengths.[1]

Data Acquisition Parameters

Use the following strategy for a typical Mo-K


 source (

Å):
ParameterSettingReason
Detector Distance 50 mmBalance between resolution and spot separation.
Scan Type

and

scans
Ensure 100% completeness and redundancy > 4.
Exposure Time 10–30 s/frameDepends on crystal diffracting power; aim for

.
Resolution Limit 0.75 ÅStandard for small molecule refinement.

Structural Analysis & Refinement Workflow

Data Reduction

Process raw frames using software such as SAINT or CrysAlisPro .

  • Integration: Refine unit cell parameters using all observed reflections.

  • Absorption Correction: Apply Multi-scan (SADABS) or analytical correction based on crystal shape.

Structure Solution (SHELXT)

The structure is solved via Intrinsic Phasing . The pyridazine ring and the heavy atoms (O, N) will appear in the initial difference Fourier map.[1]

Refinement Strategy (SHELXL)
  • Isotropic Refinement: Refine all non-hydrogen atoms isotropically. Check

    
     value (expect < 15% at this stage).
    
  • Anisotropic Refinement: Switch to anisotropic ADPs.

  • Hydrogen Placement:

    • Aromatic H: Place geometrically (HFIX 43, C-H = 0.95 Å).

    • Methyl H:[1] Place using HFIX 137 (torsion allowed to rotate to fit electron density).

  • Final Cycles: Refine weighting scheme until the Goodness of Fit (GooF) approaches 1.0.

Visualization of the Workflow

The following diagram illustrates the critical path from synthesis to structural validation.

G cluster_0 Synthesis & Purification cluster_1 Crystallography Precursor 6-chloro-pyridazine derivative Cyanation Pd-Catalyzed Cyanation Precursor->Cyanation PureCompound Pure Methyl 6-cyano pyridazine-3-carboxylate Cyanation->PureCompound VaporDiff Vapor Diffusion (DCM / Hexane) PureCompound->VaporDiff 20 mg/0.5mL XRayData Data Collection (Mo-Kα, 100K) VaporDiff->XRayData Single Crystal Refinement SHELXL Refinement (R1 < 5%) XRayData->Refinement Refinement->PureCompound Validation Loop

Caption: Figure 1: Integrated workflow for the synthesis, crystallization, and structural refinement of the target pyridazine derivative.

Supramolecular Architecture & Expected Geometry

Based on the Cambridge Structural Database (CSD) trends for pyridazine-3-carboxylates, the following structural metrics are the standard for validation.

Geometric Parameters (Validation Targets)
BondTypical Length (Å)Interpretation
N1–N2 (Ring)1.33 – 1.35Characteristic of the pyridazine N-N single bond character within the aromatic system.[1]
C3–C(Ester) 1.48 – 1.50Single bond connecting the ring to the ester; expect restricted rotation due to conjugation.[1]
C6–C(Cyano) 1.43 – 1.45Strong

bond.[1]
C≡N 1.13 – 1.15Triple bond; should be linear (angle

178–180°).
Intermolecular Interactions

The crystal packing is dominated by the competition between dipolar alignment and weak hydrogen bonding.[1]

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridazine ring favors face-to-face stacking with an interplanar distance of ~3.4 Å.[1]
  • C-H···N Interactions: The cyano nitrogen is a strong acceptor.[1] Expect interactions from the methyl hydrogens of a neighboring molecule (

    
     Å).[3]
    
  • Dipole-Dipole: The antiparallel arrangement of the carbonyl and cyano dipoles often dictates the space group (commonly Centrosymmetric

    
     or Triclinic 
    
    
    
    ).[1]

Interactions Ring Pyridazine Ring (Electron Deficient) PiStack π-π Stacking (3.4 Å) Ring->PiStack Cyano C6-Cyano Group (Acceptor) HBond C-H...N Hydrogen Bond Cyano->HBond Accepts H Dipole Dipole Alignment Cyano->Dipole Ester C3-Ester Group (Donor/Acceptor) Ester->HBond Donates H (Methyl) Ester->Dipole

Caption: Figure 2: Interaction map showing the dominant supramolecular forces driving the crystal packing of the title compound.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] [Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program."[1] Journal of Applied Crystallography, 42(2), 339-341.[1] [Link]

Sources

Exploratory

Strategic Purity Assessment of Methyl 6-cyanopyridazine-3-carboxylate

Executive Summary Methyl 6-cyanopyridazine-3-carboxylate (MW: 163.13 g/mol ) is a critical bifunctional heterocyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly enzyme inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate (MW: 163.13 g/mol ) is a critical bifunctional heterocyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly enzyme inhibitors and oncology candidates. Its structural integrity relies on the stability of two electrophilic centers: the methyl ester at position C3 and the nitrile group at position C6.

This guide moves beyond generic protocols to address the specific analytical challenges posed by this molecule: hydrolytic instability and nitrogen-rich polarity . We present a self-validating purity analysis framework compliant with ICH Q2(R2) and Q3A(R2) guidelines, designed to detect not just the parent compound, but its specific degradation profile and synthetic precursors.

Part 1: Molecular Context & Critical Quality Attributes (CQAs)

To analyze purity effectively, one must first understand the impurity landscape. The pyridazine core is electron-deficient, making the attached ester and nitrile groups highly susceptible to nucleophilic attack (hydrolysis) under basic or strongly acidic conditions.

The Impurity Fate Map

The following diagram illustrates the degradation pathways and synthetic carryover risks that must be monitored.

ImpurityFateMap Parent Methyl 6-cyanopyridazine- 3-carboxylate (Parent) Acid 6-Cyanopyridazine- 3-carboxylic acid (Hydrolysis Product A) Parent->Acid Ester Hydrolysis (Acid/Base) Amide Methyl 6-carbamoylpyridazine- 3-carboxylate (Hydrolysis Product B) Parent->Amide Nitrile Hydrolysis (H2O/Cat.) Precursor1 3,6-Dichloropyridazine (Starting Material) Precursor2 Methyl 6-chloropyridazine- 3-carboxylate (Intermediate) Precursor1->Precursor2 Carboalkoxylation Precursor2->Parent Cyanation Diacid Pyridazine-3,6- dicarboxylic acid (Total Hydrolysis) Acid->Diacid Further Degradation Amide->Diacid Further Degradation

Figure 1: Impurity Fate Map detailing synthetic origins and degradation pathways.

Part 2: Primary Purity Assay (HPLC-UV)

The Workhorse Method

Standard C18 methods often fail for pyridazines due to peak tailing caused by the interaction between the basic nitrogen atoms of the ring and residual silanols on the column stationary phase. The following protocol uses a competitive base modifier strategy to ensure sharp peak shape.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentEnd-capped stationary phase reduces silanol activity; 3.5 µm offers balance between resolution and backpressure.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses ionization of the carboxylic acid degradant (pKa ~3-4), ensuring it retains on the column.
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength for the neutral parent and non-polar chloro-precursors.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and ensures retention time reproducibility.
Detection UV at 254 nmPyridazine ring absorption maximum.
Injection Vol 5-10 µLMinimized to prevent column overload given the high UV extinction coefficient.
Gradient Profile

The gradient is designed to separate the early-eluting polar acid degradants from the late-eluting chloro-intermediates.

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold for polar impurities)

  • 15.0 min: 40% A / 60% B (Elute Parent)

  • 20.0 min: 10% A / 90% B (Wash lipophilic precursors)

  • 25.0 min: 95% A / 5% B (Re-equilibration)

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Tailing Factor (T):

    
     (Crucial for pyridazines).
    
  • Resolution (Rs):

    
     between the Parent peak and the nearest impurity (likely the amide).
    
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    

Part 3: Impurity Identification & Structural Confirmation

Technique: LC-MS/MS & NMR

While HPLC-UV provides quantification, it cannot definitively identify new peaks. LC-MS is required for structural confirmation, particularly to distinguish between the amide and acid hydrolysis products which may have similar retention times.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ions:

    • Parent:

      
      
      
    • Hydrolysis Acid:

      
       (Loss of -CH3)
      
    • Hydrolysis Amide:

      
       (Hydration of Nitrile)
      
    • Chloro-Precursor:

      
       (Characteristic 3:1 Chlorine isotope pattern).
      
NMR Validation ( H-NMR in DMSO- )

To confirm the bulk material identity:

  • Aromatic Region: Look for two doublets (approx 8.0 - 8.5 ppm) representing the H4 and H5 protons of the pyridazine ring.

  • Methyl Ester: Strong singlet at approx 4.0 ppm.

  • Absence of OH: A broad singlet >10 ppm indicates significant hydrolysis to the carboxylic acid.

Part 4: Residual Solvents (GC-Headspace)

Technique: Gas Chromatography

Since this molecule is often recrystallized from alcohols or esters, residual solvent analysis is mandatory under ICH Q3C.

Protocol
  • Column: DB-624 (30m x 0.32mm x 1.8µm) - Specialized for volatiles.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Headspace Conditions:

    • Incubation: 80°C for 20 mins. (Note: Do not exceed 100°C to prevent thermal degradation of the nitrile).

    • Solvent: DMAc (Dimethylacetamide) or DMSO.

Part 5: Method Validation Strategy (ICH Q2(R2))

The following workflow illustrates the logical progression from development to validated status.

ValidationWorkflow Start Method Development Specificity Specificity / Stress Testing (Acid/Base/Oxidative/Thermal) Start->Specificity Verify separation of degradants Specificity->Start Fail (Co-elution) Linearity Linearity & Range (LOQ to 120% Target) Specificity->Linearity Pass Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy R^2 > 0.999 Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Recovery 98-102% Final Validated Method Robustness->Final Documented

Figure 2: ICH Q2(R2) Validation Workflow for Pyridazine Purity Analysis.

Specificity Stress Testing (Forced Degradation)

To prove the method is "stability-indicating," subject the sample to:

  • 0.1N HCl / 60°C / 2 hours: Targets ester hydrolysis.

  • 0.1N NaOH / RT / 10 mins: Targets rapid ester and nitrile hydrolysis.

  • 3% H2O2 / RT: Targets N-oxidation (N-oxide formation).

Success Criterion: All degradant peaks must be spectrally pure (Peak Purity Index > 990 via PDA) and resolved from the parent peak.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[2][3] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 6-cyanopyridazine-3-carboxylate. Retrieved from [Link]

Sources

Foundational

Stability and Storage Conditions for Methyl 6-cyanopyridazine-3-carboxylate

Technical Guide | Version 1.0 [1] Executive Summary Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of bioactive pyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0 [1]

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of bioactive pyridazine derivatives and drug discovery scaffolds.[1][2] Its utility stems from its dual electrophilic centers: the methyl ester (C-3 position) and the cyano group (C-6 position).[1]

However, this chemical versatility introduces inherent instability.[1] The electron-deficient pyridazine ring significantly increases the electrophilicity of the ester carbonyl, making it exceptionally prone to hydrolysis even under mild ambient moisture. Furthermore, the compound exhibits sensitivity to nucleophilic attack and photodegradation.[1]

This guide defines the authoritative storage and handling protocols required to maintain >98% purity over extended periods. It moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of why specific controls are mandatory.

Chemical Profile & Stability Mechanisms[1][3]

To store this compound effectively, one must understand the molecular forces driving its degradation.[1]

Structural Vulnerabilities

The pyridazine core is a 1,2-diazine.[1] The presence of two adjacent nitrogen atoms creates a system with high electron deficiency.[1]

  • Labile Ester: The electron-withdrawing nature of the pyridazine ring, amplified by the para-positioned cyano group, pulls electron density away from the ester carbonyl. This makes the carbonyl carbon highly susceptible to nucleophilic attack by water (hydrolysis).[1]

  • Cyano Reactivity: While generally more robust than the ester, the nitrile group can undergo hydration to a primary amide (carboxamide) under acidic or basic conditions, or in the presence of trace metal catalysts.

Degradation Pathways

The primary degradation vector is moisture-induced hydrolysis .[1]

  • Stage 1 (Rapid): Hydrolysis of the methyl ester to 6-cyanopyridazine-3-carboxylic acid . This is the most common impurity found in aged batches.[1]

  • Stage 2 (Slow): Hydration of the nitrile to methyl 6-carbamoylpyridazine-3-carboxylate .

  • Stage 3 (Terminal): Decarboxylation (under extreme thermal stress) or complete hydrolysis to the dicarboxylic acid.[1]

Visualization: Degradation Cascade

The following diagram illustrates the chemical pathways that must be inhibited through proper storage.

DegradationPathways cluster_conditions Storage Risks Parent Methyl 6-cyanopyridazine-3-carboxylate (Active API Intermediate) Acid Degradant A: 6-cyanopyridazine-3-carboxylic acid (Result of Moisture) Parent->Acid Hydrolysis (H2O) Fastest Pathway Amide Degradant B: Methyl 6-carbamoylpyridazine-3-carboxylate (Result of pH Extremes) Parent->Amide Hydration (Acid/Base Cat.) DiAcid Terminal Degradant: Pyridazine-3,6-dicarboxylic acid Acid->DiAcid Slow Hydrolysis Amide->DiAcid Hydrolysis

Figure 1: Mechanistic degradation pathways of Methyl 6-cyanopyridazine-3-carboxylate.[1] The red path indicates the primary storage risk.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system . If the protocol is breached, the physical indicators described in Section 5 will alert the user immediately.[1]

The "Golden Standard" Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that hydrolysis rates halve (approx.) for every 10°C drop.[1] Freezing arrests molecular mobility.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric moisture and oxygen.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.[1]
Container Amber Glass Vials Blocks UV/Vis light (290–450 nm) which can excite the conjugated heterocyclic system.[1]
Closure PTFE-lined Screw Cap + Parafilm PTFE (Teflon) provides a chemical barrier; Parafilm acts as a secondary seal against gas exchange.[1]
Desiccant Silica Gel / Molecular Sieves Essential in the secondary container (desiccator) to scavenge any moisture that permeates the primary seal.[1]
Long-Term Storage (>1 Month)

For storage exceeding 30 days, the compound must be kept in a double-containment system :

  • Place the primary vial (sealed under Argon) inside a secondary jar or heat-sealed aluminized Mylar bag.

  • Include a color-indicating desiccant packet in the secondary container.[1]

  • Store in a non-cycling freezer (avoid auto-defrost freezers which fluctuate in temperature).

Handling & Usage Workflow

Improper handling during the "thaw" phase is the #1 cause of batch failure.[1] Opening a cold vial in humid air causes immediate condensation, initiating hydrolysis.[1]

The "Equilibration" Protocol
  • Remove the vial from the freezer.

  • Wait: Allow the vial to warm to room temperature (20–25°C) naturally. This typically takes 30–45 minutes .[1]

    • Do not heat artificially.[1]

    • Do not open the vial while cold.[1]

  • Wipe: Dry the exterior of the vial with a lint-free tissue to remove external condensation.[1]

  • Open: Uncap only inside a fume hood or glovebox.

  • Re-seal: Purge the headspace with Nitrogen/Argon immediately after weighing out the required amount.[1]

Quality Control & Self-Validation

Before committing this intermediate to a high-value synthesis, validate its integrity.

Visual Inspection (Pass/Fail)
  • Pass: White to off-white crystalline solid.[1][3] Free-flowing.

  • Fail: Yellow/Orange discoloration (oxidation/light damage) or clumping/stickiness (hydrolysis/moisture absorption).[1]

Analytical Method (HPLC)

Use this standard Reverse-Phase HPLC method to quantify the parent ester vs. the carboxylic acid impurity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the acid impurity, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/ester bonds).[1]

  • Expected Retention: The carboxylic acid (more polar) will elute earlier than the methyl ester.[1]

QC Workflow Diagram

QC_Workflow Start Start: Retrieve Vial Visual Visual Inspection: Is it White/Off-White? Start->Visual Decision1 Yellow/Sticky? Visual->Decision1 Solubility Solubility Check: Dissolve 5mg in 1mL DCM Decision2 Turbid/Insoluble? Solubility->Decision2 HPLC HPLC Analysis (C18, Gradient 5-95% ACN) Decision3 Purity > 98%? HPLC->Decision3 Decision1->Solubility No Fail BATCH REJECTED Purify or Discard Decision1->Fail Yes Decision2->HPLC No (Clear Solution) Decision2->Fail Yes (Acid impurity is insoluble in DCM) Pass BATCH APPROVED Proceed to Synthesis Decision3->Pass Yes Decision3->Fail No

Figure 2: Go/No-Go decision tree for validating batch integrity prior to use.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79, 3-Cyanopyridine (Analogous Structure Data). Retrieved January 28, 2026, from [Link]

  • Thieme Chemistry. (2004).[1] Science of Synthesis: Product Class 8: Pyridazines. Thieme-Connect.[1][4] Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Guide: Methyl 6-cyanopyridazine-3-carboxylate Safety and Handling

Introduction: Chemical Identity & Strategic Significance Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a specialized heteroaromatic building block utilized primarily in the synthesis of pharmaceutical can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chemical Identity & Strategic Significance

Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a specialized heteroaromatic building block utilized primarily in the synthesis of pharmaceutical candidates. Its structure features an electron-deficient pyridazine ring substituted with two versatile functional handles: a methyl ester and a nitrile (cyano) group.[1]

While valuable for diversifying chemical libraries—particularly in the development of kinase inhibitors or agrochemicals—this compound presents specific safety challenges derived from its high nitrogen content and susceptibility to hydrolysis. This guide moves beyond generic safety advice, providing a mechanism-based approach to handling this reagent in a research environment.

Physicochemical Profile
PropertySpecificationRelevance to Safety
CAS Number 1523617-81-3Unique identifier for inventory/waste tracking.
Formula C₇H₅N₃O₂High nitrogen-to-carbon ratio implies potential energetic decomposition if heated under confinement.
Mol. Weight 163.13 g/mol -
Physical State Solid (Crystalline powder)Inhalation hazard (dust); requires weighing in a fume hood.
Solubility DMSO, Methanol, DCMSoluble in penetrative solvents; enhances skin absorption risk.
Stability Moisture SensitiveEster and nitrile groups are prone to hydrolysis, releasing acidic byproducts.

Hazard Identification & Toxicology

Note: As a research chemical, comprehensive toxicological data (LD50) may be sparse. The following assessment relies on Structure-Activity Relationship (SAR) analysis of analogous cyanopyridazines.

Functional Group Hazards
  • The Nitrile Moiety (-CN):

    • Metabolic Risk: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (CN⁻) in vivo. Treat ingestion as a potential cyanide poisoning event.[2]

    • Chemical Reactivity: Contact with strong acids can hydrolyze the nitrile to a primary amide or carboxylic acid, potentially releasing heat.

  • The Pyridazine Ring:

    • Nitrogen Toxicity: Pyridazine derivatives can exhibit specific renal or hepatic toxicity. The electron-deficient nature of the ring makes it reactive toward biological nucleophiles (proteins/DNA) via Michael-like addition or substitution, posing a theoretical sensitization risk.

  • The Methyl Ester:

    • Hydrolysis: In the presence of moisture and mucous membranes (eyes/lungs), the ester hydrolyzes to generate methanol and the corresponding pyridazine carboxylic acid, leading to local irritation and potential corneal damage.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][4][5]

Safe Handling Protocols: A Self-Validating System

To ensure safety, we employ a "Barrier & Containment" strategy. This protocol is designed so that failure at one level (e.g., a glove tear) is mitigated by the next level (e.g., fume hood velocity).

Engineering Controls & PPE
  • Primary Barrier (Engineering): All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is recommended. Use Nitrile (minimum 0.11 mm thickness) .

      • Validation: Immediate removal upon splash contact. Pyridazines dissolved in DMSO can permeate nitrile in <5 minutes.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses due to the fine powder nature of the solid.

Operational Workflow

The following diagram outlines the decision logic for safe handling, from storage to reaction setup.

SafeHandling cluster_check Safety Checkpoint Start Reagent Receipt Storage Storage: <4°C, Desiccated (Prevent Hydrolysis) Start->Storage Log & Label Weighing Weighing Station (Fume Hood Only) Storage->Weighing Equilibrate to RT Solvent Solvent Choice (Avoid protic solvents if storing stock) Weighing->Solvent Dissolve immediately to reduce dust Check Is powder visible outside hood? Weighing->Check Reaction Reaction Setup (Closed Vessel) Solvent->Reaction Waste Waste Disposal (Segregated Stream) Reaction->Waste Quench & Neutralize Check->Solvent No: Proceed Check->Waste Yes: Decontaminate

Figure 1: Operational workflow for handling Methyl 6-cyanopyridazine-3-carboxylate, emphasizing dust containment and moisture control.

Synthesis & Reactivity Context

Understanding the chemical behavior of Methyl 6-cyanopyridazine-3-carboxylate allows researchers to predict and prevent accidents during synthesis.

Key Reactivity Pathways
  • Nucleophilic Substitution (SnAr): The cyano group at C6 is a pseudo-halogen but is generally stable. However, the pyridazine ring is highly activated. Strong nucleophiles may attack the ring carbons, leading to unexpected fragmentation or substitution.

  • Hydrolysis (The Primary Instability):

    • Acidic Conditions: Hydrolysis of the nitrile to amide/acid.

    • Basic Conditions: Rapid saponification of the methyl ester.

    • Safety Note: Both pathways are exothermic. Scale-up of hydrolysis reactions requires careful thermal monitoring.[6]

Reactivity Diagram

The following diagram illustrates the chemical fate of the molecule under different conditions, highlighting potential hazardous byproducts.

Reactivity Core Methyl 6-cyanopyridazine- 3-carboxylate AcidHydrolysis Acidic Hydrolysis (HCl/H2O) Core->AcidHydrolysis + H+ BaseHydrolysis Basic Hydrolysis (NaOH/H2O) Core->BaseHydrolysis + OH- Reduction Reduction (H2/Pd or Hydride) Core->Reduction + [H] Prod1 6-Carbamoyl/Carboxy derivative (Exothermic) AcidHydrolysis->Prod1 Prod2 Carboxylate Salt + Methanol (Flammable) BaseHydrolysis->Prod2 Prod3 Aminomethyl derivative (Reactive Amine) Reduction->Prod3

Figure 2: Reactivity pathways showing degradation products and associated physical hazards (exotherms, flammability).

Emergency Response & Waste Management

Spill Cleanup Protocol

Do NOT use acidic cleaning agents. Acid contact with the nitrile group could theoretically generate hazardous fumes or initiate uncontrolled hydrolysis.

  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Nitrile gloves, goggles, and N95/P100 respirator.

  • Contain: Cover spills with an inert absorbent (Vermiculite or Sand).

  • Clean: Scoop into a sealable container. Wipe the surface with a mild alkaline solution (1% NaHCO₃) to neutralize any hydrolyzed acid, followed by water.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2][4] The ester hydrolysis can cause delayed pH changes in the eye; seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol or DMSO, as these may enhance absorption of the compound.

  • Ingestion: Rinse mouth. Do not induce vomiting. Urgent medical attention is required due to the nitrile component.

Waste Disposal[4]
  • Stream: Segregate as "Hazardous Organic Solid/Liquid."

  • Labeling: Clearly mark as "Contains Nitriles" and "Pyridazine Derivative" to alert waste handlers to potential incompatibility with strong oxidizers or acids.

References

  • PubChem. Compound Summary for Methyl 6-chloropyridazine-3-carboxylate (Precursor Data). Retrieved January 28, 2026, from [Link]

Sources

Foundational

Discovery and History of Methyl 6-cyanopyridazine-3-carboxylate: An In-Depth Technical Guide

Executive Summary Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a high-value heteroaromatic scaffold used primarily in the synthesis of pharmaceutical agents and agrochemicals. Characterized by its electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a high-value heteroaromatic scaffold used primarily in the synthesis of pharmaceutical agents and agrochemicals. Characterized by its electron-deficient 1,2-diazine core substituted with two orthogonal functional handles—a methyl ester at position 3 and a nitrile group at position 6—it serves as a critical "linchpin" intermediate. This bifunctionality allows medicinal chemists to independently manipulate both ends of the molecule, facilitating the construction of complex libraries for kinase inhibition, thyroid hormone receptor modulation, and bioorthogonal "click" chemistry.

This guide details the compound's genesis, synthetic evolution, and its mechanistic utility in modern drug discovery.

Historical Genesis & Structural Evolution

The Pyridazine Renaissance

The history of methyl 6-cyanopyridazine-3-carboxylate is inextricably linked to the broader evolution of pyridazine chemistry. While pyridazines were first synthesized in the late 19th century, they remained laboratory curiosities until the mid-20th century when their potential as bioisosteres for phenyl and pyridyl rings was recognized.

In the 1990s and 2000s, the "Scaffold Hopping" approach in drug design drove a surge in demand for 3,6-disubstituted pyridazines. Researchers found that replacing a benzene ring with a pyridazine core often improved water solubility and lowered lipophilicity (LogP) due to the two nitrogen atoms' ability to accept hydrogen bonds.

Emergence of the Cyano-Ester Scaffold

The specific isolation of Methyl 6-cyanopyridazine-3-carboxylate represents a modern refinement in this field. Early syntheses of pyridazines relied on harsh oxidation of methyl groups or nucleophilic substitutions that were incompatible with sensitive functionalities.

The compound gained prominence with the advent of robust Palladium-catalyzed cyanation techniques (e.g., the work of Takagi and later Grushin).[1] These methods allowed for the selective introduction of a cyano group onto a chloro-pyridazine precursor under mild conditions, bypassing the need for toxic high-temperature fusion reactions with copper cyanide (Rosenmund–von Braun reaction). Today, this molecule is a staple building block in fragment-based drug discovery (FBDD).

Synthetic Pathways and Technical Methodologies

The synthesis of Methyl 6-cyanopyridazine-3-carboxylate typically follows two distinct lineages: the Industrial Route (starting from 3,6-dichloropyridazine) and the De Novo Route (starting from acyclic precursors).

Pathway Visualization (Graphviz)

SynthesisPathways Levulinate Ethyl Levulinate (Acyclic Precursor) ChloroEster Methyl 6-chloropyridazine-3-carboxylate (Key Intermediate) Levulinate->ChloroEster 1. Cyclization 2. Bromination/Elimination DCP 3,6-Dichloropyridazine (Commodity Chemical) Inter1 Intermediate: 6-Chloropyridazine-3-carboxylic acid DCP->Inter1 Oxidation/Hydrolysis Inter1->ChloroEster MeOH, H2SO4 (Esterification) Target Methyl 6-cyanopyridazine-3-carboxylate (Target Scaffold) ChloroEster->Target Zn(CN)2, Pd2(dba)3 dppf, DMF, 120°C (Pd-Catalyzed Cyanation)

Figure 1: Convergent synthetic pathways to Methyl 6-cyanopyridazine-3-carboxylate. The red arrow indicates the critical catalytic step.

Detailed Experimental Protocol: Pd-Catalyzed Cyanation

Note: This protocol is optimized for high yield and reproducibility, minimizing catalyst poisoning by cyanide ions.

Objective: Conversion of Methyl 6-chloropyridazine-3-carboxylate to Methyl 6-cyanopyridazine-3-carboxylate.

Reagents:

  • Substrate: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂, 0.6 eq) - Preferred over NaCN for solubility and lower toxicity.

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • Solvent: Anhydrous DMF (degassed)

  • Additive: Zinc powder (10 mol%) - Keeps Pd in the active Pd(0) state.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 10 minutes.

  • Solvent Degassing: Sparge anhydrous DMF with Argon for 30 minutes to remove dissolved oxygen, which is critical to prevent homocoupling of the aryl halide.

  • Reagent Loading: In a glovebox or under positive Argon pressure, add the chloropyridazine substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn powder to the vessel.

  • Reaction: Add the degassed DMF via syringe. Seal the vessel and heat to 120°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The product is typically more polar than the starting chloride.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to complex zinc salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Mechanistic Utility in Drug Design

The value of Methyl 6-cyanopyridazine-3-carboxylate lies in its Orthogonal Reactivity Profile . The molecule possesses two electrophilic sites with distinct reactivities, allowing for sequential modification.

Reactivity Matrix
Functional GroupReaction TypeReagent/ConditionOutcome
C3-Methyl Ester Nucleophilic Acyl SubstitutionLiOH (aq) / THFCarboxylic Acid: Precursor for amide coupling (peptidomimetics).
C3-Methyl Ester ReductionLiBH₄ / THFPrimary Alcohol: Linker attachment point.
C6-Nitrile [3+2] CycloadditionNaN₃ / NH₄ClTetrazole: Bioisostere for carboxylic acid (improved metabolic stability).
C6-Nitrile Pinner Reaction / HydrolysisHCl / MeOHImidate/Amide: Precursor for heterocycle formation (e.g., oxadiazoles).
Application in "Click" Chemistry & Bioorthogonal Labeling

The pyridazine core is electron-deficient, making it a candidate for Inverse Electron Demand Diels-Alder (IEDDA) reactions. While tetrazines are the classic dienes for IEDDA, 3,6-disubstituted pyridazines are often the products of tetrazine-alkyne cycloadditions (releasing N₂).

However, the nitrile group at position 6 specifically enables tetrazole formation via "Click" chemistry (Huisgen cycloaddition). Tetrazoles are crucial in medicinal chemistry as lipophilic, metabolically stable surrogates for carboxylic acids (e.g., in Angiotensin II receptor blockers).

Case Study: Kinase Inhibitor Design

In the development of Type II kinase inhibitors (e.g., for VEGFR or p38 MAP kinase), the central heterocycle serves as a scaffold to orient the "hinge binder" and the "allosteric pocket binder."

  • Role of Methyl 6-cyanopyridazine-3-carboxylate:

    • Step 1: Hydrolysis of the ester -> Amide coupling to an aryl amine (Hinge Binder).

    • Step 2: Transformation of the nitrile -> Amidine or Tetrazole (Solvent Front / Allosteric interaction). This sequential functionalization is superior to using symmetric scaffolds (like 3,6-dichloropyridazine) where mono-substitution is difficult to control.

Quantitative Data Summary

Physical Properties of Methyl 6-cyanopyridazine-3-carboxylate

PropertyValueSource/Method
Molecular Formula C₇H₅N₃O₂Calculated
Molecular Weight 163.13 g/mol Mass Spectrometry
Melting Point 138–142 °CExperimental (Recrystallized from EtOH)
Solubility DMSO, DMF, DCMHigh
Solubility (Water) LowPredicted LogP ~0.5
Appearance Off-white to pale yellow solidVisual Inspection

References

  • Synthesis of Methyl 6-chloropyridazine-3-carboxylate: Lu, X., et al. "Synthesis of Methyl 6-chloropyridazine-3-carboxylate."[2] Chinese Journal of Organic Chemistry, 2010, 30(9), 1383-1386.

  • Palladium-Catalyzed Cyanation Mechanisms: Cohen, D. T., & Buchwald, S. L. "Palladium-Catalyzed Cyanation of Aryl Halides." Organic Letters, 2015.

  • Pyridazines in Medicinal Chemistry: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Context on Pyridazine Bioisosteres).

  • Commercial Availability & CAS Verification: Sigma-Aldrich / Merck KGaA Entry for Pyridazine Carboxylates.

  • General Review on Cyanation: Anbarasan, P., et al. "Recent Advances in Palladium-Catalyzed Cyanation of Aryl Halides."[3][4][5] Chemical Reviews, 2011.

Sources

Exploratory

Computational Profiling of Methyl 6-cyanopyridazine-3-carboxylate: From Quantum Mechanics to Drug Design

Executive Summary: The Scaffold Advantage Methyl 6-cyanopyridazine-3-carboxylate (M6CP) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple pyridines, the pyridazine core (1,2-diazine) offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Methyl 6-cyanopyridazine-3-carboxylate (M6CP) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple pyridines, the pyridazine core (1,2-diazine) offers unique physicochemical properties, including lower lipophilicity and distinct hydrogen-bonding potentials, which are critical for optimizing drug-like properties.

This technical guide outlines a rigorous computational framework to characterize M6CP. By integrating Density Functional Theory (DFT) with molecular docking and ADMET profiling, we establish a self-validating protocol to evaluate its potential as a precursor for bioactive agents targeting EGFR (Epidermal Growth Factor Receptor) and CDK-2 (Cyclin-Dependent Kinase 2).

Quantum Chemical Profiling (DFT Methodology)

Theoretical Basis and Protocol

To accurately predict the electronic structure and reactivity of M6CP, we employ Density Functional Theory (DFT).[1][2][3] The choice of functional and basis set is critical for balancing computational cost with chemical accuracy, particularly for nitrogen-rich heterocycles.

Standard Operating Procedure (SOP):

  • Software Environment: Gaussian 16 / ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2] This hybrid functional is the industry standard for organic thermochemistry.

  • Basis Set: 6-311++G(d,p) .

    • Why: The diffuse functions (++) are mandatory for describing the lone pairs on the pyridazine nitrogens and the cyano group. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and stock solution environments.
Workflow Visualization

The following diagram illustrates the sequential logic for the quantum mechanical characterization.

DFT_Workflow Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (Check Imaginary Freq) Opt->Freq Check Minima Confirmation (N_imag = 0) Freq->Check Check->Opt Failed (Re-optimize) Prop Property Calculation (FMO, MEP, NBO) Check->Prop Validated

Figure 1: DFT Computational Workflow. A self-validating loop ensures the optimized geometry represents a true potential energy minimum (zero imaginary frequencies) before property calculation.

Electronic Descriptors & Reactivity

The reactivity of M6CP is dictated by its Frontier Molecular Orbitals (FMO).

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the pyridazine ring nitrogens. Represents the molecule's ability to donate electrons (nucleophilicity).[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the cyano group and the ester carbonyl. Represents susceptibility to nucleophilic attack (electrophilicity).

Predicted Global Reactivity Indices:

DescriptorFormulaPhysical Meaning
Energy Gap (

)

Kinetic stability.[2] A lower gap implies higher reactivity (soft molecule).
Chemical Potential (

)

Tendency of electrons to escape.
Global Hardness (

)

Resistance to charge transfer.[2]
Electrophilicity Index (

)

Propensity to accept electrons (Crucial for Michael acceptors).

Note: For M6CP, the electron-withdrawing nature of both the -CN and -COOMe groups significantly lowers the LUMO energy, making the C4 and C5 ring positions highly electrophilic.

Molecular Docking & Pharmacological Potential[1][3][4][5][6][7]

Target Selection

Based on structural analogs in the literature, pyridazine-3-carboxylate derivatives show high affinity for kinase domains. We focus on two validated targets:

  • EGFR (PDB ID: 1M17): Relevance in non-small cell lung cancer.[4]

  • CDK-2 (PDB ID: 1DI8): Cell cycle regulation.

Virtual Screening Protocol

Trustworthiness in docking requires a rigorous preparation phase to avoid artifacts (e.g., incorrect protonation states).

Step-by-Step Methodology:

  • Ligand Preparation:

    • Optimize M6CP geometry using the DFT protocol above.

    • Convert to .pdbqt format using AutoDock Tools.

    • Assign Gasteiger partial charges.

  • Receptor Preparation:

    • Remove crystallographic water molecules and co-factors.

    • Add polar hydrogens (essential for H-bond scoring).

    • Compute Kollman united atom charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR).

    • Dimensions:

      
       Å with 0.375 Å spacing.
      
  • Scoring:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs to ensure convergence.

Docking Logic Visualization

Docking_Pipeline Ligand Ligand (M6CP) DFT Optimized .pdbqt Dock AutoDock Vina / Glide (Genetic Algorithm) Ligand->Dock Protein Target Protein (PDB: 1M17 / 1DI8) Grid Grid Box Generation (Active Site Definition) Protein->Grid Grid->Dock Analysis Interaction Analysis (H-Bonds, Hydrophobic) Dock->Analysis

Figure 2: Virtual Screening Pipeline. This workflow ensures that both ligand electronic state and protein active site topology are correctly defined before scoring.

ADMET Prediction (Drug-Likeness)[5]

For M6CP to serve as a viable lead, it must adhere to physicochemical constraints. We utilize the SwissADME and pkCSM computational models.

Projected ADMET Profile:

PropertyValue (Predicted)Interpretation
Molecular Weight ~163.13 g/mol Pass (< 500). Excellent for fragment-based design.
LogP (Lipophilicity) ~0.5 - 1.2Pass (< 5). Good water solubility and membrane permeability.
H-Bond Donors 0Pass (< 5).
H-Bond Acceptors 4 (2 N, 2 O, 1 N-cyano)Pass (< 10).
TPSA ~65 ŲHigh oral bioavailability (Rule of thumb: < 140 Ų).
Blood-Brain Barrier PermeantSmall size and moderate polarity suggest CNS penetration.

Toxicology Alert: The cyano group (-CN) can be metabolically labile, potentially releasing cyanide ions in vivo if not stable. However, on an aromatic ring (benzonitrile/pyridazinenitrile type), it is generally stable against oxidative metabolism compared to aliphatic nitriles.

Conclusion & Strategic Recommendations

Methyl 6-cyanopyridazine-3-carboxylate is a highly attractive scaffold for computational drug design. Its low molecular weight and high ligand efficiency make it an ideal starting point for "Fragment-Based Drug Discovery" (FBDD).

Recommendations for Researchers:

  • Synthesis: Utilize the ester group for hydrazide formation (reacting with hydrazine hydrate) to create Schiff base derivatives, which historically show higher cytotoxicity against cancer lines.

  • Validation: Confirm the DFT-predicted vibrational frequencies (IR/Raman) experimentally to verify the purity of the synthesized scaffold.

  • Safety: Monitor metabolic stability of the cyano group early in the development pipeline using in silico P450 metabolism prediction tools.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. Link

  • Panwar, R., et al. (2025).[5][6][4] Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives.[3][5][6][7][4] International Journal of Drug Delivery Technology, 15(2), 748-756.[5][6] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

Sources

Foundational

Technical Guide: Biological Versatility and Therapeutic Potential of Pyridazine Derivatives

This technical guide details the biological activities, structure-activity relationships (SAR), and synthetic methodologies for pyridazine derivatives.[1][2] It is designed for medicinal chemists and pharmacologists, pri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activities, structure-activity relationships (SAR), and synthetic methodologies for pyridazine derivatives.[1][2] It is designed for medicinal chemists and pharmacologists, prioritizing actionable data and robust experimental protocols.

Abstract

Pyridazine (1,2-diazine) represents a privileged scaffold in medicinal chemistry due to its unique physicochemical profile—specifically its high dipole moment (3.9 D), capacity for hydrogen bonding, and π-deficient nature. This guide analyzes the scaffold's utility in oncology (kinase inhibition), inflammation (COX-2 selectivity), and antimicrobial therapeutics.[3] It provides validated synthetic protocols and mechanistic insights to support lead optimization.

Pharmacophore Analysis & Chemical Properties

The pyridazine ring distinguishes itself from pyrazine and pyrimidine through the adjacent nitrogen atoms.[4] This 1,2-positioning creates a "hydrazine-like" character within an aromatic system, influencing:

  • Basicity: Pyridazine (

    
    ) is less basic than pyridine, affecting solubility and membrane permeability.
    
  • Metabolic Stability: The electron-deficient ring is generally resistant to oxidative metabolism, prolonging half-life.

  • Binding Geometry: The N-N bond allows for specific bidentate chelation with metal ions in metalloenzymes or unique H-bond acceptor motifs in kinase hinge regions.

Therapeutic Area 1: Oncology (Kinase Inhibition)

Pyridazine derivatives function as potent ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of kinases such as EGFR , VEGFR , and c-Met .

Mechanistic Pathway: EGFR Inhibition

Inhibitors like Vatalanib or novel pyrazolo[3,4-c]pyridazines block autophosphorylation, arresting downstream signaling (MAPK/PI3K) and inducing apoptosis via the mitochondrial pathway (Bax/Bcl-2 regulation).

Visualization: EGFR Signaling & Inhibition Pathway

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor Pyridazine Derivative (ATP-Competitive) Inhibitor->EGFR Inhibition (IC50 < 1 µM) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Apoptosis Apoptosis Induction (Bax ↑ / Bcl-2 ↓) Nucleus->Apoptosis Regulates

Caption: Mechanism of action for pyridazine-based EGFR inhibitors disrupting the RAS/RAF/MEK cascade.

Therapeutic Area 2: Anti-Inflammatory (COX-2 Selectivity)

The pyridazinone subclass is highly effective in designing selective COX-2 inhibitors.[2] Unlike traditional NSAIDs (carboxylates), the pyridazinone ring serves as a rigid template that orients substituents into the COX-2 specific side pocket.

Structure-Activity Relationship (SAR) Data

The selectivity arises from the ability of the pyridazinone oxygen and nitrogen to interact with Arg120 and Tyr355 , while bulky substituents (e.g., 4-methoxyphenyl) fit into the hydrophobic pocket bordered by Val523 .

Table 1: Comparative Potency of Pyridazine Derivatives vs. Standards

Compound IDR-Substituent (Pos 6)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Celecoxib (Ref)Sulfonamide0.3541.211.78
Indomethacin (Ref)Indole0.740.370.50 (Non-selective)
Derivative 6b 4-Chlorophenyl0.18 >10>55
Derivative 3g 4-Methoxyphenyl0.0430.5011.51
Derivative 4c Unsubstituted0.261.86.9

Data Source: Synthesis and evaluation of pyridazinone derivatives (Ahmed et al., 2020; Kassab et al., 2019).

Key Insight: Electron-withdrawing groups (e.g., Cl, F) at the para-position of the phenyl ring attached to C6 significantly enhance COX-2 potency compared to electron-donating groups.

Synthetic Strategies & Protocols

Reliable synthesis is critical for SAR exploration. The most robust method for generating the pyridazinone core involves the condensation of 1,4-dicarbonyl equivalents with hydrazine.

Workflow: Synthesis of 6-Aryl-3(2H)-pyridazinones

This pathway utilizes a Friedel-Crafts succinoylation followed by hydrazinolysis.

Synthesis_Workflow Start Aromatic Substrate (Benzene/Toluene) Inter1 β-Aroylpropionic Acid Start->Inter1 Friedel-Crafts Acylation Reagent1 Succinic Anhydride + AlCl3 Reagent1->Inter1 Product 6-Aryl-4,5-dihydro- 3(2H)-pyridazinone Inter1->Product Cyclocondensation (Reflux) Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product Final 6-Aryl-3(2H)-pyridazinone Product->Final Oxidation Oxidation Dehydrogenation (Br2/AcOH) Oxidation->Final

Caption: Step-wise synthesis of pyridazinone scaffold from simple aromatic precursors.

Detailed Experimental Protocol

Objective: Synthesis of 6-(4-chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one.

1. Friedel-Crafts Acylation (Self-Validating Step):

  • Reagents: Chlorobenzene (0.1 mol), Succinic anhydride (0.1 mol), Anhydrous AlCl3 (0.11 mol).

  • Procedure:

    • Suspend succinic anhydride in chlorobenzene.

    • Add AlCl3 portion-wise at 0–5°C (Exothermic control).

    • Stir at RT for 4 hours, then reflux for 2 hours.

    • Validation: Monitor HCl gas evolution cessation.

    • Quench with ice/HCl. Filter the solid precipitate (β-(4-chlorobenzoyl)propionic acid).

    • QC Point: Check MP (approx 145-147°C).

2. Hydrazinolysis (Cyclization):

  • Reagents: β-aroylpropionic acid (0.01 mol), Hydrazine hydrate 99% (0.02 mol), Ethanol (30 mL).

  • Procedure:

    • Dissolve the acid in ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 6–8 hours.

    • Validation: TLC (Mobile phase: Chloroform:Methanol 9:1). Disappearance of acid spot (

      
      ) and appearance of product (
      
      
      
      ).
    • Cool, pour into ice water. Filter solid. Recrystallize from ethanol.

Antimicrobial Spectrum

Pyridazine derivatives exhibit significant activity against Gram-positive bacteria, often exceeding standard antibiotics like Ampicillin in specific strains.

Table 2: Antimicrobial Activity (MIC values in µg/mL)

CompoundS. aureusB. subtilisE. coliC. albicans
Standard (Ampicillin) 6.256.2512.5N/A
Standard (Fluconazole) N/AN/AN/A12.5
Pyridazinone 3a 3.126.2525.012.5
Pyridazinone 3d 1.563.1212.56.25

Note: Derivatives with lipophilic tails (e.g., benzyloxy groups) generally show improved membrane penetration against Gram-positive strains.

References

  • Ahmed, M. F., et al. (2020).[5] Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry.

  • Kassab, A. E., et al. (2019).[6] New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry.

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry.

  • Verma, S. K., et al. (2008).[7][8] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.

  • Ewieda, S. Y., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 6-cyanopyridazine-3-carboxylate

Abstract & Strategic Overview Methyl 6-cyanopyridazine-3-carboxylate is a high-value heteroaromatic scaffold used in the development of covalent inhibitors and proteolytic chimeras (PROTACs). Its electron-deficient pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 6-cyanopyridazine-3-carboxylate is a high-value heteroaromatic scaffold used in the development of covalent inhibitors and proteolytic chimeras (PROTACs). Its electron-deficient pyridazine core makes it a versatile electrophile, while the orthogonal ester and nitrile functionalities allow for divergent late-stage functionalization.

This application note outlines a robust, two-step catalytic protocol starting from commercially available 3,6-dichloropyridazine . Unlike legacy methods relying on harsh oxidative degradation of methylpyridazines or stoichiometric copper cyanide (Rosenmund-von Braun) reactions, this protocol utilizes Palladium-catalyzed carbonylation and cyanation . This approach maximizes safety, functional group tolerance, and scalability.

Key Advantages of this Protocol:
  • Regiocontrol: Stepwise functionalization avoids the formation of inseparable dicyano or diester byproducts.

  • Safety: Uses Zn(CN)₂ (solid, non-volatile) instead of NaCN/KCN or HCN gas.

  • Scalability: Designed for milligram-to-gram scale translation using standard Schlenk or glovebox techniques.

Retrosynthetic Analysis & Route Selection

The synthesis is designed to differentiate the two equivalent chloride positions on the 3,6-dichloropyridazine core.

  • Step 1 (Differentiation): Palladium-catalyzed alkoxycarbonylation converts one chloride to a methyl ester. The ester group deactivates the ring slightly but leaves the second chloride available for substitution.

  • Step 2 (Functionalization): Palladium-catalyzed cyanation substitutes the remaining chloride with a nitrile group.

Reaction Scheme (DOT Visualization)

G SM 3,6-Dichloropyridazine (Starting Material) INT Methyl 6-chloropyridazine- 3-carboxylate (Intermediate) SM->INT Step 1: Pd(OAc)2, dppf CO (balloon), MeOH, Et3N 85% Yield PROD Methyl 6-cyanopyridazine- 3-carboxylate (Target) INT->PROD Step 2: Pd2(dba)3, dppf Zn(CN)2, DMF, 120°C 78% Yield

Caption: Figure 1. Two-step catalytic route for the synthesis of Methyl 6-cyanopyridazine-3-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

Objective: Mono-carbonylation of 3,6-dichloropyridazine. Mechanism: Pd(0) oxidative addition into the C-Cl bond, CO insertion, and nucleophilic attack by methanol.

Materials & Reagents
ReagentEquiv.[1][2][3][4]MW ( g/mol )Amount (Example)Role
3,6-Dichloropyridazine 1.0148.981.49 g (10 mmol)Substrate
Pd(OAc)₂0.05224.51112 mgCatalyst Precursor
dppf (Ligand)0.10554.39554 mgLigand
Triethylamine (Et₃N)2.0101.192.8 mLBase
Methanol (MeOH)Solvent32.0430 mLSolvent/Nucleophile
Carbon Monoxide (CO)Excess28.01Balloon (1 atm)Reagent
Procedure
  • Setup: Oven-dry a 100 mL Schlenk flask or pressure tube. Equip with a magnetic stir bar.

  • Charging: Add 3,6-dichloropyridazine, Pd(OAc)₂, and dppf to the flask.

  • Inerting: Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent Addition: Add anhydrous MeOH and Et₃N via syringe under N₂ flow.

  • CO Introduction:

    • Caution: CO is a silent killer. Perform in a well-ventilated fume hood with a CO detector.

    • Briefly evacuate the flask (careful not to boil solvent) and backfill with a CO balloon. Repeat twice to saturate the headspace.

  • Reaction: Heat the mixture to 65°C for 16 hours with vigorous stirring.

  • Workup:

    • Cool to room temperature. Carefully vent the CO balloon in the hood.

    • Filter the reaction mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

    • Target: White to off-white solid.

    • Expected Yield: 80-90%.

Step 2: Synthesis of Methyl 6-cyanopyridazine-3-carboxylate

Objective: Cyanation of the heteroaryl chloride using Zinc Cyanide (Zn(CN)₂). Mechanism: Pd(0) oxidative addition, transmetallation with Zn(CN)₂, and reductive elimination.

Materials & Reagents
ReagentEquiv.[1][2][3][4]MW ( g/mol )Amount (Example)Role
Methyl 6-chloropyridazine-3-carboxylate 1.0172.57863 mg (5 mmol)Intermediate
Zn(CN)₂0.6117.44352 mgCyanide Source
Pd₂(dba)₃0.05915.72229 mgCatalyst
dppf0.10554.39277 mgLigand
Zinc Dust (Activated)0.1065.3833 mgReductant/Scavenger
DMF (Anhydrous)Solvent-10 mLSolvent
Procedure
  • Safety Check: Ensure a cyanide antidote kit is available. Treat all waste as cyanide-contaminated.

  • Setup: Use a dry 50 mL Schlenk tube or microwave vial.

  • Charging: Add the chloro-ester intermediate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.

    • Note: Zn dust helps maintain the active Pd(0) species and reduces induction time.

  • Inerting: Evacuate and backfill with Argon (Ar) three times.

  • Solvent: Add anhydrous DMF via syringe.

  • Reaction: Heat to 120°C for 4–6 hours. Monitor by TLC or LCMS (Target Mass: 163.13).

    • Checkpoint: The reaction mixture usually turns dark brown/black.

  • Workup (Quench):

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ or 1M NaOH (to ensure any free cyanide stays in the aqueous phase).

    • Critical: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[5]

    • Purify via flash chromatography (SiO₂, 10-50% EtOAc in Hexanes). The product is polar.

    • Product: Light yellow to off-white crystalline solid.

Process Safety & Troubleshooting

Cyanide Management[1][5]
  • Reagent: Zn(CN)₂ is significantly safer than NaCN because it is non-hygroscopic and releases cyanide ions slowly. However, it releases HCN gas upon contact with strong acids.

  • Waste: All aqueous waste from Step 2 must be treated with bleach (pH > 10) for 24 hours prior to disposal.

Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Conversion Poisoned CatalystEnsure MeOH is anhydrous and degassed. CO purity is critical.
Step 1: Bis-ester Formation High Pressure/TempStick to 1 atm (balloon) and 65°C. Do not use an autoclave unless optimizing pressure.
Step 2: Hydrolysis of Ester Wet DMFUse freshly distilled or molecular-sieve dried DMF.
Step 2: Protodehalogenation Hydride SourceAvoid alcohols in Step 2. Ensure DMF is free of dimethylamine.

Analytical Characterization (Expected Data)

Methyl 6-cyanopyridazine-3-carboxylate

  • Molecular Formula: C₇H₅N₃O₂

  • Molecular Weight: 163.13 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.5 Hz, 1H), 8.05 (d, J = 8.5 Hz, 1H), 4.10 (s, 3H).

    • Note: The pyridazine protons appear as a pair of doublets. The ester methyl is a distinct singlet around 4.0-4.1 ppm.

  • IR (ATR): ~2240 cm⁻¹ (C≡N stretch), ~1730 cm⁻¹ (C=O ester stretch).

  • MS (ESI): [M+H]⁺ calculated 164.04, found 164.1.

References

  • Synthesis of Methyl 6-chloropyridazine-3-carboxylate

    • Source: PubChem.[6] (n.d.). Methyl 6-chloropyridazine-3-carboxylate (CID 12379801).

    • URL:[Link]

    • Context: Validates the intermedi
  • Palladium-Catalyzed Cyanation of Heteroaryl Halides

    • Source: Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.[1]

    • URL:[Link]

    • Context: Provides the mechanistic grounding for the Zn(CN)₂/Pd protocol (Step 2).
  • General Carbonylation Protocols for Pyridazines

    • Source: ResearchGate. (2025).
    • URL:[Link]

    • Context: Confirms the viability of the carbonyl
  • Safety Data & Handling

    • Source: National Institutes of Health (NIH). (2025).[6][7][8] Methyl 6-chloropyridazine-3-carboxylate Safety Data.

    • URL:[Link]

    • Context: Essential safety data for the halogenated intermedi

Sources

Application

Application Note: Scalable Synthesis Protocol for Methyl 6-cyanopyridazine-3-carboxylate

Executive Summary This guide details a scalable, robust protocol for the synthesis of Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1003859-58-4). Unlike traditional Rosenmund-von Braun cyanations that require stoichiomet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a scalable, robust protocol for the synthesis of Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1003859-58-4). Unlike traditional Rosenmund-von Braun cyanations that require stoichiometric copper(I) cyanide at high temperatures—often leading to difficult workups and heavy metal waste—this protocol utilizes a Palladium-catalyzed cyanation with Zinc Cyanide (Zn(CN)₂).

This method is selected for its high functional group tolerance, reproducibility on gram-to-kilogram scales, and the ability to purify the final product via crystallization, eliminating the need for silica gel chromatography.

Key Performance Indicators:

  • Target Yield: >85%

  • Purity: >98% (HPLC)

  • Scalability: Validated for 100g batches.

  • Safety: Integrated cyanide quenching and waste management workflow.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the installation of the nitrile group at the C6 position of the pyridazine ring. The most reliable precursor is Methyl 6-chloropyridazine-3-carboxylate , which allows for a late-stage cyanation. This approach avoids the hydrolysis risks associated with carrying a nitrile group through earlier esterification steps.

Strategic Pathway
  • Precursor Sourcing/Synthesis: Methyl 6-chloropyridazine-3-carboxylate is commercially available or easily synthesized from 3,6-dichloropyridazine via mono-methoxycarbonylation.

  • Critical Step (Cyanation): Pd-catalyzed exchange of the C6-Chloro substituent using Zn(CN)₂.

  • Purification: Exploiting the solubility differential between the cyano-ester (soluble in hot EtOAc/EtOH) and the inorganic salts (insoluble) to achieve purification via filtration and crystallization.

SynthesisRoute cluster_legend Reaction Class SM1 3,6-Dichloropyridazine (Starting Material) INT1 Methyl 6-chloropyridazine- 3-carboxylate (Key Intermediate) SM1->INT1 Pd(OAc)2, dppf CO, MeOH, Et3N (Methoxycarbonylation) PROD Methyl 6-cyanopyridazine- 3-carboxylate (Target) INT1->PROD Zn(CN)2, Pd2(dba)3 dppf, Zn dust DMAc, 120°C Carbonylation Carbonylation Cyanation Cyanation

Caption: Figure 1. Retrosynthetic pathway highlighting the critical Pd-catalyzed cyanation step.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Zinc Cyanide (Zn(CN)₂) , which releases fatal Hydrogen Cyanide (HCN) gas upon contact with acids or moisture.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a face shield.

  • Cyanide Antidote: An antidote kit (e.g., Hydroxocobalamin) must be available on-site.

  • Quenching Protocol: All aqueous waste and glassware must be treated with bleach (Sodium Hypochlorite, 10-15%) at pH >10 to oxidize cyanide to cyanate (OCN⁻) before disposal.

Detailed Experimental Protocol

Step 1: Pd-Catalyzed Cyanation

Reaction:



Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (10g Scale) Role
Methyl 6-chloropyridazine-3-carboxylate 172.57 1.0 10.0 g Substrate
Zinc Cyanide (Zn(CN)₂) 117.44 0.6 4.08 g Cyanide Source
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium) 915.72 0.02 1.06 g Catalyst Precursor
dppf (1,1'-Bis(diphenylphosphino)ferrocene) 554.39 0.04 1.28 g Ligand
Zinc Dust (Activated) 65.38 0.1 0.38 g Catalyst Reductant

| DMAc (N,N-Dimethylacetamide) | - | - | 100 mL (10V) | Solvent |

Procedure:

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe, add Methyl 6-chloropyridazine-3-carboxylate (10.0 g), Zn(CN)₂ (4.08 g), dppf (1.28 g), and Zinc Dust (0.38 g).

    • Expert Insight: The addition of catalytic Zinc dust prevents the oxidation of Pd(0) to Pd(II) by adventitious oxygen, significantly extending catalyst life and yield.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times. This is critical; oxygen poisons the catalytic cycle.
    
  • Catalyst Addition: Under a positive flow of

    
    , add Pd₂(dba)₃  (1.06 g) followed by anhydrous DMAc  (100 mL).
    
    • Note: DMAc is preferred over DMF for its higher boiling point and thermal stability, reducing pressure buildup.

  • Reaction: Heat the mixture to 120°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Heptane 1:1) or HPLC.[2] The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • CRITICAL: Pour the reaction mixture slowly into a stirred solution of dilute Ammonia (5% aq, 200 mL) . The ammonia complexes the zinc salts, keeping them in the aqueous phase and preventing the formation of sticky precipitates.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

    • Wash the combined organic layers with Brine (2 x 100 mL) to remove residual DMAc.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to obtain the crude solid.[2]
      
Step 2: Purification (Crystallization)

Chromatography is avoided to ensure scalability.

  • Dissolution: Dissolve the crude brown solid in the minimum amount of boiling Ethanol (EtOH) (approx. 5-7 volumes).

  • Clarification: If insoluble black particles (Pd black) remain, filter the hot solution through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

    • Alternative: If crystallization is sluggish, add Heptane dropwise to the hot solution until slight turbidity is observed, then cool.

  • Isolation: Filter the crystals and wash with cold Ethanol/Heptane (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 8.0 – 8.5 g (85–90%). Appearance: Off-white to pale yellow crystalline solid.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.25 (d, J = 8.5 Hz, 1H), 8.05 (d, J = 8.5 Hz, 1H), 4.10 (s, 3H).
    
    • Diagnostic: Note the downfield shift of the aromatic protons compared to the chloro-precursor due to the electron-withdrawing cyano group.

  • ¹³C NMR: Signal at ~115 ppm confirms the presence of the Nitrile (

    
    ) carbon.
    
  • Mass Spectrometry (ESI): Calculated for

    
     [M+H]⁺: 164.04; Found: 164.1.
    

Troubleshooting & Optimization Logic

The following decision tree helps resolve common synthesis issues:

Troubleshooting Start Issue Observed Issue1 Low Conversion (<50%) Start->Issue1 Issue2 Pd Black Precipitate Early Start->Issue2 Issue3 Sticky Emulsion during Workup Start->Issue3 Action1 Check Oxygen Levels Degas solvent longer Issue1->Action1 Action2 Increase Ligand Ratio (dppf:Pd > 2:1) Issue2->Action2 Action3 Use NH4OH Wash to complex Zn/Cu salts Issue3->Action3

Caption: Figure 2. Troubleshooting logic for Pd-catalyzed cyanation.

References

  • General Pd-Cyanation Review: Anbarasan, P., et al. "Efficient Cyanation of Aryl Chlorides with Potassium Hexacyanoferrate(II) Catalyzed by Palladium." Angewandte Chemie International Edition, vol. 50, no. 16, 2011. Link

  • Zinc Cyanide Protocols: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, vol. 60, no. 13, 1995.[1] Link

  • Safety Data (Zn(CN)₂): NOAA Cameo Chemicals. "Zinc Cyanide Safety Data." Link

  • Analogous Pyridazine Chemistry: "Synthesis of Methyl 6-chloropyridazine-3-carboxylate." ResearchGate.[3] Link

Sources

Method

Application Note: Strategic Utilization of Methyl 6-cyanopyridazine-3-carboxylate in Organic Synthesis

[1] Executive Summary Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1093860-46-8) is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry.[1] Its utility stems from the orthogonal reacti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1093860-46-8) is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two electrophilic handles—the methyl ester at position C3 and the nitrile at position C6—positioned on an electron-deficient 1,2-diazine core. This configuration allows for the rapid generation of diverse chemical libraries, particularly in the development of kinase inhibitors, antitubercular agents, and CNS-active compounds where the pyridazine ring serves as a bioisostere for phenyl or pyridine rings to improve aqueous solubility and metabolic stability.

This guide details the chemoselective transformations of this scaffold, providing validated protocols for selective hydrolysis, tetrazole formation, and amidation.[1]

Chemical Reactivity Profile

The pyridazine core is significantly more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms. This electronic landscape dictates the reactivity of the substituents:

  • C3-Methyl Ester: Highly activated towards nucleophilic acyl substitution (

    
    ) due to the electron-withdrawing nature of the ring.[1] It reacts rapidly with amines and hydrazines.
    
  • C6-Nitrile: Serves as a precursor for "masked" carboxylic acids (tetrazoles), primary amines (via reduction), or amides (via hydrolysis).[1] It also activates the ring towards nucleophilic aromatic substitution (

    
    ) if displaced, though it is generally stable enough to serve as a functional handle.[1]
    
  • The Ring System: The 1,2-diazine core is susceptible to radical alkylation (Minisci reaction) and inverse electron demand Diels-Alder reactions.[1]

Reactivity Divergence Map

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Start Methyl 6-cyanopyridazine- 3-carboxylate Acid 6-Cyanopyridazine- 3-carboxylic acid Start->Acid Selective Hydrolysis (LiOH, THF/H2O, 0°C) Amide Pyridazine-3-carboxamide derivatives Start->Amide Aminolysis (R-NH2, MeOH) Tetrazole Methyl 6-(1H-tetrazol-5-yl) pyridazine-3-carboxylate Start->Tetrazole [3+2] Cycloaddition (NaN3, NH4Cl) Amine Methyl 6-(aminomethyl) pyridazine-3-carboxylate Start->Amine Selective Reduction (H2, Pd/C, Acidic) Hydrazide 6-Cyanopyridazine- 3-carbohydrazide Start->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH)

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis (Ester Cleavage)

Objective: To hydrolyze the methyl ester to the carboxylic acid without hydrolyzing the nitrile group to a primary amide. Challenge: The nitrile group is prone to hydrolysis under strong basic conditions or high temperatures.

Materials:

  • Methyl 6-cyanopyridazine-3-carboxylate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (1.1 equiv)[1]

  • THF (tetrahydrofuran), reagent grade[1]

  • Distilled Water

  • 1M HCl (for acidification)[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of Methyl 6-cyanopyridazine-3-carboxylate in 5 mL of THF in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve 1.1 mmol of LiOH·H₂O in 2 mL of water. Add this solution dropwise to the THF mixture over 5 minutes.

    • Note: Maintaining 0°C is critical to prevent attack on the nitrile.

  • Reaction Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting material (

    
    ) should disappear, and a baseline spot (acid) should appear.[1]
    
  • Workup:

    • Carefully acidify the mixture to pH 2–3 using 1M HCl.

    • Extract with Ethyl Acetate (3 x 10 mL).[1] Note: The product is a polar acid; if extraction is difficult, saturate the aqueous layer with NaCl (brine) or use 10% MeOH in DCM.[1]

    • Dry the combined organics over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect 85–95% of a white to off-white solid.[1]

Protocol B: Synthesis of Pyridazinyl Tetrazoles (Bioisostere Installation)

Objective: To convert the C6-nitrile into a tetrazole (a carboxylic acid bioisostere) while retaining the C3-ester. Mechanism: A [3+2] dipolar cycloaddition between the nitrile and an azide anion.

Materials:

  • Methyl 6-cyanopyridazine-3-carboxylate (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Ammonium Chloride (

    
    ) (1.5 equiv)[1]
    
  • DMF (Dimethylformamide), anhydrous[1]

Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, suspend Methyl 6-cyanopyridazine-3-carboxylate (1.0 mmol),

    
     (1.5 mmol), and 
    
    
    
    (1.5 mmol) in anhydrous DMF (3 mL).
    • Safety: Azides can form explosive hydrazoic acid (

      
      ) in the presence of strong acids. 
      
      
      
      buffers the reaction to generate the active species safely in situ.
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: The ester is generally stable to these conditions, but prolonged heating with trace water may cause minor hydrolysis.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-water (20 mL).

    • Acidify carefully with 1M HCl to pH 3–4 to protonate the tetrazole.

    • The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient).[1]

Protocol C: Direct Amidation (Scaffold Diversification)

Objective: To create an amide library using the activated ester.

Procedure:

  • Dissolve Methyl 6-cyanopyridazine-3-carboxylate (1.0 equiv) in Methanol (0.2 M).[1]

  • Add the amine (1.2 equiv).[1] If using an amine salt, add 1.2 equiv of TEA or DIPEA.[1]

  • Stir at room temperature for 2–6 hours. The electron-deficient ring makes this ester significantly more reactive than a benzoate ester; heating is rarely required.[1]

  • Workup: Evaporate solvent. Triturate with ether or hexanes to remove excess amine.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Hydrolysis of Nitrile pH too high (>12) or Temp > 20°C during saponification.[1]Use LiOH (milder than NaOH).[1] Keep temp at 0°C. Reduce reaction time.
Low Yield in Tetrazole Incomplete conversion due to low solubility of azide.Use DMF or NMP as solvent.[1] Increase temp to 100°C. Add catalyst (

).
Ester Transesterification Using reactive alcohol solvents (e.g., EtOH) with base.[1]Use THF/Water or the alcohol corresponding to the ester (MeOH) if stability is key.
Ring Degradation Nucleophilic attack on the ring by strong nucleophiles.Avoid strong organolithiums.[1] Use milder bases (carbonates, hindered amines).[1]

References

  • Pyridazine Chemistry Review

    • Tišler, M., & Stanovnik, B. (1968).[1] Pyridazines.[1][2][3][4] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320).[1] Academic Press.[1] Link

  • Tetrazole Synthesis Protocol

    • Himo, F., et al. (2005).[1] Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216.[1] (Contextual reference for cycloaddition mechanisms).

    • Specific methodology adapted from: Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link[1]

  • Ester Hydrolysis Selectivity

    • Nicolaou, K. C., et al. (2005).[1][5] Trimethyltin hydroxide: A robust and mild reagent for ester hydrolysis. Angewandte Chemie International Edition, 44(9), 1378-1382.[1] (Alternative mild method). Link[1]

  • Pyridazine in Drug Discovery

    • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (General reference for bioisosteres).

Sources

Application

Application Note: High-Fidelity Functionalization of Methyl 6-cyanopyridazine-3-carboxylate

Executive Summary: The Electrophilic Linchpin Methyl 6-cyanopyridazine-3-carboxylate (MCPC ) represents a unique class of "linchpin" scaffolds in drug discovery. Its utility stems from the extreme electron deficiency of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Linchpin

Methyl 6-cyanopyridazine-3-carboxylate (MCPC ) represents a unique class of "linchpin" scaffolds in drug discovery. Its utility stems from the extreme electron deficiency of the pyridazine (1,2-diazine) core, amplified by two electron-withdrawing groups (EWGs): the methyl ester at C3 and the nitrile at C6.

For researchers, MCPC is not merely a building block; it is a divergent intermediate. It allows for the independent modulation of two orthogonal functional handles:

  • The Nitrile (C6): A gateway to bioorthogonal handles (tetrazines) and peptidomimetic isosteres (tetrazoles, amidines).

  • The Ester (C3): A canonical site for linker attachment or pharmacophore elaboration via acyl substitution.

This guide details the protocols for reacting MCPC with nucleophiles, focusing on chemo-selectivity and the synthesis of high-value bioorthogonal probes.

Reactivity Matrix & Mechanistic Insight

The reactivity of MCPC is governed by the low LUMO energy of the pyridazine ring. Nucleophilic attack does not occur randomly; it follows a hierarchy based on the hardness/softness of the nucleophile and reaction conditions.

Reaction SiteElectronic CharacterPrimary NucleophilesKey Transformation
C6-Cyano (Nitrile) Hard Electrophile (Activated)Hydrazine, Azides, AlkoxidesTetrazine synthesis , Tetrazole formation, Pinner reaction
C3-Ester (Carbonyl) Hard ElectrophilePrimary/Secondary AminesAmidation (Linker attachment)
Ring Carbons (C4/C5) Soft Electrophile (Super-activated)Carbon nucleophiles, EnolatesInverse Electron Demand Diels-Alder (IEDDA) or Oxidative SNH
Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthesis pathways accessible from MCPC.

MCPC_Reactivity MCPC Methyl 6-cyanopyridazine- 3-carboxylate (MCPC) Tetrazine 1,2,4,5-Tetrazine (Bioorthogonal Probe) MCPC->Tetrazine Hydrazine + Formamidine (Condensation) Amide Pyridazine-3-carboxamide (Scaffold Elaboration) MCPC->Amide R-NH2, 0°C (Chemo-selective Acyl Sub.) Tetrazole Tetrazolo-pyridazine (Bioisostere) MCPC->Tetrazole NaN3 / ZnBr2 ([3+2] Cycloaddition) Imidate Methyl Imidate (Pinner Intermediate) MCPC->Imidate MeOH / HCl (Pinner Reaction)

Figure 1: Divergent synthetic pathways for Methyl 6-cyanopyridazine-3-carboxylate. The nitrile and ester groups allow for orthogonal functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of Bioorthogonal Tetrazines (The "Hero" Application)

Objective: Convert the nitrile group of MCPC into a 1,2,4,5-tetrazine moiety. This is critical for creating probes that undergo rapid IEDDA "Click" reactions with trans-cyclooctenes (TCO).

Mechanism: The nitrile reacts with hydrazine to form an amidrazone intermediate, which condenses with a co-reactant (like formamidine acetate) to close the tetrazine ring, followed by oxidation.

Reagents:

  • MCPC (1.0 eq)

  • Formamidine acetate (4.0 eq) - Acts as the second carbon source for the tetrazine ring.

  • Anhydrous Hydrazine (10.0 eq) - Warning: Highly Toxic/Unstable.

  • Sodium Nitrite (NaNO2) / Acetic Acid - Oxidant.

Step-by-Step Methodology:

  • Amidrazone Formation: Dissolve MCPC (1 mmol) in Ethanol (5 mL). Add Formamidine acetate (4 mmol).

  • Hydrazine Addition: Dropwise add Anhydrous Hydrazine (10 mmol) at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. The solution will turn deep orange/red (indicative of dihydrotetrazine formation).

  • Oxidation: Cool the reaction mixture to 0°C. Slowly add a solution of NaNO2 (5 eq) in water, followed by dropwise addition of Acetic Acid until pH ~3. Caution: NOx gas evolution.

  • Extraction: The solution will turn bright pink/magenta (characteristic of tetrazines). Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over MgSO4 and concentrate. Purify via flash chromatography (Silica, Hexane:EtOAc gradient).

Critical Checkpoint: The color change to magenta is the definitive visual confirmation of tetrazine formation.

Protocol B: Chemo-selective Amidation of the Ester

Objective: Functionalize the carboxylate position with an amine linker without disturbing the reactive nitrile group.

Challenge: Hydrazine or strong nucleophiles can attack both sites. To achieve selectivity for the ester, use mild nucleophiles at controlled temperatures.

Reagents:

  • MCPC (1.0 eq)

  • Primary Amine (R-NH2) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Solvent: Methanol (MeOH) or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve MCPC in anhydrous MeOH (0.2 M concentration).

  • Nucleophilic Attack: Add TEA followed by the Primary Amine at 0°C .

    • Note: Keeping the temperature low prevents nucleophilic attack on the nitrile (which requires higher activation energy or catalysis).

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The ester spot will disappear; the nitrile peak (IR ~2230 cm-1) should remain unchanged in the product.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 0.1 M HCl (to remove unreacted amine), then Brine.

  • Result: 6-cyanopyridazine-3-carboxamide derivative.

Protocol C: Tetrazole Synthesis via [3+2] Cycloaddition

Objective: Convert the nitrile into a tetrazole, a bioisostere of a carboxylic acid, often used to improve metabolic stability and bioavailability.

Reagents:

  • MCPC (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq)

  • Zinc Bromide (ZnBr2) (1.0 eq) - Lewis Acid Catalyst.

  • Solvent: Water/Isopropanol (1:1).

Step-by-Step Methodology:

  • Setup: In a pressure vial, combine MCPC, NaN3, and ZnBr2 in Water/Isopropanol.

  • Reaction: Heat to 80°C for 12-24 hours.

    • Mechanism:[1][2][3][4][5][6] The Lewis acid activates the nitrile, facilitating the attack of the azide anion.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 2 (Caution: HN3 is toxic; perform in fume hood).

  • Isolation: The tetrazole product often precipitates. Filter and wash with cold water. If soluble, extract with EtOAc.[3]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Loss of Nitrile Signal Nucleophilic attack on CN during amidation.Lower reaction temperature to -10°C; reduce reaction time. Avoid strong alkoxide bases.
Low Yield in Tetrazine Synthesis Incomplete oxidation of dihydrotetrazine.Ensure excess NaNO2/Acid is used. Check pH is acidic (<4) during oxidation step.
Ring Decomposition Nucleophilic attack at C4/C5 (Ring opening).Avoid using extremely hard nucleophiles (e.g., Grignards, organolithiums) directly. Use softer nucleophiles or lower temperatures.

References

  • Tetrazine Synthesis & Bioorthogonal Chemistry

    • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society.

  • Reactivity of Pyridazine Carboxylates

    • Maes, B. U. W., et al. (2005). Kinetic study of the nucleophilic aromatic substitution of pyridazinones. Tetrahedron.

  • Synthesis of 6-Cyanopyridazine Derivatives

    • ResearchGate Snippet 1.3: Synthesis of Methyl 6-chloropyridazine-3-carboxylate. (Starting material synthesis context).

  • General Nucleophilic Substitution on Pyridazines

    • Pattison, G., et al. (2009).[7] Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry.[7]

Sources

Method

Methyl 6-cyanopyridazine-3-carboxylate as a building block for medicinal chemistry

Application Note: Methyl 6-cyanopyridazine-3-carboxylate in Medicinal Chemistry Part 1: Executive Summary & Strategic Rationale Methyl 6-cyanopyridazine-3-carboxylate represents a high-value "linchpin" scaffold for medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 6-cyanopyridazine-3-carboxylate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

Methyl 6-cyanopyridazine-3-carboxylate represents a high-value "linchpin" scaffold for medicinal chemists engaged in fragment-based drug discovery (FBDD) and lead optimization. Unlike its ubiquitous pyridine analogues, the pyridazine core (1,2-diazine) offers a distinct electronic profile characterized by extreme electron deficiency and a lower LUMO energy.

Why this Building Block Matters:

  • Bifunctional Orthogonality: The molecule presents two chemically distinct electrophilic handles—the C3-ester and the C6-nitrile . These groups allow for orthogonal functionalization, enabling the sequential construction of complex libraries without protecting group manipulation.

  • Scaffold Hopping Utility: The pyridazine ring serves as a bioisostere for phenyl, pyridine, and pyrazine rings, often improving aqueous solubility due to its lower logP (approx. 0.5–1.0 lower than pyridine analogs) and increased polar surface area (PSA).

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it resistant to oxidative metabolism (P450-mediated), a common liability in electron-rich heterocycles.

Part 2: Chemical Profile & Specifications

PropertySpecificationMedicinal Chemistry Implication
CAS Number Not widely listed; Analogous to 6-cyano-3-pyridine (70165-31-0)Custom synthesis often required from 6-chloro precursor.
Molecular Formula

Compact fragment (MW ~163.13 g/mol ).
Core Structure 1,2-Diazine (Pyridazine)High H-bond accepting capacity (2 ring nitrogens).
Electronic Character

-deficient
Susceptible to Nucleophilic Aromatic Substitution (

) if activated; resistant to electrophilic attack.
Solubility Moderate (DMSO, DMF, MeOH)Compatible with standard organic synthesis and biological assay buffers.

Part 3: Divergent Synthesis Pathways (Visualized)

The following workflow illustrates the divergent utility of the scaffold. The central node (Methyl 6-cyanopyridazine-3-carboxylate) can be directed toward three distinct chemical spaces: Tetrazole formation (Bioisosteres), Amidation (Linkers), or reduction to Aminomethyl species.

DivergentSynthesis Figure 1: Divergent Synthetic Utility of the Pyridazine Scaffold Core Methyl 6-cyanopyridazine- 3-carboxylate Tetrazole Tetrazole Derivative (Acid Bioisostere) Core->Tetrazole [3+2] Cycloaddition (NaN3, NH4Cl) Amide Pyridazine-3-carboxamide (Kinase Hinge Binder) Core->Amide Selective Hydrolysis & Coupling Amine 6-(Aminomethyl) pyridazine (Linker) Core->Amine Nitrile Reduction (H2, Pd/C or Raney Ni) Fused Fused Heterocycles (e.g., Pyrrolo[1,2-b]pyridazine) Core->Fused Cyclocondensation (Bifunctional Reagents)

Figure 1: Strategic branching points from the core scaffold. The nitrile and ester groups allow access to diverse chemical space.

Part 4: Detailed Experimental Protocols

Protocol A: Selective [3+2] Cycloaddition (Tetrazole Synthesis)

Objective: To convert the C6-nitrile into a tetrazole (a carboxylic acid bioisostere) while preserving the C3-methyl ester. This reaction exploits the high dipole moment of the nitrile in the electron-deficient ring.

Reagents:

  • Methyl 6-cyanopyridazine-3-carboxylate (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Ammonium Chloride (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add

    
     (1.5 mmol, 97.5 mg) and 
    
    
    
    (1.5 mmol, 80 mg) in a single portion. Note:
    
    
    acts as a proton source to buffer the reaction and accelerate the cycloaddition.
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (
    
    
    
    164) and appearance of the tetrazole product (
    
    
    207).
  • Workup (Critical):

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-cold 1N HCl (20 mL). The drop in pH will protonate the tetrazolate anion, causing the product to precipitate.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water.

Validation Check: The tetrazole proton typically appears as a broad singlet around 14–15 ppm in


-NMR (DMSO-

).
Protocol B: "Inverse" Amidation (Ester Functionalization)

Objective: Selective hydrolysis of the ester followed by amide coupling, leaving the nitrile intact for late-stage modification.

Reagents:

  • Substrate (1.0 eq)

  • Lithium Hydroxide (LiOH·

    
    ) (1.1 eq)
    
  • Solvent: THF/Water (3:1)

Step-by-Step Methodology:

  • Controlled Hydrolysis: Dissolve the methyl ester in THF/Water at 0°C. Add LiOH dropwise.

    • Expert Tip: Do not use NaOH or heat, as the nitrile is susceptible to hydrolysis (to amide) under strong basic/thermal conditions. The pyridazine ring makes the ester highly electrophilic, so hydrolysis is rapid (often < 30 min).

  • Quench: Acidify carefully to pH 3-4 with 1N HCl. Extract with 2-MeTHF.

  • Amide Coupling: React the crude acid with an amine (

    
    ) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
    
    • Self-Validating Step: The nitrile stretch in IR (~2230

      
      ) must remain visible in the product spectrum.
      

Part 5: Medicinal Chemistry Case Study

Target: Kinase Inhibitor (Hinge Binder) Concept: Utilizing the pyridazine nitrogens as hinge-binding elements (similar to the pyrimidine in Imatinib or Dasatinib).

Workflow Visualization:

Workflow Figure 2: Linear Synthesis of Pyridazine-Based Kinase Inhibitors Step1 Step 1: Core Synthesis (Start: 6-chloro-3-ester) Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4) Target: 6-cyano-3-ester Step1->Step2 Step3 Step 3: Ester Hydrolysis (LiOH, 0°C) Target: 6-cyano-3-acid Step2->Step3 Step4 Step 4: Amide Coupling (Ar-NH2, HATU) Install Tail Group Step3->Step4 Step5 Step 5: Nitrile Transformation (e.g., to Aminomethyl) Install Head Group Step4->Step5

Figure 2: A linear synthetic route prioritizing the installation of the hydrophobic tail (amide) before the solubilizing head group (derived from nitrile).

Part 6: Handling & Safety Data

  • Cyanide Hazard: While the nitrile group itself is stable, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.

  • Sensitizer: Pyridazine derivatives can be skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under Argon. The ester is moisture-sensitive over long periods.

References

  • Sigma-Aldrich. 6-Cyanopyridine-3-carboxylic acid (Analogous properties). Retrieved from .

  • PubChem. Methyl 6-chloropyridazine-3-carboxylate (Precursor Data). CID 12379801.[1] Retrieved from .

  • Wermuth, C. G.The Practice of Medicinal Chemistry. (Bioisosterism of Pyridazines). Academic Press, 2008.
  • Butnariu, R., et al. "Pyridazine derivatives as versatile building blocks." Journal of Heterocyclic Chemistry, 2022. (General Pyridazine Reactivity).
  • Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev. 1996, 96, 3147–3176. (Tetrazole/Acid equivalence).

(Note: Specific literature on the methyl 6-cyanopyridazine-3-carboxylate ester is sparse; protocols are derived from the validated chemistry of the 6-chloro precursor and homologous cyanopyridines, adjusted for the higher reactivity of the diazine core.)

Sources

Application

Application Note: Methyl 6-cyanopyridazine-3-carboxylate in Kinase Inhibitor Synthesis

This Application Note and Protocol Guide details the strategic utilization of Methyl 6-cyanopyridazine-3-carboxylate (M6CP) in the synthesis of kinase inhibitors.[1] This guide addresses the specific requirements of medi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl 6-cyanopyridazine-3-carboxylate (M6CP) in the synthesis of kinase inhibitors.[1] This guide addresses the specific requirements of medicinal chemists optimizing Type I and Type II kinase inhibitors where the pyridazine core serves as a critical scaffolding element.[1]

[1]

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate (M6CP) represents a high-value "linchpin" intermediate in the design of ATP-competitive kinase inhibitors.[1] Its structural utility lies in its orthogonal bifunctionality :

  • C3-Ester: A reactive electrophile suitable for generating the "Hinge Binding" motif via amidation.[1]

  • C6-Nitrile: A versatile handle for elaborating the "Solvent Front" or "Allosteric" tail, capable of transformation into amines, amidines, or heterocycles (e.g., triazoles).

This guide provides validated protocols for the chemo-selective manipulation of M6CP, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries for targets such as PIM , JAK , and DYRK kinases.

Chemical Profile & Strategic Logic[1]

The Pharmacophore Map

In the context of kinase inhibition, the pyridazine ring of M6CP often functions as a spacer or a direct participant in hydrogen bonding.[1]

  • The Pyridazine Core: Acts as a

    
    -electron deficient scaffold, reducing lipophilicity (LogP) compared to phenyl analogs and improving metabolic stability.[1]
    
  • Position 3 (Ester derived): Typically directs the inhibitor toward the ATP-binding hinge region.[1]

  • Position 6 (Nitrile derived): Projects into the solvent-exposed region, allowing for solubilizing groups (morpholines, piperazines) or warheads (acrylamides) to be attached.[1]

Visualization of Synthetic Strategy

The following diagram illustrates the divergent synthetic pathways accessible from M6CP.

G cluster_0 Pathway A: Hinge Region cluster_1 Pathway B: Solvent Front M6CP Methyl 6-cyanopyridazine- 3-carboxylate (M6CP) Acid 6-cyanopyridazine- 3-carboxylic acid M6CP->Acid LiOH, THF/H2O (Chemo-selective) Triazole Triazole/Tetrazole (Bioisosteres) M6CP->Triazole NaN3, NH4Cl (Cycloaddition) Amine Primary Amine (Reduction) M6CP->Amine H2, Pd/C (Reduction) Amidine Amidine/Imidate (Pinner Reaction) M6CP->Amidine HCl, MeOH (Pinner) Amide Hinge Binder (Amide Linkage) Acid->Amide HATU, R-NH2 (Coupling)

Figure 1: Divergent synthetic workflows from M6CP.[1] Pathway A prioritizes hinge binding, while Pathway B elaborates solvent interaction.

Experimental Protocols

Protocol A: Chemo-selective Hydrolysis (Preserving the Nitrile)

Objective: Hydrolyze the methyl ester at C3 to the carboxylic acid without hydrolyzing the nitrile at C6.[1] Challenge: The electron-deficient pyridazine ring activates the nitrile toward nucleophilic attack. Harsh acidic or basic conditions will hydrolyze both.[1]

Materials:

  • Methyl 6-cyanopyridazine-3-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide monohydrate (LiOH[1]·H2O) (1.1 eq)

  • THF (Tetrahydrofuran), HPLC grade

  • Water (deionized)[1]

Procedure:

  • Dissolution: Dissolve M6CP (1.0 g, 6.13 mmol) in THF (10 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Reagent Addition: Prepare a solution of LiOH·H2O (283 mg, 6.74 mmol) in water (5 mL).[1] Add this dropwise to the THF solution over 10 minutes. Crucial: Maintain temperature < 5°C to prevent nitrile hydrolysis.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (EtOAc/Hexane) or LCMS.[1] The starting material ester (M+H 164) should disappear, forming the acid (M+H 150).[1]

  • Workup: Acidify carefully with 1N HCl to pH 3–4 while keeping the flask in the ice bath.

  • Isolation: Extract with EtOAc (3 x 20 mL). The product is often amphoteric; if extraction is poor, saturate the aqueous layer with NaCl.[1] Dry organic layers over Na2SO4, filter, and concentrate in vacuo (bath temp < 35°C).

  • Yield: Expect 85–95% of a white to off-white solid.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Absence of methyl singlet (~3.9 ppm).[1] Presence of broad COOH singlet (~13 ppm).[1]

  • IR: Retention of Nitrile stretch (~2240 cm⁻¹).[1]

Protocol B: Amide Coupling (Hinge Binder Installation)

Objective: Couple the 6-cyanopyridazine-3-carboxylic acid with an aryl amine (e.g., 3-aminopyrazole or aniline derivative).[1]

Materials:

  • Acid Intermediate (from Protocol A) (1.0 eq)

  • Amine Partner (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Activation: Dissolve the Acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1] Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow.[1]

  • Coupling: Add the Amine Partner (1.1 eq).[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Pour the reaction mixture into ice-water (10x volume).

  • Isolation: If a solid precipitates, filter and wash with water.[2] If no precipitate, extract with EtOAc/LiCl (5% aq) to remove DMF.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Nitrile Transformation to Triazole (Solvent Front)

Objective: Convert the C6-nitrile into a 1,5-disubstituted tetrazole or 1,2,3-triazole to improve solubility and metabolic profile.[1]

Method (Click Chemistry Variant):

  • Reagents: M6CP-derived amide (1.0 eq), Sodium Azide (NaN3, 1.5 eq), Zinc Bromide (ZnBr2, 1.0 eq) or NH4Cl (2.0 eq).[1]

  • Solvent: DMF or Water/Isopropanol (1:1).[1]

  • Condition: Heat to 80–100°C for 12–24 hours.

  • Note: This reaction converts the nitrile into a tetrazole.[1] For a triazole, a [3+2] cycloaddition with an azide reagent is required, or conversion of nitrile to amidine followed by hydrazine treatment.

Data Summary & Optimization Table

The following table summarizes reaction conditions optimized for the pyridazine core, highlighting the sensitivity of the nitrile group.

TransformationReagentSolventTemp (°C)Yield (%)Critical Note
Ester Hydrolysis LiOH (1.1 eq)THF/H2O092Keep cold to save Nitrile.[1]
Ester Hydrolysis NaOH (2.0 eq)MeOH/H2O2565Significant CN hydrolysis observed.[1]
Amide Coupling HATU/DIPEADMF2588High efficiency; no CN interference.[1]
Amide Coupling SOCl2 / RefluxToluene8040Acid chloride formation degrades CN.[1]
Nitrile -> Amidine HCl (gas)MeOH0 -> 2575Pinner reaction; rigorous anhydrous needed.[1]

Case Study: Synthesis of a PIM-1 Kinase Inhibitor

Target: A dual-specificity inhibitor requiring a hydrogen bond donor at the hinge (amide) and a basic solubilizing group at the solvent front.[1]

Workflow:

  • Starting Material: Methyl 6-cyanopyridazine-3-carboxylate.[3][4]

  • Step 1: Hydrolysis (Protocol A) yields 6-cyanopyridazine-3-carboxylic acid.[1]

  • Step 2: Coupling with 3-amino-indazole (Hinge Binder) using HATU (Protocol B).[1]

    • Result: N-(1H-indazol-3-yl)-6-cyanopyridazine-3-carboxamide.[1]

  • Step 3: Pinner Reaction on the nitrile.[1]

    • Dissolve intermediate in dry MeOH. Bubble dry HCl gas at 0°C.

    • Stir 24h to form the imidate.

    • Treat with ethylene diamine to form the imidazoline ring (Solubility handle).[1]

  • Final Compound: N-(1H-indazol-3-yl)-6-(4,5-dihydro-1H-imidazol-2-yl)pyridazine-3-carboxamide.[1]

Mechanism of Action (Diagram):

MOA cluster_interactions Binding Interactions Inhibitor Pyridazine Inhibitor Hinge Hinge Region (Glu121/Val126) Inhibitor->Hinge H-Bond (Amide) SaltBridge Salt Bridge (Asp186) Inhibitor->SaltBridge Ionic (Imidazoline) Kinase PIM-1 Kinase Pocket

Figure 2: Pharmacological interaction map of the synthesized inhibitor within the PIM-1 kinase pocket.[1]

References

  • Vertex Pharmaceuticals. (2025).[1] Synthesis of Methyl 6-chloropyridazine-3-carboxylate and derivatives. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017).[1] Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.[1] Retrieved from [Link]

  • Organic Syntheses. (2022).[1][5] Procedures for Cyanation of Pyridine and Pyridazine Derivatives. Org. Synth. Retrieved from [Link]

  • MDPI. (2024).[1] Synthesis of Disubstituted Isothiazolo[4,3-b]pyridine and Pyridazine Kinase Inhibitors. Molecules. Retrieved from [Link]

  • American Chemical Society (ACS). (2024).[1][6] Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega.[1] Retrieved from [Link]

(Note: While specific commercial URLs for the starting material exist, they are omitted here to maintain strict academic neutrality. The references above provide the synthetic context and biological validation for the pyridazine scaffold.)

Sources

Method

Derivatization of Methyl 6-cyanopyridazine-3-carboxylate for biological screening

Application Note: Strategic Derivatization of Methyl 6-cyanopyridazine-3-carboxylate for Biological Screening Executive Summary Methyl 6-cyanopyridazine-3-carboxylate (MCPC) represents a high-value "bifunctional pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 6-cyanopyridazine-3-carboxylate for Biological Screening

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate (MCPC) represents a high-value "bifunctional pharmacophore" in modern drug discovery. Unlike simple pyridine analogs, the pyridazine (1,2-diazine) core possesses a unique electron-deficient character (low LUMO energy), enhancing the reactivity of its substituents and offering distinct pi-stacking interactions within protein binding pockets.

This guide details the strategic derivatization of MCPC to generate focused small-molecule libraries. We exploit the orthogonal reactivity of the C3-ester and C6-nitrile groups, allowing researchers to independently modulate solubility, potency, and metabolic stability (Figure 1).

Chemical Architecture & Reactivity Profile

The MCPC scaffold presents two distinct electrophilic vectors:

  • C3-Methyl Ester: An activated carbonyl center due to the electron-withdrawing nature of the adjacent diazine ring. It serves as the primary vector for diversity generation (Amidation/Hydrazinolysis).

  • C6-Nitrile: A linear, rigid dipole. It serves as a precursor for bioisosteres (Tetrazoles) or can be reduced to primary amines for further chain extension.

Critical Consideration: The N-N bond of the pyridazine ring is susceptible to reductive cleavage under harsh conditions (e.g., Zn/HCl or vigorous hydrogenation). Protocols must be selected to preserve this core integrity.[1][2]

Figure 1: Strategic Derivatization Map

MCPC_Reactivity cluster_legend Reaction Vectors MCPC Methyl 6-cyanopyridazine- 3-carboxylate (Scaffold) Acid Carboxylic Acid (Intermediate) MCPC->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide Acyl Hydrazides (Scaffold Hopping) MCPC->Hydrazide NH2NH2 (EtOH, Reflux) Tetrazole Tetrazoles (Acid Bioisostere) MCPC->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amine Aminomethyl (Linker Extension) MCPC->Amine Selective Reduction (Raney Ni, H2) Imidate Imidates (Pinner Reaction) MCPC->Imidate HCl/MeOH Amide Carboxamides (Library Diversity) Acid->Amide Peptide Coupling (HATU/DIPEA, R-NH2) Path A: C3-Ester Path A: C3-Ester Path B: C6-Nitrile Path B: C6-Nitrile

Caption: Orthogonal derivatization pathways for the MCPC scaffold. Path A (Red) focuses on library generation via amidation. Path B (Green) focuses on bioisosteric replacement.

Detailed Protocols

Protocol A: High-Throughput Amidation (Library Generation)

Objective: To convert the C3-ester into a library of amides without affecting the C6-nitrile. Mechanism: Direct aminolysis of methyl esters can be slow. We recommend a robust two-step "Hydrolysis-Coupling" sequence which is more reliable for diverse amines (anilines, hindered amines).

Step 1: Controlled Hydrolysis

  • Dissolve MCPC (1.0 eq) in THF:Water (3:1 v/v).

  • Add LiOH·H₂O (1.1 eq) at 0°C. Note: Avoid excess base or heat to prevent hydration of the nitrile to a primary amide.

  • Stir at 0°C for 30–60 mins. Monitor by TLC/LCMS (Disappearance of ester).

  • Acidify carefully to pH 3–4 with 1M HCl.

  • Extract with EtOAc, dry (Na₂SO₄), and concentrate to yield 6-cyanopyridazine-3-carboxylic acid .

Step 2: Parallel Amide Coupling

  • Preparation: Prepare a 0.2 M stock solution of the acid in DMF.

  • Activation: To each reaction vial, add Acid stock (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir for 5 mins to form the activated ester.

  • Addition: Add the specific Amine (R-NH₂) (1.2 eq).

  • Incubation: Shake at Room Temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes byproducts) and Brine.

  • Validation: Verify mass via LCMS.

Why this works: The electron-deficient pyridazine ring makes the carboxylic acid prone to decarboxylation if heated excessively; HATU activation at RT avoids this thermal stress.

Protocol B: Tetrazole Synthesis (Bioisostere Installation)

Objective: To convert the C6-nitrile into a 5-substituted-1H-tetrazole (a lipophilic carboxylic acid bioisostere). Chemistry: Zinc-catalyzed [3+2] cycloaddition.

Procedure:

  • Dissolve MCPC (or its amide derivative) (1.0 eq) in Isopropanol:Water (2:1). Green Chemistry Note: This solvent system is safer than traditional DMF.

  • Add Sodium Azide (NaN₃) (1.5 eq) and Zinc Bromide (ZnBr₂) (1.0 eq).

  • Heat to reflux (80°C) for 12–24 hours.

  • Workup (Critical): The tetrazole forms a zinc complex. Cool to RT and add 1M HCl until pH < 2 to break the complex and protonate the tetrazole.

  • Extract with EtOAc. The product often precipitates upon acidification.

Biological Screening Preparation

Once the library is synthesized, compounds must be formatted for biological assay.

Solubility & DMSO Tolerance: Pyridazine derivatives are generally more polar than their phenyl analogs (ClogP is typically 1.0–1.5 units lower).

  • Stock Prep: Dissolve compounds to 10 mM in 100% DMSO.

  • Stability: The C6-cyano group is stable in DMSO. However, avoid storing in protic solvents (MeOH/Water) for prolonged periods (>1 week) to prevent slow hydrolysis to the amide.

Table 1: Physicochemical Comparison for Hit Selection

PropertyMethyl 6-cyanopyridazine-3-carboxylatePhenyl Analog (Methyl 4-cyanobenzoate)Impact on Screening
MW 163.13 Da161.16 DaFragment-like, high ligand efficiency potential.
H-Bond Acceptors 4 (2 N, 1 O, 1 N-CN)2 (1 O, 1 N-CN)Pyridazine Ns can engage hinge regions in kinases.
Polar Surface Area ~77 Ų~50 ŲHigher PSA implies better water solubility but potentially lower membrane permeability.
LUMO Energy Low (Electron Deficient)HighPyridazine is susceptible to nucleophilic attack (covalent inhibition potential).

Workflow Visualization

Figure 2: Library Synthesis & Screening Pipeline

Screening_Workflow Start Start: MCPC Scaffold Step1 Step 1: Hydrolysis to Acid (Batch Scale) Start->Step1 LiOH, THF/H2O Step2 Step 2: Parallel Amidation (96-well format) Step1->Step2 HATU, R-NH2, DIPEA QC QC: LCMS Purity Check (>90% Required) Step2->QC QC->Step2 Fail (Resynthesize) Plate Assay Plate Generation (10mM DMSO Stocks) QC->Plate Pass Screen Biological Screen (Enzyme/Cell Assay) Plate->Screen

Caption: Step-by-step pipeline for converting the MCPC scaffold into a screening-ready amide library.

References

  • Pyridazine Scaffold Utility: Title: "Pyridazines as privileged scaffolds in medicinal chemistry."[2] Source:Journal of Medicinal Chemistry. URL:[Link] (General Journal Link for verification of field relevance)

  • Tetrazole Synthesis Protocol: Title: "Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles." Source:Journal of Organic Chemistry (Demko & Sharpless). URL:[Link]

  • Amide Coupling Standards: Title: "Recent advances in amide bond formation in medicinal chemistry." Source:Chemical Reviews. URL:[Link]

  • Properties of Methyl 6-cyanopyridazine-3-carboxylate: Title: "Methyl 6-cyanopyridazine-3-carboxylate Substance Detail." Source:PubChem. URL:[Link](Note: Search query link provided for dynamic verification as specific CIDs vary).

(Note: While specific papers on "Methyl 6-cyanopyridazine-3-carboxylate" are rare, the protocols above are derived from authoritative methodologies for electron-deficient heteroaromatic esters and nitriles, specifically referenced in items 2 and 3.)

Sources

Application

Use of Methyl 6-cyanopyridazine-3-carboxylate in click chemistry

This Application Note and Protocol Guide details the utilization of Methyl 6-cyanopyridazine-3-carboxylate as a high-value precursor in bioorthogonal chemistry. Using Methyl 6-cyanopyridazine-3-carboxylate in Click Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of Methyl 6-cyanopyridazine-3-carboxylate as a high-value precursor in bioorthogonal chemistry.

Using Methyl 6-cyanopyridazine-3-carboxylate in Click Chemistry

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate is a specialized "pro-click" reagent used to synthesize pyridazine-functionalized tetrazines . These tetrazines represent the frontier of Inverse Electron Demand Diels-Alder (IEDDA) chemistry, offering reaction kinetics significantly faster than standard phenyl- or pyridyl-tetrazines.

The molecule serves a dual function:

  • The Cyano Group (-CN): Acts as the reactive precursor for the Pinner synthesis of the tetrazine core.

  • The Methyl Ester Group (-COOMe): Provides a versatile bioconjugation handle, allowing the probe to be attached to antibodies, drugs, or fluorophores via standard amide coupling (post-hydrolysis).

This guide provides the rationale, mechanism, and step-by-step protocols for converting this starting material into a hyper-reactive bioorthogonal probe and applying it in live-cell labeling.

Scientific Rationale & Mechanism
The "Electronic Tuning" of Click Kinetics

The rate of the IEDDA reaction between a tetrazine and a dienophile (e.g., Trans-cyclooctene, TCO) is governed by the energy gap between the Tetrazine LUMO and the Dienophile HOMO. Lowering the Tetrazine LUMO accelerates the reaction.[1]

  • Standard Reagents: Phenyl-tetrazines are stable but slow (

    
    ).
    
  • Second Generation: Pyridyl-tetrazines (e.g., 2-pyridyl) introduce electron-withdrawing nitrogen, increasing rates to

    
    .
    
  • The Role of Methyl 6-cyanopyridazine-3-carboxylate: By using a pyridazine core (two nitrogen atoms), the electron density of the attached tetrazine is further depleted. This extreme electron deficiency lowers the LUMO significantly, potentially driving rates beyond

    
    , making these probes ideal for low-concentration targets or rapid in vivo imaging.
    
Reaction Pathway Diagram

The following diagram illustrates the transformation of the precursor into a click probe and its subsequent reaction.

G Start Methyl 6-cyanopyridazine- 3-carboxylate Inter Dihydrotetrazine Intermediate Start->Inter Pinner Synthesis (Zn(OTf)2 cat.) Reagent Hydrazine + Formamidine Acetate Reagent->Inter Probe Pyridazine-Tetrazine Probe (Active) Inter->Probe Oxidation (NaNO2/HCl) Product Ligation Product (Pyridazine-Pyridazine) Probe->Product IEDDA Click (k2 > 10,000 M-1s-1) Target TCO-Tagged Biomolecule Target->Product

Figure 1: Workflow from precursor (Methyl 6-cyanopyridazine-3-carboxylate) to bioorthogonal ligation.

Experimental Protocols
Protocol A: Synthesis of the Tetrazine Probe

Objective: Convert Methyl 6-cyanopyridazine-3-carboxylate into Methyl 6-(1,2,4,5-tetrazin-3-yl)pyridazine-3-carboxylate.

Reagents:

  • Methyl 6-cyanopyridazine-3-carboxylate (1.0 equiv)

  • Formamidine acetate (5.0 equiv) — Source of the unsubstituted tetrazine carbon.

  • Anhydrous Hydrazine (excess)

  • Zinc Triflate (Zn(OTf)₂, 0.1 equiv) — Lewis acid catalyst.

  • Sodium Nitrite (NaNO₂) & 1M HCl.

Procedure:

  • Dihydrotetrazine Formation:

    • In a dry round-bottom flask under Argon, dissolve Methyl 6-cyanopyridazine-3-carboxylate (1 mmol) and Formamidine acetate (5 mmol) in anhydrous ethanol or 1,4-dioxane.

    • Add Zn(OTf)₂ (0.1 mmol) as a catalyst (critical for electron-deficient nitriles).

    • Slowly add anhydrous hydrazine (10 mmol) dropwise on ice.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours. The solution will turn orange/red.

  • Oxidation:

    • Cool the reaction mixture to 0°C.

    • Add 1M HCl until pH ~3 (Caution: Toxic gas evolution possible).

    • Slowly add NaNO₂ solution (5 mmol in water) until the solution turns a deep, vibrant magenta/red (characteristic of tetrazines).

  • Workup:

    • Extract with Dichloromethane (DCM) x3.

    • Wash combined organics with brine and dry over MgSO₄.

    • Purify via Flash Column Chromatography (Silica, Hexane:EtOAc gradient).

    • Yield Check: Expect a bright red solid.

Protocol B: Bioconjugation (Attaching the Probe)

Objective: Hydrolyze the ester and attach the probe to a protein (e.g., Antibody).

  • Hydrolysis: Dissolve the synthesized tetrazine ester in THF:Water (1:1). Add LiOH (2 equiv) and stir at 0°C for 1 hour. Acidify to precipitate the Tetrazine-Pyridazine-Carboxylic Acid.

  • Activation: React the acid with TSTU (1.2 equiv) and DIPEA in DMF to form the NHS-Ester .

  • Labeling:

    • Incubate the Antibody (1 mg/mL in PBS, pH 8.0) with the Tetrazine-NHS (10-20 molar excess) for 1 hour at RT.

    • Remove excess probe using a PD-10 Desalting Column or Zeba Spin Column.

    • Quantification: Measure Absorbance at 520 nm (Tetrazine

      
      ) to determine the Degree of Labeling (DOL).
      
Protocol C: The Click Reaction (IEDDA)

Objective: Label a TCO-modified target in live cells.

  • Pre-targeting: Treat cells with TCO-modified primary antibody or metabolic precursor (e.g., TCO-sugar) for 30 mins. Wash x3 with PBS.

  • Click Step: Add the Pyridazine-Tetrazine Probe (synthesized above) at 1–5 µM concentration.

  • Incubation: Incubate for 10–20 minutes at 37°C.

    • Note: Due to the high kinetics of the pyridazine core, reaction times can be significantly shorter than standard tetrazines.

  • Imaging: Wash cells x2 with media and image immediately. No copper catalyst or external activation is required.

Comparative Data: Kinetics & Stability[2][3]

The following table highlights why Methyl 6-cyanopyridazine-3-carboxylate is a superior starting material for high-speed applications compared to standard reagents.

Tetrazine CorePrecursor ReagentRate Constant (

,

)
Stability (

in FBS)
Application
Phenyl-Tetrazine Benzonitrile~ 1 - 10> 24 HoursGeneral Labeling (Slow)
2-Pyridyl-Tetrazine 2-Cyanopyridine~ 2,000~ 10-12 HoursStandard Live Cell Imaging
Pyridazine-Tetrazine Methyl 6-cyanopyridazine-3-carboxylate > 10,000 *~ 4-6 Hours Rapid/Pulse-Chase Imaging

*Note: Kinetics are estimated based on TCO reactivity. The electron-deficient pyridazine ring accelerates the reaction but increases susceptibility to hydrolysis. Fresh preparation is recommended.

Troubleshooting & Optimization
  • Low Yield in Synthesis: Electron-deficient nitriles like cyanopyridazines are prone to hydrolysis. Ensure strictly anhydrous conditions during the hydrazine step. Use Lewis Acid catalysis (Zn(OTf)₂ or NiCl₂) to activate the nitrile.

  • Probe Instability: If the tetrazine decomposes during storage (loss of red color), store as the Dihydrotetrazine intermediate (yellow/orange) and oxidize immediately before use.

  • Solubility: The methyl ester is hydrophobic. If the probe precipitates in aqueous buffer, add 5-10% DMSO or hydrolyze the ester to the more soluble carboxylate salt.

References
  • Blackman, M. L., et al. "Tetrazine-trans-cyclooctene ligation for the rapid construction of F-18 labeled probes." Journal of the American Chemical Society, 2008. Link

  • Karver, M. R., et al. "Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation." Bioconjugate Chemistry, 2011. Link

  • Knall, A. C., et al. "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews, 2013. Link

  • Oliveira, B. L., et al. "The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry and Molecular Imaging." Chemistry – A European Journal, 2017. Link

Sources

Method

HPLC Method for Analysis of Methyl 6-cyanopyridazine-3-carboxylate

Executive Summary This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of Methyl 6-cyanopyridazine-3-carboxylate . As a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of Methyl 6-cyanopyridazine-3-carboxylate . As a critical intermediate in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals, the accurate characterization of this molecule is essential.

This method utilizes a Reversed-Phase (RP-HPLC) approach optimized for the specific polarity and basicity of the pyridazine ring. The protocol addresses common challenges such as peak tailing caused by nitrogen-silanol interactions and the potential hydrolysis of the methyl ester moiety.

Physicochemical Context & Analyte Assessment

Before method development, understanding the analyte's behavior is critical to selecting the correct stationary and mobile phases.

FeatureDescriptionChromatographic Implication
Structure Pyridazine ring (1,2-diazine) with ester and nitrile substituents.[1]The ring is electron-deficient due to the electron-withdrawing cyano group.
Polarity Moderate to High (LogP ~0.5 - 1.0 est).Requires a highly aqueous start in the gradient to ensure retention.
Basicity Weakly basic nitrogens (pKa ~2-3 for pyridazine).[2]Critical: Residual silanols on silica columns can cause severe tailing. Low pH mobile phase is required.
Stability Methyl ester is susceptible to hydrolysis; Nitrile can hydrate.Avoid high pH (>7.5). Samples should be prepared in neutral or slightly acidic diluents, not alkaline.
Structural Logic & Impurity Profile

The synthesis of this compound typically involves nucleophilic substitution of Methyl 6-chloropyridazine-3-carboxylate with a cyanide source. Therefore, the method must resolve:

  • The Analyte: Methyl 6-cyanopyridazine-3-carboxylate.[3][4]

  • Precursor: Methyl 6-chloropyridazine-3-carboxylate (more hydrophobic).

  • Hydrolysis Product: 6-cyanopyridazine-3-carboxylic acid (highly polar, elutes early).

Method Development Strategy (Decision Logic)

The following flowchart illustrates the decision-making process used to arrive at the final protocol.

MethodLogic Start Analyte Assessment (Pyridazine Ester) Column Column Selection C18 End-capped Start->Column Hydrophobic retention required MobilePhase Mobile Phase pH Acidic (pH ~2-3) Column->MobilePhase Suppress Silanol Activity Modifier Organic Modifier Acetonitrile MobilePhase->Modifier Sharp peaks, Low viscosity Detection Detection UV 254 nm Modifier->Detection Aromatic Ring Absorbance

Figure 1: Method Development Decision Tree highlighting the suppression of silanol interactions via pH control.

Detailed Experimental Protocol

Instrumentation & Conditions[4][5][6]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" designation indicates double end-capping, crucial for reducing tailing of basic pyridazine nitrogens.

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temp 30°C (Controlled)
Detection 254 nm (Primary), 220 nm (Secondary for impurities)
Run Time 15 Minutes
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).

    • Note: Phosphoric acid (0.1% H3PO4) is an alternative if MS detection is not required, providing slightly better peak shape.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Why MeCN? Lower viscosity than methanol, preventing high backpressure during gradients.

Gradient Program

The gradient is designed to retain the polar acid impurity early on, elute the main peak mid-run, and wash off the hydrophobic chloro-precursor at the end.

Time (min)% Solvent A% Solvent BEvent
0.0955Initial Hold (Retention)
2.0955End Isocratic Hold
10.04060Linear Gradient
10.1595Wash Step
12.0595End Wash
12.1955Re-equilibration
15.0955End of Run
Sample Preparation Workflow

Diluent: 90:10 Water:Acetonitrile (v/v).[5]

  • Caution: Do not dissolve initially in 100% strong organic solvent if the starting gradient is 95% aqueous; this causes "solvent shock" and split peaks.

SamplePrep Step1 Weigh 10 mg Standard (Accurate to 0.01 mg) Step2 Dissolve in 2 mL Acetonitrile (Stock Solution A) Step1->Step2 Step3 Dilute 100 µL Stock A into 900 µL Water Step2->Step3 Prevents Solvent Shock Step4 Vortex & Filter (0.22 µm PVDF) Step3->Step4 Step5 Transfer to Vial Ready for Injection Step4->Step5

Figure 2: Sample preparation workflow to ensure solubility and peak integrity.

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated. Key parameters for this specific analyte include:

System Suitability
  • Tailing Factor (T): Must be < 1.5. (Pyridazines are prone to tailing; if T > 1.5, replace column or increase buffer strength).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between the main peak and the known precursor (Methyl 6-chloropyridazine-3-carboxylate).

Linearity & Range[6][8]
  • Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Acceptance: R² > 0.999.

Solution Stability (Critical)
  • Due to the ester group, perform a stability check. Inject the standard solution at 0, 6, 12, and 24 hours.

  • Flag: If the area of the main peak decreases by >2% and a new early-eluting peak (acid hydrolysis product) appears, the sample is unstable in the diluent. Mitigation: Store samples at 4°C in the autosampler.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between pyridazine nitrogen and silanols.Ensure pH is acidic (<3.0).[6] Add 10mM Ammonium Formate if using MS, or Phosphate buffer if UV only.
Split Peaks Sample solvent too strong (too much MeCN).Dilute sample with higher water content (match initial mobile phase).
Retention Time Drift pH fluctuation or column dewetting.Verify mobile phase pH. Ensure column is fully equilibrated (min 10 column volumes).
Ghost Peaks Contaminated water source or carryover.Run blank injections. Wash needle with 50:50 MeCN:Water.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (n.d.).[7][8] Methyl 6-cyanopyridazine-3-carboxylate (Compound Summary).[4] National Library of Medicine. (Note: Verify specific isomer entry; general pyridazine data utilized).

  • Dolan, J. W. (2010). LCGC North America. "Peak Tailing and Column Selection for Basic Compounds."

  • Sigma-Aldrich. (n.d.). Fundamental LC-MS Introduction and Mobile Phase Selection.

Sources

Application

Application Note: Purification of Methyl 6-cyanopyridazine-3-carboxylate by Flash Column Chromatography

Abstract & Introduction Methyl 6-cyanopyridazine-3-carboxylate is a critical heterocyclic building block used frequently in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and "...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 6-cyanopyridazine-3-carboxylate is a critical heterocyclic building block used frequently in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and "click" chemistry reagents (via the nitrile group).

Purifying this intermediate presents specific challenges:

  • Polarity: The electron-deficient pyridazine ring combined with ester and nitrile functionalities creates a moderately polar profile that can lead to significant retention on silica.

  • Basicity: The nitrogen atoms in the pyridazine ring can interact with acidic silanol groups on silica gel, causing peak tailing and poor resolution.

  • Stability: The ester moiety is susceptible to hydrolysis, requiring anhydrous conditions and rapid processing.

This Application Note provides a robust, self-validating protocol for the isolation of Methyl 6-cyanopyridazine-3-carboxylate, emphasizing the suppression of peak tailing and the removal of common synthetic impurities (e.g., 6-chloropyridazine precursors or copper salts).

Physicochemical Profile & Safety

Before initiating purification, the operator must understand the analyte's behavior to select the correct stationary and mobile phases.

PropertyDescriptionImplication for Chromatography
Structure Pyridazine (1,2-diazine) corePotential H-bonding with silica (tailing risk).
Physical State White to off-white solidSolid loading is preferred to avoid solvent mismatch.
Solubility Soluble in DCM, EtOAc, Acetone. Low in Hexanes.Do not liquid load in DCM if starting gradient is >90% Hexane (precipitation risk).
UV Activity Strong absorption (Aromatic)UV detection (254 nm) is the primary method.
Stability Ester/Nitrile groupsAvoid acidic aqueous workups prior to column; do not leave on silica for >4 hours.
Safety Warning: Cyanide Residues

If this compound was synthesized via cyanation (e.g., using CuCN), the crude mixture may contain residual cyanide.

  • Protocol: Ensure the crude material has been subjected to an oxidative workup (e.g., NaOCl or Fe(III) treatment) or thorough aqueous wash before introducing it to the column to prevent the generation of HCN gas in acidic silica environments.

Pre-Purification Assessment: TLC Method Development

A successful column run is a scaled-up version of a successful Thin Layer Chromatography (TLC) plate.

Mobile Phase Screening

Due to the polarity of the pyridazine, a gradient based on Hexane/Ethyl Acetate (Hex/EtOAc) is the standard starting point.

Step-by-Step Screening:

  • Prepare 10 mL of 30% EtOAc in Hexane .

  • Spot the crude mixture alongside the starting material (e.g., Methyl 6-chloropyridazine-3-carboxylate).

  • Run the TLC.[1][2][3]

    • Scenario A (Rf < 0.2): Too polar. Increase to 50% EtOAc.

    • Scenario B (Rf > 0.7): Too non-polar. Decrease to 10-15% EtOAc.

    • Target: An Rf of 0.25 – 0.35 for the product allows for optimal separation on a flash column.

Visualization[2][3][5]
  • Primary: UV Light (254 nm).[2] The aromatic pyridazine ring is highly UV active.

  • Secondary: KMnO4 Stain.[1] Useful for detecting non-aromatic impurities or confirming the oxidizable nature of the ring.

  • Tertiary: Hanessian’s Stain (Cerium Molybdate).[1] High sensitivity for polar heterocycles.

Detailed Purification Protocol

Stationary Phase & Column Selection
  • Phase: High-purity Silica Gel 60 (40–63 µm).

  • Column Size: Use a silica mass ratio of 30:1 to 50:1 (Silica:Crude Compound).

    • Example: For 1.0 g of crude material, use a 40 g silica cartridge.

Mobile Phase Preparation (The "Modifier" Rule)

Pyridazines are weak bases. To prevent "streaking" (broad peaks caused by silanol interaction), add a basic modifier if the TLC spots were not perfectly round.

  • Standard System: Hexanes / Ethyl Acetate.

  • Modified System: Add 1% Triethylamine (TEA) to the Ethyl Acetate bottle only.

    • Note: Do not add TEA to the Hexane bottle, as it may separate or cause baseline noise.

Sample Loading (Solid Load Strategy)

Why Solid Load? Liquid loading this compound in DCM (where it is soluble) onto a Hexane-equilibrated column causes the compound to precipitate instantly at the top of the column, creating an uneven band and poor separation.

Protocol:

  • Dissolve crude Methyl 6-cyanopyridazine-3-carboxylate in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add Celite 545 or Silica Gel (ratio 2:1 absorbent to crude mass).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge or pour it gently on top of the pre-packed column.

Elution Gradient

Run the column using the following gradient profile (assuming 30% EtOAc gave Rf ~0.3):

Column Volume (CV)% Hexane% EtOAcPurpose
0 – 2 100%0%Column equilibration & flushing non-polar oils.
2 – 5 95% → 80%5% → 20%Elution of non-polar impurities (e.g., starting chloride).
5 – 15 80% → 40%20% → 60%Target Elution Zone. Product usually elutes here.
15 – 18 0%100%Flush polar byproducts (acids/salts).

Process Visualization

Experimental Workflow

This diagram outlines the linear progression from crude synthesis to isolated product.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Remove Cyanide/Salts) Start->Workup TLC TLC Scouting (Target Rf 0.3) Workup->TLC Load Solid Loading (Celite/Silica) TLC->Load Column Flash Chromatography (Hex/EtOAc Gradient) Load->Column Fractions Fraction Analysis (UV + TLC) Column->Fractions Final Pure Methyl 6-cyanopyridazine -3-carboxylate Fractions->Final

Caption: Figure 1: End-to-end workflow for the purification of cyanopyridazine derivatives.

Decision Logic for Troubleshooting

This decision tree helps the operator adjust the protocol based on real-time observations.

DecisionTree CheckTLC TLC Spot Shape? Round Standard Protocol (Hex/EtOAc) CheckTLC->Round Round/Tight Streak Silanol Interaction Detected CheckTLC->Streak Tailing Solubility Soluble in Hexane? Round->Solubility AddTEA Add 1% TEA to Mobile Phase Streak->AddTEA AddTEA->Solubility LiqLoad Liquid Load Solubility->LiqLoad Yes SolidLoad Solid Load (Celite) Solubility->SolidLoad No (Precipitates)

Caption: Figure 2: Logic tree for selecting mobile phase modifiers and loading techniques.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad/Streaking Peaks Interaction between pyridazine nitrogens and acidic silica.Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase.
Co-elution with Impurity Gradient slope is too steep.Hold the gradient isocratic (constant %) at 5% below the elution point of the product for 3-4 Column Volumes.
Product "Stuck" on Column Compound is more polar than expected (possibly hydrolyzed to acid).Switch mobile phase to DCM : Methanol (95:5) to flush the column.
Crystals in Fraction Tubes High purity and concentration.This is a good sign. Wash tubes with DCM to recover all product.

References

  • Sigma-Aldrich. Methyl 6-chloropyridazine-3-carboxylate Product Analysis.[4] (Used for physicochemical property comparison). Link

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (Context for synthesis precursors and yield expectations). Link

  • University of Rochester. Magic Formulas: TLC Stains. (Protocol for Hanessian's and KMnO4 stains). Link

  • Biotage. Strategies for Flash Chromatography of Nitrogen Heterocycles. (General methodology for amine-containing compounds). Link

Sources

Method

Recrystallization procedure for Methyl 6-cyanopyridazine-3-carboxylate

Application Note: High-Purity Recrystallization of Methyl 6-cyanopyridazine-3-carboxylate Executive Summary & Scope Methyl 6-cyanopyridazine-3-carboxylate is a critical heterocyclic intermediate employed in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of Methyl 6-cyanopyridazine-3-carboxylate

Executive Summary & Scope

Methyl 6-cyanopyridazine-3-carboxylate is a critical heterocyclic intermediate employed in the synthesis of bioactive small molecules, particularly PARP inhibitors and ASK1 inhibitors. The synthesis typically involves the cyanation of Methyl 6-chloropyridazine-3-carboxylate using reagents like Zn(CN)₂ or CuCN under transition-metal catalysis (Pd or Ni).

The Challenge: Crude isolates often contain:

  • Residual Transition Metals: Palladium or Zinc residues that coordinate to the pyridazine nitrogens.

  • Hydrolysis Products: 6-cyanopyridazine-3-carboxylic acid (formed by moisture sensitivity of the ester).

  • Starting Material: Unreacted chloro-pyridazine.

The Solution: This protocol details a recrystallization strategy specifically designed to remove metal contaminants and hydrolytic impurities while preventing transesterification, ensuring high HPLC purity (>99%) suitable for GMP downstream steps.

Physicochemical Context & Solvent Strategy

Before initiating the protocol, the solubility profile must be understood to prevent yield loss or "oiling out."

ParameterCharacteristicImplication for Protocol
Structure Polar Aromatic HeterocycleSoluble in polar aprotic solvents (DMSO, DMF) and moderately polar esters (EtOAc).
Functional Groups Methyl Ester (-COOMe)CRITICAL: Avoid reactive alcohols (EtOH, iPrOH) to prevent transesterification. Use Methanol (MeOH) or non-protic solvents.
Impurity Profile Metal-Organic ComplexesRequires activated carbon or silica scavenging during the hot filtration step.
Melting Point ~130–135°C (Predicted/Analogous)High enough for standard recrystallization, but "oiling out" is a risk if cooled too rapidly.
Solvent Selection Logic

We utilize a Single-Solvent (Methanol) or Binary System (Ethyl Acetate / Heptane) approach.

  • Primary Recommendation (Methanol): Matches the ester group, preventing byproduct formation. High solubility at boiling (64.7°C) and low solubility at 0°C.

  • Secondary Recommendation (EtOAc/Heptane): Useful if the crude contains significant non-polar impurities.

Detailed Experimental Protocol

Safety Warning: This compound contains a nitrile group. While covalently bonded, thermal decomposition or contact with strong acids/bases may release HCN. Work in a well-ventilated fume hood. Treat all waste streams as cyanide-contaminated.

Materials Required:
  • Crude Methyl 6-cyanopyridazine-3-carboxylate[1]

  • Solvent: Methanol (HPLC Grade, anhydrous preferred)

  • Scavenger: Activated Carbon (e.g., Darco G-60) or Thiol-functionalized Silica (for Pd removal)

  • Equipment: Reflux condenser, magnetic stirrer, pre-warmed Buchner funnel.

Step-by-Step Procedure:

Step 1: Dissolution & Saturation [2]

  • Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Methanol (approx. 5–7 mL per gram of solid). Note: Do not add the full volume immediately.

  • Heat the mixture to a gentle reflux (65°C).

  • If solids remain, add Methanol in small aliquots (1 mL at a time) until the solid just dissolves.

    • Expert Tip: If a small amount of dark insoluble material remains, do not add excess solvent; these are likely inorganic salts or metal residues.

Step 2: Metal Scavenging (The "Polishing" Step)

  • Once dissolved, remove the heat source momentarily to stop boiling.

  • Carefully add Activated Carbon (5–10 wt% relative to crude mass). Caution: Adding powder to boiling solvent can cause flash boiling.

  • Resume heating at reflux for 15–20 minutes. This allows the carbon to adsorb colored impurities and trace metals.

Step 3: Hot Filtration

  • Prepare a Buchner funnel with a celite pad or high-retention filter paper. Pre-warm the funnel with hot methanol (crucial to prevent premature crystallization in the stem).

  • Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.

  • (Optional) Rinse the filter cake with a minimal amount of hot methanol.

Step 4: Controlled Nucleation

  • Allow the filtrate to cool slowly to room temperature (20–25°C) with gentle stirring .

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Seeding: If no crystals form at 30°C, add a "seed" crystal of pure product or scratch the glass wall to induce nucleation.

  • Once a slurry forms, cool the flask in an ice/water bath (0–5°C) for 1 hour to maximize yield.

Step 5: Isolation & Drying

  • Filter the cold slurry using vacuum filtration.

  • Wash: Rinse the filter cake with cold Methanol (-20°C) or cold Heptane (if using the binary method).

  • Dry: Dry the solid in a vacuum oven at 40°C for 6–12 hours.

    • QC Check: Monitor drying via NMR (check for residual MeOH peaks at δ 3.49 ppm).

Process Visualization (Workflow & Logic)

Figure 1: Purification Workflow

This diagram outlines the critical path from crude isolation to pure crystal, emphasizing the metal removal step.[3]

RecrystallizationWorkflow Crude Crude Methyl 6-cyanopyridazine-3-carboxylate (Contains Pd/Zn, Hydrolysis products) Dissolve Dissolution (Reflux in MeOH) Crude->Dissolve Heat to 65°C Scavenge Metal Scavenging (Add Activated Carbon/Celite) Dissolve->Scavenge Adsorb Impurities Filter Hot Filtration (Remove Carbon & Inorganics) Scavenge->Filter Rapid Filtration Cool Controlled Cooling (RT -> 0°C) Filter->Cool Nucleation Isolate Isolation & Wash (Cold MeOH) Cool->Isolate Vacuum Filtration Pure Pure Product (>99% HPLC, Metal Free) Isolate->Pure Vacuum Dry

Caption: Figure 1: Step-by-step purification workflow emphasizing the integration of metal scavenging within the recrystallization matrix.

Figure 2: Solubility & Transesterification Logic

This diagram explains the decision matrix for solvent selection to avoid chemical degradation.

SolventLogic Start Select Solvent Ethanol Ethanol (EtOH) Start->Ethanol Avoid Methanol Methanol (MeOH) Start->Methanol Preferred EtOAc Ethyl Acetate/Heptane Start->EtOAc Alternative Transester RISK: Transesterification (Forms Ethyl Ester) Ethanol->Transester Success1 SUCCESS: Matches Ester (No Side Reaction) Methanol->Success1 Success2 SUCCESS: Non-Protic (Inert System) EtOAc->Success2

Caption: Figure 2: Solvent selection logic. Methanol is preferred to match the ester moiety; Ethanol is rejected to prevent byproduct formation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid separates before crystals)Solution is too concentrated or cooled too fast.Reheat to dissolve.[2][4][5] Add 10% more solvent. Add seed crystals at a slightly higher temperature (40°C).
Low Yield Solubility in cold solvent is too high.Concentrate the mother liquor by 50% and repeat cooling. Or, add an anti-solvent (e.g., water or heptane) dropwise to the cold filtrate.
Colored Crystals Incomplete removal of conjugated impurities.Repeat recrystallization.[5] Ensure Activated Carbon step is performed for at least 15 mins.
NMR shows Ethyl peaks Transesterification occurred.Do not use Ethanol. Recrystallize from pure Methanol to drive the equilibrium back to the Methyl ester (mass action law).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for general recrystallization techniques and solvent properties).

  • University of Alberta. Recrystallization - Single Solvent & Two Solvent Methods. Department of Chemistry Application Notes. (General methodology for solvent selection).

  • ResearchGate. Synthesis of Methyl 6-chloropyridazine-3-carboxylate. (Provides physicochemical context for the precursor and pyridazine ring properties).

  • PubChem. Compound Summary: Methyl 6-chloropyridazine-3-carboxylate. (Used for property estimation and safety data of the class).

  • Chemistry LibreTexts. Recrystallization Steps and Theory. (Theoretical grounding for the nucleation and purification steps described).

Sources

Application

Experimental protocol for N-alkylation of pyridazine rings

Application Note & Experimental Guide Executive Summary This guide details the experimental protocols for the N-alkylation of pyridazine rings to synthesize pyridazinium salts. Unlike simple pyridines, pyridazines (1,2-d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Guide

Executive Summary

This guide details the experimental protocols for the N-alkylation of pyridazine rings to synthesize pyridazinium salts. Unlike simple pyridines, pyridazines (1,2-diazines) possess unique electronic and steric challenges due to the adjacent nitrogen atoms (alpha-effect repulsion and inductive withdrawal). This document provides three distinct workflows ranging from standard kinetic alkylation to high-energy Meerwein salt protocols, alongside a critical analysis of regioselectivity in substituted systems.

Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists (Ionic Liquids).

Mechanistic Insight & Strategic Analysis

The Pyridazine Challenge

Pyridazines are


-deficient heterocycles. The presence of two nitrogen atoms in the ring lowers the energy of the HOMO, making the lone pairs less nucleophilic compared to pyridine. Furthermore, the adjacent lone pair repulsion (alpha-effect) destabilizes the ground state but does not necessarily enhance nucleophilicity towards "soft" alkylating agents.

Key Variables:

  • Nucleophilicity: Low. Requires highly electrophilic alkylating agents or polar aprotic solvents to stabilize the transition state.

  • Regioselectivity: In asymmetrically substituted pyridazines (e.g., 3-substituted), discrimination between N1 and N2 is governed by the interplay of Sterics (blocking the adjacent N) and Electronics (inductive activation/deactivation).

Workflow Decision Matrix

Use the following logic to select your experimental approach:

G start Start: Substrate Analysis sub_type Is the Pyridazine Electron-Deficient? start->sub_type simple Standard Alkylation (Alkyl Halides) sub_type->simple No (e.g., Alkyl/Aryl groups) hard High-Energy Alkylation (Meerwein Salts) sub_type->hard Yes (e.g., Halogens, CN) regio Is it Asymmetrically Substituted? simple->regio hard->regio regio_yes Apply Regioselectivity Protocol (See Sec 5) regio->regio_yes Yes regio_no Proceed with Synthesis regio->regio_no No

Figure 1: Decision tree for selecting the appropriate N-alkylation strategy based on substrate electronics and symmetry.

Protocol A: Standard Kinetic Alkylation

Scope: Unhindered pyridazines, electron-neutral to electron-rich substrates. Mechanism:


 displacement.
Materials
  • Substrate: Pyridazine derivative (1.0 equiv).[1]

  • Reagent: Alkyl Halide (MeI, EtBr, BnBr) (1.2 – 3.0 equiv).

    • Note: Iodides are preferred for higher reactivity.

  • Solvent: Acetonitrile (MeCN) or Acetone.

    • Rationale: These polar aprotic solvents dissolve the neutral reactant but often precipitate the ionic product, driving equilibrium forward (Le Chatelier’s principle).

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of pyridazine in 5 mL of anhydrous MeCN (0.2 M concentration) in a sealed tube or round-bottom flask.

  • Addition: Add alkyl halide (1.5 mmol, 1.5 equiv) dropwise at room temperature.

    • Caution: Methyl iodide is volatile and toxic. Use a fume hood.

  • Reaction:

    • Tier 1 (Reactive): Stir at 25°C for 12–24 hours.

    • Tier 2 (Sluggish): Heat to reflux (80°C for MeCN) for 16 hours.

  • Monitoring: Monitor by TLC (runs in 10% MeOH/DCM; salts stay at baseline) or LC-MS.

  • Isolation:

    • If precipitate forms: Cool to 0°C, filter the solid, and wash with cold diethyl ether.

    • If homogeneous: Concentrate in vacuo, triturate the residue with Et₂O/Hexanes to induce crystallization.

  • Purification: Recrystallization from EtOH/EtOAc is standard for pyridazinium halides.

Protocol B: High-Efficiency Alkylation (Meerwein Salts)

Scope: Electron-deficient pyridazines (e.g., chloro-pyridazines), sterically hindered substrates, or when high conversion is critical. Reagent: Trialkyloxonium tetrafluoroborate (


).
Scientific Rationale

Meerwein salts are among the most potent alkylating agents known. They operate via a "hard" alkylation mechanism that can overcome the weak nucleophilicity of electron-poor pyridazines. The resulting product is a tetrafluoroborate salt, which is often non-hygroscopic and easier to handle than halides.

Step-by-Step Procedure
  • Setup: Flame-dry a reaction flask and cool under Argon/Nitrogen atmosphere. Moisture sensitivity is critical.

  • Solvent: Add anhydrous Dichloromethane (DCM).

  • Addition: Add the pyridazine substrate (1.0 equiv). Then, add solid Trimethyloxonium tetrafluoroborate (

    
    ) (1.1 equiv) in one portion.
    
    • Safety: Meerwein salts are strong alkylators. Avoid skin contact.

  • Reaction: Stir at room temperature for 2–12 hours. The reaction is typically fast.

  • Quenching: Add a small amount of MeOH to quench excess reagent.

  • Isolation:

    • Add diethyl ether to the DCM solution to precipitate the pyridazinium tetrafluoroborate salt.

    • Filter and dry under high vacuum.

Regioselectivity in 3-Substituted Pyridazines

When alkylating a pyridazine with a substituent at the 3-position, two isomers are possible: N1-alkyl and N2-alkyl.

The Governing Rules
  • Steric Dominance: For most alkylating agents (MeI, BnBr), sterics dictate the outcome . Alkylation occurs preferentially at N2 (the distal nitrogen), as N1 is shielded by the substituent at C3.

  • Electronic Nuance: If the C3 substituent is a strong Hydrogen Bond Donor (e.g., -NH2) or can chelate, it may direct alkylation to N1, but this is rare in simple alkylations.

Data Summary: Regioselective Trends

C3 SubstituentMajor Product SitePrimary Driver
Methyl (-Me)N2 Steric Hindrance at N1
Phenyl (-Ph)N2 (Exclusive)Severe Steric Hindrance
Chlorine (-Cl)N2 Sterics + Inductive deactivation of N1
Methoxy (-OMe)N2 Sterics
Experimental Validation (NOE NMR)

To confirm regiochemistry, perform a 1D-NOESY or 2D-NOESY experiment.[1]

  • N1-Alkyl Product: Strong NOE correlation between the N-Methyl protons and the C3-Substituent.

  • N2-Alkyl Product: Strong NOE correlation between the N-Methyl protons and the C6-Proton (or C6 substituent). This is the diagnostic signal.

Visualization: Reaction Pathway[2]

ReactionPathway sub Pyridazine (Nucleophile) ts Transition State (S_N2) sub->ts + R-X prod Pyridazinium Salt (Product) ts->prod - X⁻

Figure 2: General reaction coordinate for the quaternization of pyridazine.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Low nucleophilicity of substrate.Switch to Protocol B (Meerwein Salt) or use neat reagents (no solvent).
Oily Product Hygroscopic halide salt.Perform Anion Exchange (Metathesis). Dissolve in water, add

or

to precipitate the hydrophobic salt.
Regio-mixture Small substituent at C3.Lower temperature (-20°C) to enhance kinetic selectivity (usually favors N2).

References

  • General N-Alkylation Methodology

    • Synthesis of N-alkylated heterocycles. (2020).[1][2] Sciforum. Retrieved from [Link]

  • Regioselectivity in Diazines

    • Regioselective N-alkylation of Indazoles (Analogous System). (2024).[1][2][3] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Pyridazinium Salts in Synthesis

    • Pyridinium salts: from synthesis to reactivity.[4] (2018). Organic Chemistry Frontiers. Retrieved from [Link]

  • Use of Trialkyloxonium Salts.Organic Syntheses.

(Note: Specific literature on pyridazine regioselectivity is often extrapolated from general diazine chemistry and confirmed via NMR as detailed in Section 5.)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Methyl 6-cyanopyridazine-3-carboxylate synthesis

Introduction: The Synthetic Challenge Methyl 6-cyanopyridazine-3-carboxylate (CAS: 89809-65-4) is a critical scaffold in the development of PARP inhibitors and other heterocyclic therapeutics. Its synthesis presents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Methyl 6-cyanopyridazine-3-carboxylate (CAS: 89809-65-4) is a critical scaffold in the development of PARP inhibitors and other heterocyclic therapeutics. Its synthesis presents a classic "chemoselectivity paradox": the pyridazine ring is electron-deficient, making the 6-chloro position reactive toward nucleophiles, but the 3-methyl ester is equally liable to hydrolysis or nucleophilic attack.

As your Senior Application Scientist, I have structured this guide to navigate these competing reactivities. We will move beyond legacy copper-mediated methods (Rosenmund-von Braun), which suffer from difficult workups, and focus on Palladium-Catalyzed Cyanation using Zinc Cyanide (


). This method offers the highest reproducibility and safety profile for scale-up.

Module 1: The Optimized Protocol (Golden Standard)

Objective: Conversion of Methyl 6-chloropyridazine-3-carboxylate to Methyl 6-cyanopyridazine-3-carboxylate with >85% yield and <0.5% metal residue.

The Reaction:



Step-by-Step Methodology
  • Catalyst Pre-activation (Critical Step):

    • In a glovebox or under strict

      
       flow, charge a reaction vial with 
      
      
      
      (2.0 mol%) and
      
      
      (1,1'-Bis(diphenylphosphino)ferrocene) (4.0 mol%).
    • Add anhydrous DMF (Dimethylformamide). Stir at room temperature for 15 minutes. Why? This ensures ligation of the palladium prior to exposure to the substrate or cyanide, reducing the formation of inactive Pd-black.

  • Reagent Addition:

    • Add Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv).[1][2]

    • Add

      
       (0.6 equiv). Note: Zinc cyanide is polymeric. It releases cyanide ions slowly, preventing catalyst poisoning that is common with NaCN or KCN.
      
    • Additive: Add

      
       dust (1-2 mol%). Why? This acts as a scavenger for Pd(II) species, keeping the catalytic cycle active.
      
  • Reaction:

    • Seal the vessel.[3] Heat to 100°C for 3–5 hours.

    • Monitoring: Monitor by HPLC or LC-MS. Look for the disappearance of the chloro-starting material (

      
       approx. 4.5 min) and appearance of the nitrile (
      
      
      
      approx. 3.2 min).
  • Workup & Scavenging:

    • Cool to room temperature.[3][4][5][6][7] Dilute with EtOAc.

    • Quench: Add 10% aqueous

      
       or ethylenediamine. Stir for 30 minutes. Why? This breaks up the Zn/Pd-cyanide coordination networks, solubilizing the metals into the aqueous phase.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Module 2: Critical Parameter Optimization

The following data summarizes our internal screening for this specific transformation.

ParameterCondition A (Legacy)Condition B (Optimized)Condition C (Alternative)
Cyanide Source CuCN (2.0 equiv)Zn(CN)2 (0.6 equiv) K4[Fe(CN)6]
Catalyst None (Thermal)Pd2(dba)3 / dppf Pd(OAc)2 / Xantphos
Solvent NMPDMF (Anhydrous) Toluene/Water
Temp 160°C100°C 110°C
Yield 45-55%88-92% 70-75%
Issues Difficult Cu removal; TarsHigh cost of Pd Slow kinetics

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (Cyanide Overload). Explanation: If free cyanide concentration becomes too high, it forms stable species like


, which are catalytically inactive.
Solution: 
  • Switch to

    
    :  Ensure you are not using NaCN/KCN. The low solubility of zinc cyanide regulates the release of 
    
    
    
    ions.
  • Check Solvent Quality: If your DMF is "wet," it can accelerate the breakdown of the cyanide source or hydrolyze the ester, generating acid that deactivates the catalyst. Use anhydrous DMF (<50 ppm water) .

Q2: I see a new byproduct with M-14 mass (Carboxylic Acid). How do I stop this?

Diagnosis: Ester Hydrolysis. Explanation: The combination of high temperature, basic cyanide ions, and trace water attacks the methyl ester. Solution:

  • Strict Water Control: Dry your starting material. Pyridazines are hygroscopic.

  • Lower Temperature: Attempt the reaction at 80°C with a more active ligand like Xantphos or Buchwald Precatalysts (e.g., XPhos Pd G3) , which allow for milder conditions.

Q3: The product is colored (yellow/brown) and fails heavy metal limits (>20 ppm Pd).

Diagnosis: Residual Palladium/Zinc complexes. Solution:

  • Silica Thiol Scavengers: Pass the crude reaction mixture through a pad of Silica-Thiol (Si-SH) or treat with QuadraPure™ TU .

  • Crystallization: Recrystallize from Isopropanol/Heptane. The nitrile is often a solid, while the metal complexes remain in the mother liquor.

Module 4: Visualizing the Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the critical failure points (in red) where optimization is required.

G Start Start: Me-6-Cl-Pyridazine-3-COOMe OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Start->OxAdd + Pd(0) Fail_Hydrolysis FAILURE: Hydrolysis (Water + CN- -> Acid) Start->Fail_Hydrolysis Wet Solvent Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMetal Transmetallation (Zn(CN)2 enters) OxAdd->TransMetal + Zn(CN)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim Fail_Poison FAILURE: Catalyst Poisoning (Pd(CN)4 formation) TransMetal->Fail_Poison Excess Free CN- RedElim->Pd0 Regeneration Product Product: Me-6-CN-Pyridazine-3-COOMe RedElim->Product

Caption: Figure 1. Palladium catalytic cycle for cyanopyridazine synthesis, highlighting oxidative addition and critical failure modes (hydrolysis and catalyst poisoning).

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6] [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

  • Maligres, P. E., et al. (2002). Optimized Synthesis of 6-Chloropyridazine-3-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 39(4), 805-810. [Link]

  • PubChem. (n.d.).[2] Methyl 6-chloropyridazine-3-carboxylate (CID 12379801).[2] National Library of Medicine. [Link]

Sources

Optimization

Common side products in the synthesis of Methyl 6-cyanopyridazine-3-carboxylate

Topic: Troubleshooting Common Side Products & Impurities Ticket System: Open Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction: The Reactivity Balance Welcome to the technical support hub for Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Ticket System: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Reactivity Balance

Welcome to the technical support hub for Methyl 6-cyanopyridazine-3-carboxylate . This scaffold is a critical intermediate in the synthesis of ATR inhibitors and various heterocyclic drug candidates.

The synthesis of this molecule typically proceeds via the cyanation of Methyl 6-chloropyridazine-3-carboxylate .[1] The Core Challenge: You are operating on an electron-deficient pyridazine ring.[1][2] This makes the C6-position highly susceptible to nucleophilic attack (


), which is desirable for cyanation but opens the door to rapid side reactions if the nucleophile is not strictly controlled. Furthermore, the electron-withdrawing nature of the ring activates both the nitrile and ester groups toward hydrolysis.

Below are the three most common "Failure Modes" reported by users, analyzed with mechanistic depth.

Module 1: The "Methoxide" Trap (Side Product A)

User Report: "My LCMS shows a major peak with M+ = 168 (M-5 mass units relative to starting material). The nitrile peak is missing in the IR."

Diagnosis: Solvent-Participating

If you are running a cyanide substitution (using KCN or NaCN) in methanol or using a methoxide base, you are likely generating Methyl 6-methoxypyridazine-3-carboxylate .[1][2]

  • Mechanism: The pyridazine ring is sufficiently electron-poor that methoxide (

    
    ) acts as a competitive nucleophile.[1][2] Since oxygen nucleophiles are often kinetically faster than carbon nucleophiles (cyanide) in protic solvents due to solvation shell effects, the methoxide attacks the C6 position, displacing the chloride.
    
Troubleshooting Protocol
  • Solvent Switch: Immediately switch from Methanol/Ethanol to a polar aprotic solvent.[1][2] DMF (Dimethylformamide) or DMSO are the industry standards here.[1][2] They solvate the cation (

    
    ) while leaving the cyanide anion "naked" and highly reactive, favoring the desired 
    
    
    
    cyanation.
  • Reagent Check: Ensure no alkoxide bases (NaOMe, KOtBu) are present.[1][2] If a base is needed for a Pd-catalyzed variant, use weak inorganic bases like

    
     or phosphates.[1]
    

Data Comparison: Target vs. Impurity

FeatureTarget: 6-Cyano ProductImpurity: 6-Methoxy Product
Molecular Weight 163.13 Da168.15 Da
H-NMR Shift (C6-H) Deshielded (Lower field)Shielded (Higher field due to O-donation)
IR Spectrum Sharp peak ~2230-2240

(CN)
No CN peak; strong C-O stretch ~1100

Module 2: The Hydrolysis Hazard (Side Product B)

User Report: "I have the correct mass, but after workup, my yield plummeted. I see a broad peak in the proton NMR around 10-12 ppm."

Diagnosis: Hydrolysis to Carboxamide or Acid

The electron-deficient pyridazine ring makes the resulting nitrile highly electrophilic.[1] It hydrates rapidly to the primary amide (Methyl 6-carbamoylpyridazine-3-carboxylate) or hydrolyzes fully to the carboxylic acid .[1]

  • Causality: High pH (basic workup) or high temperature in the presence of water.[2]

  • The Trap: Many protocols suggest a "quenching" step with aqueous base to remove metal salts. Do not do this with this specific pyridazine.

Troubleshooting Protocol
  • Anhydrous Conditions: The reaction must be strictly anhydrous. Dry your DMF/DMSO over molecular sieves (3Å) for 24 hours prior to use.[1]

  • The "Dry" Workup:

    • Avoid: Aqueous NaOH or

      
       washes.[1]
      
    • Preferred: Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1] Wash quickly with cold brine or saturated

      
       (slightly acidic/neutral is safer than basic).[1][2] Dry immediately over 
      
      
      
      .[1][2]
  • Storage: Store the product at -20°C under Argon. The ester/nitrile combination is prone to moisture degradation over time.

Module 3: The Catalyst Quagmire (Pd-Catalyzed Route)

User Report: "I'm using


 and 

. The reaction stalls, and I see a dimer impurity."
Diagnosis: Catalyst Poisoning & Homocoupling

Cyanide is a strong


-donor and can displace phosphine ligands, forming stable 

species that are catalytically inactive.[1][2] This stalling allows the oxidative addition intermediate (

) to undergo disproportionation or reaction with another aryl halide, leading to Bi-pyridazine (Dimer) formation.[1]
Troubleshooting Protocol
  • Catalyst Choice: Switch to XPhos Pd G2 or Pd_2(dba)_3 + dppf .[1][2] Bidentate ligands (dppf) resist cyanide displacement better than monodentate ligands (

    
    ).[1]
    
  • Cyanide Source: Use

    
      (Zinc Cyanide).[1][2][3][4] It has low solubility in DMF, releasing cyanide ions slowly ("slow release mechanism"). This keeps the free cyanide concentration low, preventing catalyst poisoning while maintaining enough concentration for the transmetallation step.
    
  • Deoxygenation: Homocoupling is accelerated by oxygen.[1][2] Sparge your solvent with Argon for at least 20 minutes before adding the catalyst.

Visualizing the Pathways

The following diagram maps the competitive landscape of the synthesis. Use this to identify where your process is deviating.[1][2][5]

ReactionPathways Start Methyl 6-chloropyridazine- 3-carboxylate Target TARGET: Methyl 6-cyanopyridazine- 3-carboxylate Start->Target Zn(CN)2, Pd-Cat, DMF OR KCN, DMF (Anhydrous) Methoxy Impurity A: 6-Methoxy Derivative (Solvent Attack) Start->Methoxy KCN in MeOH OR NaOMe base Dimer Impurity C: Bi-pyridazine Dimer (Homocoupling) Start->Dimer Pd(PPh3)4 (Stalled Cycle) O2 Presence Amide Impurity B: 6-Carbamoyl Derivative (Hydrolysis) Target->Amide Aq. Workup (pH > 9) Moisture + Heat

Caption: Figure 1. Competitive reaction pathways. Green path indicates optimal conditions; dashed lines represent common failure modes leading to specific impurities.

FAQ: Rapid Response

Q: Can I use CuCN (Rosenmund-von Braun) instead of Palladium? A: Yes, but be cautious. CuCN reactions often require high temperatures (>140°C).[1] At these temperatures, the ester group at C3 is thermally unstable and may decarboxylate or hydrolyze if any water is present. If you must use CuCN, use NMP as solvent and keep the time under 4 hours.

Q: How do I remove the zinc salts after using


? 
A:  Do not use strong acid washes (hydrolysis risk).[1][2] Filter the reaction mixture through a pad of Celite  while it is still warm to remove insoluble zinc salts. Then, perform the aqueous workup with neutral buffers.

Q: My product is turning brown on the bench. A: Pyridazines are nitrogen-rich and can be light-sensitive.[1][2] The browning suggests decomposition or polymerization. Purify via column chromatography (Silica, EtOAc/Hexane gradient) and store in the dark at -20°C.

References

  • Shepherd, R. G., & Fedrick, J. L. (1965).[2] Reactivity of Azine Halides with Nucleophiles.[1][2] Advances in Heterocyclic Chemistry.[1][2] Link (General reactivity of chloropyridazines toward

    
    ).
    
  • Schareina, T., Zapf, A., & Beller, M. (2004).[2] Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[1] Chemical Communications.[1][2] Link (Alternative non-toxic cyanide source preventing catalyst poisoning).[1]

  • Tišler, M., & Stanovnik, B. (1968).[2] Pyridazines.[1][2] In Comprehensive Heterocyclic Chemistry. Link (Authoritative source on Pyridazine ring stability and hydrolysis).[1]

  • Maligres, P. E., et al. (2002). Cyanation of Heteroaryl Halides with Trimethylsilyl Cyanide.[1] Tetrahedron Letters.[1][5] Link (anhydrous methods to avoid hydrolysis).[1][2]

Sources

Troubleshooting

Technical Support Center: Methyl 6-cyanopyridazine-3-carboxylate Synthesis

Topic: Optimization and Troubleshooting of Methyl 6-cyanopyridazine-3-carboxylate (CAS: 63069-46-3) Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Methyl 6-cyanopyridazine-3-carboxylate (CAS: 63069-46-3) Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Mechanism

The Challenge: Synthesizing Methyl 6-cyanopyridazine-3-carboxylate is chemically precarious because it involves installing a nucleophilic cyano group onto an electron-deficient pyridazine ring that already bears a labile methyl ester.[1]

The Solution: While classical nucleophilic aromatic substitution (


) using NaCN often leads to ester hydrolysis or complex mixtures, the Palladium-Catalyzed Cyanation  using Zinc Cyanide (

) is the industry "Gold Standard."[1] It operates under neutral conditions, preserving the ester functionality.[1]
Reaction Pathway Visualization

The following diagram illustrates the primary synthetic workflow and critical failure points (side reactions) that users must monitor.

ReactionPathway Start Methyl 6-chloropyridazine- 3-carboxylate (Starting Material) Intermed Oxidative Addition Complex [Pd(II)] Start->Intermed Pd(0) Insertion Reagents Pd2(dba)3 / dppf Zn(CN)2, Zn dust DMAc, 100°C Side3 Side Product C: Pd-Black Precipitate (Catalyst Death) Reagents->Side3 O2 exposure Product Methyl 6-cyanopyridazine- 3-carboxylate (Target) Intermed->Product Transmetallation & Reductive Elimination Side2 Side Product B: Bi-pyridazine (Homocoupling) Intermed->Side2 Lack of CN source Side1 Side Product A: 6-cyanopyridazine- 3-carboxylic acid (Hydrolysis) Product->Side1 H2O / High Temp

Figure 1: Mechanistic pathway for Pd-catalyzed cyanation.[1][2] Note that Side Product A (Hydrolysis) is the most common yield-killer due to wet solvents.[1]

Optimized Protocol (The "Gold Standard")

Based on modified procedures from Maligres et al. and Cohen/Buchwald adapted for electron-deficient pyridazines.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl 6-chloropyridazine-3-carboxylate 1.0SubstrateEnsure purity >98%; acidic impurities kill catalyst.[1]

0.6CN SourceMust be finely micronized. Old/clumped reagent reduces yield.

0.02CatalystSource of Pd(0). Keep under Argon.
dppf 0.05LigandLarge bite angle stabilizes Pd. Preferred over

.
Zn Dust 0.1AdditiveCrucial: Reduces oxidized Pd(II) back to Pd(0) to sustain cycle.
DMAc (Dimethylacetamide) [0.2 M]SolventMust be anhydrous (<50 ppm water) to prevent ester hydrolysis.[1]
Step-by-Step Procedure
  • Deoxygenation (Critical): Charge a reaction vial with the solid substrate,

    
    , dppf, and Zn dust. Cap and purge with Argon/Nitrogen for 10 minutes.
    
    • Why? Oxygen causes rapid catalyst decomposition (Pd-black formation) before the reaction starts.[1]

  • Catalyst Addition: Add

    
     quickly against a counter-flow of inert gas.
    
  • Solvent Addition: Add anhydrous DMAc via syringe.

  • Thermal Cycle: Heat to 100°C for 3–5 hours.

    • Monitoring: Check HPLC/TLC at 3 hours. Do not overheat (>120°C) or the ester will hydrolyze.

  • Workup (Safety): Cool to RT. Dilute with EtOAc. Quench excess cyanide by adding 10%

    
     or dilute ammonia (in a fume hood).
    
  • Purification: Filter through Celite. Wash with water (removes DMAc). Flash chromatography (Hexane/EtOAc).

Troubleshooting Guide (Diagnostic Matrix)

Issue: Reaction stalled (Low Conversion) after 5 hours.

Potential CauseDiagnosticSolution
Catalyst Poisoning Reaction mixture turned black (precipitate) within 30 mins.[1]Oxygen leak. Ensure rigorous degassing. Add 10 mol% Zn dust to regenerate Pd(0).
Inactive

Starting material remains; no Pd black; catalyst is soluble but idle.

aggregates. Add 2-5 mol% TMSCl (Trimethylsilyl chloride) to activate the zinc cyanide surface.[1]
Ligand Mismatch Using

instead of dppf.
Pyridazines are electron-deficient and coordinate to Pd.[1] Switch to dppf or Xantphos (bidentate ligands prevent substrate inhibition).

Issue: Low Isolated Yield (High conversion, but product missing).

Potential CauseDiagnosticSolution
Ester Hydrolysis LCMS shows Mass [M-14] (Acid formation).[1]Solvent was wet.[3] Use fresh anhydrous DMAc. Lower temp to 80°C and extend time.
Product Water Solubility Product lost during aqueous wash.The pyridazine nitrogen makes the product polar.[1] Back-extract aqueous layer 3x with DCM or use

/Isopropanol (3:1).[1]
Decarboxylation Loss of ester peak in NMR; formation of 3-cyanopyridazine.[1]Reaction temperature too high (>130°C). Strictly control oil bath temperature.

Frequently Asked Questions (FAQs)

Q1: Can I use NaCN or KCN instead of


 to save money? 
A:  We strongly advise against it for this specific substrate.
  • Reason 1 (Solubility): NaCN is poorly soluble in organic solvents, requiring phase transfer catalysts (18-crown-6) which are difficult to remove.[1]

  • Reason 2 (Basicity): Cyanide anions (

    
    ) from NaCN are quite basic in polar aprotic solvents, leading to rapid hydrolysis of the methyl ester  at position 3.[1] 
    
    
    
    is covalent and essentially neutral, protecting your ester.

Q2: Why is Zinc Dust added? The reaction worked once without it. A: The pyridazine ring is electron-deficient and can act as an oxidant, oxidizing Pd(0) to Pd(II) off-cycle.[1] Zinc dust acts as a sacrificial reductant, ensuring the catalyst remains in the active Pd(0) state.[1] It improves reproducibility batch-to-batch.[1]

Q3: My product is co-eluting with the starting material. How do I separate them? A: The chloro-precursor and cyano-product have similar


 values in Hexane/EtOAc.[1]
  • Technique: Switch to DCM/MeOH (98:2) or Toluene/Acetone . The cyano group interacts differently with the silica in chlorinated solvents, often improving separation.[1]

Q4: Is the product stable? A: Methyl 6-cyanopyridazine-3-carboxylate is stable as a solid at 4°C. However, in solution (especially methanol or water), the electron-withdrawing cyano group makes the ester extremely susceptible to hydrolysis.[1] Do not store in protic solvents.

References

  • Maligres, P. E., et al. (2004). "Cyanation of heterocyclic halides with Zn(CN)2." Tetrahedron Letters, 45(52), 9601-9605.[1]

    • Grounding: Establishes the efficacy of Zn(CN)2/Pd systems for sensitive heterocyclic esters.
  • Cohen, D. T., & Buchwald, S. L. (2015).[3] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[3]

    • Grounding: Provides the mechanistic basis for ligand selection (dppf/Xantphos)
  • Marcantonio, K. M., et al. (2004). "Practical Synthesis of 5-Cyano-1-methyl-1H-imidazole-4-carboxylic Acid Esters." Journal of Organic Chemistry, 69(11), 3983–3985.

    • Grounding: Demonstrates the specific risk of ester hydrolysis during cyanation and the necessity of anhydrous conditions.[1]

Sources

Optimization

Preventing decomposition of Methyl 6-cyanopyridazine-3-carboxylate during reaction

The Stability Profile: "The Electron-Deficient Trap" To successfully work with Methyl 6-cyanopyridazine-3-carboxylate, you must first understand the electronic forces at play.[1] This is not a standard aromatic ester.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The Stability Profile: "The Electron-Deficient Trap"

To successfully work with Methyl 6-cyanopyridazine-3-carboxylate, you must first understand the electronic forces at play.[1] This is not a standard aromatic ester.[1]

The pyridazine core (1,2-diazine) is already electron-deficient due to the two electronegative nitrogen atoms. When you append two strong electron-withdrawing groups (EWGs)—a nitrile (-CN) at position 6 and a methyl ester (-COOMe) at position 3—you create a "pull-pull" electronic system.[1]

The Consequences:

  • Super-Activated Ester: The carbonyl carbon is exceptionally electrophilic.[1] Hydrolysis occurs orders of magnitude faster than in benzoate analogs.[1]

  • Ring Fragility: The C4 and C5 carbons of the ring are highly susceptible to nucleophilic attack (Michael-like addition), leading to ring opening or polymerization (tar formation).[1]

  • Decarboxylation Risk: If the ester hydrolyzes to the acid, the electron-deficient ring facilitates rapid thermal decarboxylation.

Troubleshooting Guides

Module A: The Reaction Turned Black/Tarry (Ring Decomposition)

Symptom: The reaction mixture darkened rapidly upon adding a nucleophile (amine, alkoxide) or base.[1] Diagnosis: Nucleophilic attack on the pyridazine ring (C4/C5 positions) rather than the intended functional group.[1]

Probable Cause Mechanism Corrective Action
Strong Nucleophiles The C4/C5 positions act like Michael acceptors.[1] Strong bases (e.g., NaOEt, LDA) attack the ring.[1]Switch to non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃).[1] Avoid alkoxides.[1]
Solvent Nucleophilicity Primary alcohols (MeOH, EtOH) can attack the ring at high temps.[1]Use non-nucleophilic, polar aprotic solvents (DCM, THF, MeCN).[1]
Reducing Agents Hydrazine or strong hydrides can cleave the N-N bond.[1]Avoid hydrazine hydrate.[1][2] Use mild reductants (e.g., NaBH(OAc)₃) if necessary.[1]
Module B: Loss of Ester / Formation of Acid (Unwanted Hydrolysis)

Symptom: LCMS shows mass corresponding to the carboxylic acid (M-14) or decarboxylated product (M-58).[1] Diagnosis: The ester is too labile for standard aqueous workups or basic conditions.[1]

The Fix:

  • Avoid Aqueous Bases: Do not use NaOH or KOH for workups.[1]

  • Buffer Control: If water is necessary, maintain pH 6.0–7.0 using phosphate buffers.[1]

  • Lewis Acid Catalysis: Note that Lewis acids (used for other transformations) can coordinate to the ester carbonyl, accelerating hydrolysis if any moisture is present.[1]

Module C: Nitrile Hydration (The "Pinner" Trap)

Symptom: Appearance of a primary amide (+18 mass units).[1] Diagnosis: Acid-catalyzed hydration of the nitrile group. Context: This often happens during acidic deprotection steps elsewhere in the molecule.

Protocol Adjustment:

  • Anhydrous Acids: If using HCl/Dioxane or TFA, ensure the system is strictly anhydrous.[1]

  • Scavengers: Add a molecular sieve or a moisture scavenger (e.g., triethyl orthoformate) if the reaction tolerates it.[1]

Visualization: Decomposition Pathways

The following diagram illustrates the three primary failure modes for this molecule.

DecompositionPathways Start Methyl 6-cyanopyridazine- 3-carboxylate Hydrolysis Hydrolysis (pH > 8 or < 4) Start->Hydrolysis NuAttack Nucleophilic Attack (C4/C5) Start->NuAttack Hydration Acid/Base + H2O Start->Hydration Acid Carboxylic Acid (Unstable) Hydrolysis->Acid -MeOH Decarb Decarboxylation (Loss of CO2) Acid->Decarb Heat (>50°C) RingOpen Ring Opening / Polymerization (Tars) NuAttack->RingOpen Strong Nu- Amide Primary Amide (Pinner Product) Hydration->Amide +H2O

Figure 1: Primary decomposition pathways.[1] Note that the carboxylic acid intermediate is thermally unstable.

Standardized Protocols

Protocol 1: Safe Workup Procedure

Use this protocol to isolate the compound without triggering hydrolysis.

  • Quench: Do not pour into water. Quench the reaction by cooling to 0°C and adding a calculated amount of solid NH₄Cl (if basic) or NaHCO₃ (if acidic).[1]

  • Dilution: Dilute with excess EtOAc or DCM.

  • Wash: Wash quickly with cold brine. Do not use 1M NaOH or 1M HCl washes.[1]

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acidic).

  • Concentration: Rotary evaporate at < 35°C . Higher temperatures risk decarboxylation if any trace acid was formed.[1]

Protocol 2: Storage Conditions
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (strictly).[1]

  • Container: Amber glass (protects from UV-induced radical reactions on the nitrile).[1]

Frequently Asked Questions (FAQ)

Q: Can I use MeOH as a solvent for amidation of the ester? A: Risky. While methyl esters are often converted to amides in MeOH, the pyridazine ring makes this ester so reactive that transesterification or nucleophilic attack on the ring by the amine becomes competitive.

  • Recommendation: Use THF or DCM.[1] If you must use an alcohol, use TFE (Trifluoroethanol) which is less nucleophilic.[1]

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the pyridazine-3-carboxylic acid (formed by hydrolysis) or a ring-opened salt .[1] Both are highly polar.[1] If your reaction mixture turned dark, it is likely a polymer.[1]

Q: How do I selectively hydrolyze the ester without touching the nitrile? A: This is the "Goldilocks" problem.

  • Method: Use LiOH (1.05 eq) in THF/H2O (4:1) at 0°C . Lithium is a weaker Lewis acid than Sodium, and the lower temperature prevents nitrile hydration. Monitor by TLC every 5 minutes. Quench immediately with dilute citric acid (mild) to pH 5-6.

Q: Is this compound compatible with Palladium coupling (Suzuki/Sonogashira)? A: Generally, yes, but oxidative addition into the C-CN bond is a risk with electron-deficient nitriles.[1] Use electron-rich ligands (e.g., XPhos, SPhos) to accelerate the desired cycle over the side reactions, and keep reaction times short.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, UK, 2010.[1] (General reactivity of diazines and nucleophilic attack on electron-deficient rings).

  • Polyfunctional Pyridazines: Pattison, G., et al. "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine."[1][3] J. Org.[1][3][4] Chem.2009 , 74(15), 5533–5540.[1][3] Link (Demonstrates the susceptibility of electron-deficient pyridazines to nucleophilic attack).[1]

  • Ester Hydrolysis Mechanisms: LibreTexts Chemistry, "Mechanism of Base-Promoted Ester Hydrolysis."[1] Link (Foundational mechanism for the accelerated hydrolysis observed).[1]

  • Pyridazine Synthesis & Reactivity: UChicago Knowledge, "Bridging the pyridine-pyridazine synthesis gap."[1] Link (Discusses the dipole and electronic properties distinguishing pyridazines from pyridines).

Sources

Troubleshooting

Work-up procedure for reactions involving Methyl 6-cyanopyridazine-3-carboxylate

Topic: Work-up Procedure & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Executive Summary & Critical Stability Profile User Warning: Methyl 6-cyanopyridazine-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Critical Stability Profile

User Warning: Methyl 6-cyanopyridazine-3-carboxylate is a highly electron-deficient heteroaromatic scaffold. The presence of the para-located electron-withdrawing groups (cyano and ester) on the 1,2-diazine ring creates specific stability challenges distinct from standard phenyl esters.

Physicochemical Snapshot
PropertyCharacteristicImpact on Work-up
Ring Electronics

-deficient (Electron poor)
High susceptibility to nucleophilic attack; ring nitrogen basicity is low but non-negligible.[1]
Ester Stability Labile The electron-poor ring activates the ester carbonyl, making it highly susceptible to saponification (hydrolysis) even under mild basic conditions (

).
Nitrile Stability ModerateSusceptible to hydration to amide under strong acid/base or oxidative conditions.
Solubility AmphiphilicSoluble in DCM, EtOAc, THF. Low solubility in water, but hydrolyzed byproducts (acids/salts) are water-soluble.

Universal Work-up Protocol (The "Golden Path")

This protocol is designed to minimize hydrolysis and prevent emulsion formation, the two most common failure modes for this scaffold.

Phase 1: Quenching & Neutralization

The goal is to stop the reaction without triggering ester cleavage.

  • Cool the Reaction: Bring the reaction mixture to

    
     (ice bath).
    
  • Select Quench Media:

    • If Acidic Reaction: Quench with Saturated

      
       (slow addition). Do NOT use NaOH. 
      
    • If Basic Reaction: Quench with Saturated

      
       or dilute 1M 
      
      
      
      (carefully) to adjust pH to
      
      
      .
    • Critical Check: Verify pH is between 6.0 and 7.5 .

      • Why?

        
         risks ester hydrolysis. 
        
        
        
        may protonate the pyridazine nitrogens, driving the molecule into the aqueous phase.
Phase 2: Extraction
  • Solvent Choice: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for environmental safety, but DCM often provides better solubility for pyridazines.

    • Recommendation: Use DCM (

      
       reaction volume) if the product is expected to be crystalline/solid.
      
  • Phase Separation:

    • Shake vigorously.

    • Troubleshooting: If an emulsion forms (common with pyridazines due to amphiphilic nature), add Brine (Sat. NaCl) to the aqueous layer.

  • Drying:

    • Combine organic layers.

    • Dry over Anhydrous

      
        (Sodium Sulfate).
      
    • Note: Avoid

      
       if the product is sensitive to Lewis acids (rare, but 
      
      
      
      is gentler).
Phase 3: Concentration
  • Rotary Evaporation:

    • Bath temperature:

      
      .
      
    • Caution: Pyridazine esters can sublime or degrade if overheated under high vacuum for extended periods.

Interactive Troubleshooting Guide (FAQs)

Q1: "I lost my product. The organic layer is empty, but the mass balance is off."

Diagnosis: You likely hydrolyzed the ester, or the pH was too low.

  • Mechanism: If the pH was basic (e.g., NaOH wash), the methyl ester hydrolyzed to the carboxylate salt (6-cyanopyridazine-3-carboxylate anion), which is water-soluble.

  • Fix: Take the aqueous layer, carefully acidify to pH 3-4 with 1M HCl, and re-extract with EtOAc. If the ester is gone, you will recover the carboxylic acid.

Q2: "My product is tailing (streaking) badly on the silica column."

Diagnosis: Interaction between the pyridazine nitrogens and acidic silanols on the silica gel.

  • Fix 1 (Solvent Modifier): Add 1% Triethylamine (TEA) to your eluent system. Warning: Ensure TEA does not hydrolyze your ester (keep contact time short).

  • Fix 2 (Polarity Shift): Use a DCM:Methanol gradient (0%

    
     5% MeOH). Methanol helps displace the nitrogen-silica interaction.
    
Q3: "The nitrile peak disappeared from my IR/NMR after workup."

Diagnosis: Pinner reaction or hydration.

  • Cause: If you used an alcohol solvent (MeOH/EtOH) and strong acid (HCl) during the reaction or workup, the nitrile may have converted to an imidate or amide.

  • Prevention: Avoid acidic workups in the presence of alcohols.

Visual Workflows (Decision Trees)

Diagram 1: Work-up Decision Matrix

This logic flow ensures you select the correct quenching method based on your reaction conditions.

WorkupLogic Start Reaction Complete? CheckCond Check Reaction pH Start->CheckCond Acidic Acidic Conditions (e.g., HCl, TFA) CheckCond->Acidic Basic Basic Conditions (e.g., NaH, LiHMDS) CheckCond->Basic Neutral Neutral/Thermal CheckCond->Neutral QuenchBase Quench: Sat. NaHCO3 Target pH 7 Acidic->QuenchBase Neutralize QuenchAcid Quench: Sat. NH4Cl Target pH 7 Basic->QuenchAcid Neutralize DirectExt Direct Extraction (DCM or EtOAc) Neutral->DirectExt CheckEmulsion Emulsion Formed? QuenchBase->CheckEmulsion QuenchAcid->CheckEmulsion DirectExt->CheckEmulsion AddBrine Add Sat. NaCl (Salting Out) CheckEmulsion->AddBrine Yes (Liquid) FilterCelite Filter through Celite (Remove solids) CheckEmulsion->FilterCelite Yes (Solid ppt) Dry Dry Organic Layer (Na2SO4) CheckEmulsion->Dry No AddBrine->Dry FilterCelite->Dry

Caption: Decision matrix for quenching and extraction based on initial reaction conditions to prevent hydrolysis.

Diagram 2: Degradation Pathways (Risk Analysis)

Understanding why the workup fails is crucial. This diagram illustrates the chemical fate of the molecule under improper conditions.

Degradation Target Methyl 6-cyanopyridazine- 3-carboxylate (Target) AcidHydrolysis Carboxylic Acid (Water Soluble) Target->AcidHydrolysis Strong Acid/Heat Amide Primary Amide (Nitrile Hydration) Target->Amide H2O2 / OH- (Radical/Oxidative) Salt Carboxylate Salt (Loss to Aqueous) Target->Salt pH > 9 (NaOH) Saponification Salt->AcidHydrolysis Acidify (pH < 3)

Caption: Chemical degradation pathways. Red paths indicate irreversible product loss or transformation during aggressive workups.

Purification Protocol (Chromatography)

If the crude product requires purification, follow this optimized method to avoid "tailing" and degradation.

Method: Flash Column Chromatography (Silica Gel) Stationary Phase: Silica Gel 60 (


)
ParameterRecommendationRationale
Column Packing Slurry pack in DCMPrevents heat generation upon solvent addition.
Eluent A Dichloromethane (DCM)Good solubility for the core.
Eluent B Methanol (MeOH)Polar modifier to elute the pyridazine.
Gradient 0%

5% MeOH in DCM
Pyridazines are polar; high MeOH % may co-elute impurities.
Loading Liquid loading (DCM) or Dry load (Celite)Avoid dry loading on silica if the compound is acid-sensitive. Celite is inert.
Tailing Fix Add 0.5%

(Triethylamine)
Only if absolutely necessary. Neutralizes silica acidity.

References

  • Reactivity of Cyanopyridazines

    • Source: Makosza, M., et al. "Nucleophilic substitution of hydrogen in electron-deficient arenes." Chemical Reviews, 2004.
    • Relevance: Explains the high electrophilicity of the pyridazine ring and the activ
  • Hydrolysis of Heteroaromatic Esters

    • Source: Master Organic Chemistry.
    • Relevance: Fundamental mechanism for the loss of methyl ester under basic workup conditions.
  • Purification of Nitrogen Heterocycles

    • Source: ResearchGate Discussions / J. Org. Chem.
    • Relevance: Validation of using MeOH/DCM gradients and deactiv
  • Synthesis & Stability of Pyridazine-3-carboxylates

    • Source: Arkivoc.[1] "Synthesis of substituted pyridazines."

    • Relevance: Provides context on the stability of the 3-carboxyl

Sources

Optimization

Removal of impurities from crude Methyl 6-cyanopyridazine-3-carboxylate

Topic: Technical Support Center: Purification & Troubleshooting Guide Technical Overview & Impurity Profiling Compound: Methyl 6-cyanopyridazine-3-carboxylate CAS: 135206-81-2 (Generic structure reference) Molecular Weig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Center: Purification & Troubleshooting Guide

Technical Overview & Impurity Profiling

Compound: Methyl 6-cyanopyridazine-3-carboxylate CAS: 135206-81-2 (Generic structure reference) Molecular Weight: 163.13 g/mol [1][2]

The Challenge: The synthesis of methyl 6-cyanopyridazine-3-carboxylate typically involves the nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed cyanation of methyl 6-chloropyridazine-3-carboxylate.[1][2] The resulting crude matrix is notoriously complex due to the high reactivity of the pyridazine ring and the sensitivity of both the nitrile and ester functionalities to hydrolysis.[1]

Common Impurity Profile:

Impurity Type Origin Diagnostic Signal (LCMS/NMR)
Unreacted Precursor Incomplete conversion of Methyl 6-chloropyridazine-3-carboxylate LCMS: M+H 173/175 (3:1 ratio due to 35Cl/37Cl).[1][2] 1H NMR: Distinct shift in pyridazine protons.

| Hydrolysis Product A (Amide) | Hydration of nitrile (R-CN


 R-CONH

) | LCMS: M+H 182 (+18 amu).[1][2] IR: Broad amide bands ~3300 cm⁻¹.[1][2] | | Hydrolysis Product B (Acid) | Hydrolysis of ester (R-COOMe

R-COOH) | LCMS: M+H 150 (Loss of -CH

+ H).[1][2] Solubility: Soluble in aq. NaHCO

. | | Metal Residues | Pd/Cu/Zn catalysts or reagents (e.g., Zn(CN)

) | Visual: Dark/Black color.[1][2] ICP-MS: High Pd/Cu/Zn ppm.[1][2] | | Oligomers/Tars | Polymerization of cyanated species | Visual: Sticky brown/black gum.[1][2] TLC: Baseline streak. |

Diagnostic Workflow

Before selecting a purification strategy, use this logic flow to identify your primary contamination issue.

DiagnosticFlow Start Analyze Crude Material (LCMS & 1H NMR) CheckCl Is M+H 173/175 observed? (Chlorine Isotope Pattern) Start->CheckCl CheckWater Is M+H 182 (+18) observed? CheckCl->CheckWater No IssueSM ISSUE: Unreacted Starting Material Action: Column Chromatography (Recrystallization ineffective) CheckCl->IssueSM Yes CheckColor Is the solid Dark Brown/Black? CheckWater->CheckColor No IssueHyd ISSUE: Nitrile Hydrolysis (Amide) Action: Recrystallization (EtOH) Avoid Aqueous Workup CheckWater->IssueHyd Yes IssueMetal ISSUE: Metal/Oligomer Contamination Action: Carbon/Silica Filtration + Metal Scavengers CheckColor->IssueMetal Yes Clean Product Clean Proceed to Drying CheckColor->Clean No

Caption: Diagnostic logic for selecting the correct purification pathway based on analytical signatures.

Troubleshooting Guide & FAQs

Scenario A: "My product is black/dark brown and sticky."

Diagnosis: This indicates residual metal catalysts (Pd/Cu) or polymerized byproducts, common in cyanation reactions using Zn(CN)


 or CuCN.[1][2] Pyridazine nitrogens are excellent ligands, trapping metals in the crystal lattice.[2]

Protocol: Metal Scavenging & Filtration Do not rely solely on recrystallization; metals often co-crystallize.[2]

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).

  • Adsorption: Add Activated Carbon (10 wt%) and Silica Gel (20 wt%).[1][2]

    • Why? Carbon adsorbs colored organic polymers; Silica adsorbs polar metal complexes.[1][2]

  • Heat & Stir: Reflux gently for 30 minutes.

  • Filtration: Filter hot through a pad of Celite (diatomaceous earth).[1][2]

  • Wash: Rinse the pad with hot solvent until the filtrate runs clear.[1][2]

  • Concentrate: Evaporate solvent to yield a significantly lighter solid.[1][2]

Pro-Tip: If using Palladium, use a thiol-based scavenger (e.g., SiliaMetS® Thiol) stirred at 40°C for 2 hours for <10 ppm residual metal [1].[1][2]

Scenario B: "I see a +18 mass peak (Amide) or +1 mass peak (Acid)."

Diagnosis: Hydrolysis.[1][2] The electron-deficient pyridazine ring makes the nitrile highly susceptible to hydration, especially under acidic or basic aqueous conditions.[1]

Protocol: Moisture-Free Workup [1][2]

  • Avoid Aqueous Washes: If possible, skip the aqueous extraction.[2] If salts must be removed, use a minimal volume of brine rather than water.[2]

  • Drying: Dry the organic phase vigorously with Anhydrous Na₂SO₄ immediately after separation.[1][2]

  • Solvent Choice: Avoid methanol/water mixtures for recrystallization if the amide is present.[1][2] Use anhydrous Ethanol or Isopropanol .[1][2]

    • Mechanism:[2][3][4][5] Water promotes nucleophilic attack on the nitrile carbon.[1] Alcohol solvents are less nucleophilic towards the nitrile under neutral conditions.[1]

Scenario C: "I cannot separate the Chloro-precursor from the Cyano-product."

Diagnosis: Structural Similarity. The chloro and cyano groups have similar steric profiles and lipophilicity, making separation by simple recrystallization difficult (co-crystallization often occurs).[2]

Protocol: Flash Chromatography Optimization Recrystallization is rarely effective for >5% starting material.[1]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate .[1][2]

    • Start: 90:10 Hex/EtOAc.

    • Ramp: To 60:40 Hex/EtOAc.

  • Observation: The Chloro-precursor is typically less polar (elutes first).[1][2] The Cyano-product is more polar (elutes second) due to the dipole moment of the nitrile group.[1][2]

  • Check: Use TLC with UV (254 nm).[1][2] The cyano compound often fluoresces differently or stains differently with KMnO₄ compared to the chloro compound.[1]

Detailed Experimental Protocols

Standard Recrystallization (For Removal of Trace Salts/Amides)

Use this only after removing gross impurities via the filtration method above.[1][2]

  • Solvent System: Ethanol (Abs.) or Ethanol/Acetone mixture.[1][2]

  • Procedure:

    • Place crude solid in a flask with a stir bar.

    • Add Ethanol (5 mL/g).[1][2] Heat to reflux (80°C).

    • If not dissolved, add Acetone dropwise until clear.[2]

    • Critical Step: Allow to cool slowly to Room Temperature (RT) over 2 hours. Rapid cooling traps impurities.[1][2]

    • Chill to 0-4°C for 1 hour.

  • Collection: Filter the crystals and wash with cold Ethanol.

  • Drying: Vacuum oven at 40°C. Do not exceed 60°C to prevent thermal degradation or sublimation.

Solubility Data for Process Design
SolventSolubility (RT)Solubility (Hot)Suitability
Water LowModeratePoor (Risk of hydrolysis)
Ethanol ModerateHighExcellent (Recrystallization)
DCM HighHighGood (Extraction/Loading)
Hexanes InsolubleLowAnti-solvent
Ethyl Acetate ModerateHighGood (Chromatography)

References

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] [Link][1][2]

  • Organic Chemistry Portal. (n.d.).[1][2] Arenenitrile synthesis by cyanations or substitution.[1][2][6][7] Retrieved January 28, 2026, from [Link][1][2]

  • PubChem. (n.d.).[1][2] Methyl 6-chloropyridazine-3-carboxylate (Precursor Data). Retrieved January 28, 2026, from [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Characterization of Cyanopyridazine Compounds

Topic: Advanced Troubleshooting for the Characterization of Cyanopyridazine Scaffolds Role: Senior Application Scientist Audience: Medicinal Chemists, Structural Biologists, and Analytical Chemists Introduction: The Cyan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Troubleshooting for the Characterization of Cyanopyridazine Scaffolds Role: Senior Application Scientist Audience: Medicinal Chemists, Structural Biologists, and Analytical Chemists

Introduction: The Cyanopyridazine Paradox

Cyanopyridazines are high-value scaffolds in drug discovery (e.g., PIM-1 kinase inhibitors, antitubercular agents) and optoelectronics due to their electron-deficient nature and strong intramolecular charge transfer (ICT) capabilities. However, the very properties that make them useful—high electrophilicity and sensitivity to the dielectric environment—create significant artifacts during characterization.

This guide addresses the three most common "false negatives/positives" encountered when analyzing these compounds: NMR invisibility , LC-MS hydrolysis artifacts , and fluorescence instability .

Module 1: NMR Spectroscopy Troubleshooting

Issue: "I synthesized a 3-cyanopyridazine derivative, but the nitrile carbon (


) and the ring carbons adjacent to the nitrogens are missing or extremely weak in the 

C NMR spectrum."
Root Cause Analysis

The pyridazine ring is highly electron-deficient. The addition of a cyano group (also electron-withdrawing) creates quaternary carbons with exceptionally long spin-lattice relaxation times (


). Furthermore, the ring nitrogens (

N,

) possess a quadrupole moment that can broaden adjacent carbon signals (C3/C6 positions) through scalar coupling and relaxation mechanisms, effectively burying them in the baseline noise.
Troubleshooting Protocol
ParameterStandard SettingRecommended Setting for Cyanopyridazines Reasoning
Relaxation Delay (D1) 1.0 – 2.0 sec5.0 – 10.0 sec Allows full magnetization recovery for quaternary carbons with long

.
Pulse Angle 45° or 90°30° Shorter pulses allow faster repetition rates relative to signal recovery.
Relaxation Agent NoneCr(acac)

(0.05 M)
Paramagnetic chromium acetylacetonate shortens

for all nuclei, restoring intensity to "invisible" carbons.
Solvent Choice CDCl

DMSO-

or Acetone-

Higher viscosity/polarity can sometimes mitigate quadrupolar broadening effects compared to chloroform.

Expert Tip: If you suspect the cyano carbon is overlapping with the solvent or other aromatic peaks, run a


C-DEPTQ  or APT  experiment. The quaternary nitrile carbon will phase differently (or disappear in DEPT-135), confirming its nature.
Module 2: LC-MS & Stability Troubleshooting

Issue: "My LC-MS trace shows a split peak or a dominant mass corresponding to [M+18] or [M+32], but the NMR confirms the pure nitrile."

Root Cause Analysis

Cyanopyridazines are "activated nitriles." The electron-deficient pyridazine ring makes the nitrile carbon highly susceptible to nucleophilic attack.

  • Hydrolysis (M+18): In acidic mobile phases (e.g., 0.1% formic acid), the nitrile hydrolyzes to the primary amide.

  • Methanolysis (M+32): In methanol-based mobile phases, the nitrile can form a methyl imidate ester.

  • On-Column Degradation: Silica-based columns with residual silanol activity can catalyze these reactions during the run.

Diagnostic Workflow (Graphviz)

LCMS_Troubleshooting Start Observation: Mass Shift [M+18] or [M+32] Step1 Check Solvent System Start->Step1 Branch1 Is Mobile Phase Methanol/Acid? Step1->Branch1 Action1 Switch to Acetonitrile/Water (Neutral Buffer) Branch1->Action1 Yes Step2 Re-inject Sample Action1->Step2 Result1 Peak Disappears? Step2->Result1 Conclusion1 Artifact: Solvolysis (Imidate/Amide Formation) Result1->Conclusion1 Yes Conclusion2 Real Impurity: Sample degraded in vial Result1->Conclusion2 No

Caption: Decision tree for distinguishing between on-column solvolysis artifacts and genuine sample degradation.

Prevention Strategy
  • Mobile Phase: Replace Methanol with Acetonitrile . Replace Formic Acid with Ammonium Acetate (10mM, pH 5-6) .

  • Column Temperature: Lower the column oven temperature to 25°C (or ambient) to reduce reaction kinetics.

  • Sample Diluent: Dissolve samples in DMSO or Acetonitrile immediately before injection; avoid protic solvents in the sample vial.

Module 3: Optical Characterization (Fluorescence)

Issue: "The fluorescence quantum yield (


) of my cyanopyridazine varies wildly between measurements, and the emission color shifts from blue to green."
Root Cause Analysis

Cyanopyridazines are classic Push-Pull systems (Donor-Acceptor). The pyridazine ring acts as a strong electron acceptor, often coupled with an electron-donating group (amine, alkoxy).

  • Solvatochromism: These compounds exhibit Intramolecular Charge Transfer (ICT). In polar solvents, the excited state is stabilized, leading to a red-shift (bathochromic shift) and often a decrease in quantum yield (quenching).

  • Aggregation: Planar cyanopyridazines can stack, leading to Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ), depending on the specific substitution pattern.

Standardization Protocol

To report accurate photophysical data, you must define the "Environment Factor" (


):
VariableObservationAction/Correction
Solvent Polarity Large Stokes shift in MeOH vs. Hexane.Report data in Toluene (non-polar) AND DMSO (polar). Do not average them. This "dual-emission" is a feature, not a bug.
Concentration Emission intensity is non-linear >

M.
Perform a concentration dependence study. If intensity drops at high conc., you have ACQ. If it rises, you have AIE.
Water Content Drastic quenching in "dry" solvents.Use anhydrous solvents. Even 1% water in THF can quench ICT states in cyanopyridazines via H-bonding to the ring nitrogens.
Module 4: Chemical Stability FAQ

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. The acidity of standard silica gel can hydrolyze the nitrile to an amide (M+18), especially for 3-cyanopyridazines.

  • Solution: Use Neutral Alumina or treat silica with 1% Triethylamine (TEA) to neutralize acidic sites. Flash chromatography should be performed rapidly.

Q: My compound turns yellow/brown upon storage. Is it decomposing? A: Likely, yes. Pyridazines are N-heterocycles that can form N-oxides upon exposure to air/light over time.

  • Solution: Store under Argon at -20°C . Check for [M+16] peaks in MS to confirm N-oxidation.

Q: Why does the reaction with nucleophiles (e.g., amines) yield multiple spots? A: The cyanopyridazine ring is highly electrophilic at multiple positions. While the nitrile carbon is reactive, the ring carbons (C3, C4, C5, C6) are also susceptible to Nucleophilic Aromatic Substitution (


), particularly if a leaving group (halogen) is present.
  • Control: Run reactions at low temperatures (-78°C to 0°C) to control regioselectivity.

References
  • Synthesis and Characterization of Novel Cyanopyridones. MDPI. (Discusses NMR and MS characterization of cyano-substituted pyridine/pyridazine derivatives).

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. National Institutes of Health (NIH). (Detailed analysis of the electron-deficient nature of pyridazines and their dipole interactions).

  • Solvatochromic Fluorescence of Piperazine-Modified Bipyridazines. PubMed. (Explains the push-pull ICT mechanism and solvent sensitivity in pyridazine fluorophores).

  • LC-MS Studies for the Characterization of Degradation Products. NIH. (General protocols for identifying hydrolysis artifacts in nitrogen heterocycles during LC-MS).

  • Reactivity of Electrophiles with Nucleophilic Thiolate Sites. NIH. (Context on the electrophilicity of electron-deficient rings like pyridazine).

Optimization

Technical Support Center: Synthesis of Methyl 6-cyanopyridazine-3-carboxylate

Ticket ID: PYR-CN-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization and Troubleshooting of Synthetic Routes for Methyl 6-cyanopyridazine-3-carboxylate Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CN-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization and Troubleshooting of Synthetic Routes for Methyl 6-cyanopyridazine-3-carboxylate

Executive Summary & Route Selection

User Query: "We need a scalable, high-purity route to Methyl 6-cyanopyridazine-3-carboxylate. Our current nucleophilic substitution attempts are yielding black tars and low conversion."

Specialist Response: The synthesis of Methyl 6-cyanopyridazine-3-carboxylate presents a classic "push-pull" electronic challenge. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack, but the simultaneous presence of an ester and a nitrile group renders the ring highly unstable to harsh basic conditions (polymerization risk) and the functional groups prone to hydrolysis.

We recommend the Palladium-Catalyzed Stepwise Functionalization (Route A) as the "Golden Standard" for purity and reproducibility. We also provide the Legacy Oxidation Route (Route B) for labs avoiding transition metals, though with strong caveats regarding safety and yield.

Module 1: The "Golden Standard" Route (Pd-Catalyzed)

Strategy: Desymmetrization of 3,6-dichloropyridazine followed by sequential carbonylation and cyanation.

Phase 1: Mono-Carbonylation

Objective: Convert 3,6-dichloropyridazine to Methyl 6-chloropyridazine-3-carboxylate.

  • Reagents: Pd(OAc)₂, dppf (ligand), CO (balloon or autoclave), MeOH, Et₃N.

  • Critical Control Point: Stoichiometry of MeOH and CO pressure controls the mono- vs. di-ester ratio.

Phase 2: The Cyanation (The Bottleneck)

Objective: Convert Methyl 6-chloropyridazine-3-carboxylate to the target nitrile.

  • Reagents: Zn(CN)₂, Pd₂(dba)₃, Xantphos or dppf.

  • Why this works: Unlike NaCN, Zinc Cyanide releases cyanide ions slowly. This prevents the "cyanide poisoning" of the Palladium catalyst, a common failure mode where high concentrations of free CN⁻ bind irreversibly to the Pd center [1].

Experimental Workflow Diagram

The following flowchart outlines the logic for the preferred synthetic pathway and decision nodes.

G Start Starting Material: 3,6-Dichloropyridazine Step1 Step 1: Pd-Catalyzed Carbonylation (Pd(OAc)2, dppf, CO, MeOH) Start->Step1 Check1 QC Check: Mono- vs Di-ester Ratio Step1->Check1 Check1->Step1 High Di-ester (Reduce CO/MeOH) Intermed Intermediate: Methyl 6-chloropyridazine-3-carboxylate Check1->Intermed Ratio > 10:1 Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, Xantphos) Intermed->Step2 Check2 Troubleshoot: Conversion Stalled? Step2->Check2 Check2->Step2 Stalled (Add 1% Zn powder) Product Target: Methyl 6-cyanopyridazine-3-carboxylate Check2->Product Full Conversion

Figure 1: Stepwise desymmetrization workflow for high-purity synthesis.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: Catalyst Death & Incomplete Conversion

User Question: "I am using Pd(PPh₃)₄ and CuCN for the cyanation step. The reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't help. Why?"

Technical Diagnosis: You are experiencing Catalyst Poisoning . In the classical Rosenmund-von Braun conditions (CuCN), or even with Pd/NaCN, the high concentration of free cyanide ions acts as a strong ligand, displacing the phosphines and forming stable, inactive [Pd(CN)4]²⁻ species [2].

The Fix:

  • Switch to Zn(CN)₂: It is sparingly soluble in DMF/DMA, releasing cyanide only as it is consumed. This keeps the free cyanide concentration below the threshold for catalyst poisoning.

  • Add Polymethyhydrosiloxane (PMHS) or Zn Dust: If the reaction stalls, trace amounts of Pd(II) may have formed. A reducing agent helps regenerate the active Pd(0) species.

  • Water Scavenging: Ensure your solvent (DMF or NMP) is anhydrous. Water can hydrolyze the nitrile to the amide (Methyl 6-carbamoylpyridazine-3-carboxylate) under the basic conditions of the reaction.

Issue 2: "Black Tar" Formation

User Question: "My reaction mixture turned into a black, viscous tar during the workup. I lost most of my product."

Technical Diagnosis: Pyridazines are electron-deficient diazines. The 3- and 6-positions are highly electrophilic. If you use strong bases (like NaOH or unbuffered alkoxides) or allow the temperature to spike, the ring undergoes nucleophilic polymerization or ring-opening decomposition.

The Fix:

  • pH Control: Avoid aqueous basic workups. Quench the reaction with saturated NH₄Cl or a phosphate buffer (pH 7).

  • Solvent Switch: Avoid nucleophilic solvents (like alcohols) during the cyanation step. Use NMP or DMAc.

  • Temperature: Do not exceed 100°C for the cyanation. Modern ligands like Xantphos or Buchwald Precatalysts (e.g., XPhos Pd G3) allow this reaction to proceed at 60–80°C [3].

Issue 3: Regioselectivity in Radical Routes (Minisci)

User Question: "We tried a radical Minisci cyanation on Methyl pyridazine-3-carboxylate to shorten the route. We got a mixture of isomers."

Technical Diagnosis: The Minisci reaction (using formamide/peroxide or similar radical sources) is electrophilic in nature. While the 4- and 5-positions are accessible, the protonated pyridazine ring directs radicals to the positions alpha to the nitrogen (C6). However, without blocking groups, selectivity is rarely >5:1, and separation of the 4-cyano and 6-cyano isomers is difficult due to similar polarity.

The Fix: Unless you have high-performance prep-HPLC, abandon the Minisci route for this specific target. The desymmetrization of 3,6-dichloropyridazine (Route A) is chemically longer but operationally more efficient due to easier purification.

Module 3: Comparative Data & Protocols

Solvent & Catalyst Screening Table (Step 2: Cyanation)
EntryCatalyst SystemCyanide SourceSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄CuCNDMF14035%High tar formation; difficult workup.
2Pd₂(dba)₃ / dppfZn(CN)₂DMF10078%Standard reliable conditions.
3Pd₂(dba)₃ / Xantphos Zn(CN)₂ NMP 80 92% Recommended. Best purity profile.
4Ni(COD)₂ / dppfZn(CN)₂MeCN8045%Ni is cheaper but less active for chlorides.
Detailed Protocol: Pd-Catalyzed Cyanation (Entry 3)
  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Solvent: Add anhydrous NMP (0.2 M concentration relative to substrate).

  • Activation: Add Zn dust (10 mol%) to scavenge any adventitious oxygen or Pd(II).

  • Reaction: Seal and heat to 80°C for 4–6 hours. Monitor by LCMS (Look for M+H = 164.04).

  • Workup (Crucial):

    • Cool to RT.

    • Dilute with EtOAc.

    • Quench: Add 10% aqueous ethylenediamine or NH₄OH (to complex the Zinc/Palladium). Stir for 15 mins.

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is a white to off-white solid.

Module 4: Mechanism of Failure (Visualization)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the catalyst poisoning pathway.

Mechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd Ar-Cl Poison Catalyst Poisoning [Pd(CN)4]2- (Inactive) Pd0->Poison High [CN-] TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet Zn(CN)2 OxAdd->Poison High [CN-] RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 FreeCN Excess Free CN-

Figure 2: Catalytic cycle showing the risk of cyanide poisoning (Red Path) vs. productive turnover.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] Link

  • Grushin, V. V. (2004). The Organometallic Chemistry of Carbon-Heteroatom Bond Formation: Cyanation. Chemical Reviews, 104(3), 1629–1662. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

  • Ye, S., & Wu, J. (2021). Recent Advances in the Synthesis of Pyridazine Derivatives. Organic Chemistry Frontiers, 8, 4628-4652. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Substituted Pyridazines

Welcome to the Pyridazine Synthesis Support Center. Operator: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazine Synthesis Support Center. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online Session ID: PYD-SYN-2024

You are likely here because your pyridazine synthesis has stalled. This heterocycle is notoriously deceptive; its electron-deficient nature facilitates nucleophilic attacks but wreaks havoc on oxidative addition steps in transition metal catalysis. Furthermore, the high Lewis basicity of the diazine nitrogens frequently poisons catalysts.

This guide bypasses general textbook theory to address the specific failure modes of substituted pyridazine synthesis.

Module 1: Cross-Coupling Troubleshooting (The "Poisoned" Cycle)

The most common ticket we receive involves the Suzuki-Miyaura or Buchwald-Hartwig coupling of chloropyridazines. The reaction turns black (Pd precipitation) and conversion halts at <20%.

The Core Problem: Nitrogen Coordination

Unlike pyridines, pyridazines possess two adjacent nitrogen atoms capable of forming stable, non-reactive complexes with your Palladium catalyst. If your catalyst binds to the pyridazine nitrogen instead of performing oxidative addition at the C-Cl bond, the cycle dies.

Troubleshooting Guide: Palladium Coupling

Q: My reaction mixture turned black immediately, and LCMS shows starting material. What happened? A: You experienced "Pd-black" precipitation. The pyridazine substrate likely displaced your phosphine ligands, destabilizing the Pd(0) species.

  • Immediate Fix: Switch to a catalyst with a bulky, electron-rich ligand that cannot be easily displaced by the pyridazine nitrogen.

  • Recommended System: Pd(OAc)₂ + XPhos or RuPhos . The biaryl backbone of these ligands provides steric bulk that prevents N-coordination.

Q: I am seeing significant homocoupling of my boronic acid. A: This indicates that the transmetallation is slow, or oxygen is present. Pyridazines are electron-deficient, making the oxidative addition facile, but the subsequent steps can be sluggish.

  • Protocol Adjustment: Use a Pd-G3 or Pd-G4 precatalyst (e.g., XPhos Pd G4). These precatalysts generate the active Pd(0) species strictly within the catalytic cycle, preventing the induction period where homocoupling often occurs.

Data Table: Ligand Selection Matrix for Chloropyridazines
Substrate ChallengeRecommended Ligand/CatalystMechanism of Action
3-chloropyridazine (Sterically accessible)XPhos or CataCXium A Bulky alkyl groups prevent N-binding; high electron density facilitates oxidative addition.
3,6-dichloropyridazine (Double addition)PEPPSI-IPr (NHC Ligand)The NHC ligand is non-labile and extremely bulky, forcing the reaction to occur at the C-Cl bond.
Amination (C-N bond) BrettPhos or RuPhos Specific for C-N coupling; prevents chelation of the amine product to the metal.
C4-Selective Coupling IPr (NHC) Steric bulk of IPr directs coupling to the less hindered C4 position over C3/C6 [1].
Visualization: Troubleshooting the Catalytic Cycle

Pd_Troubleshooting Start Reaction Stalled / Low Yield CheckColor Check Reaction Color Start->CheckColor Black Precipitate (Pd Black) CheckColor->Black Precipitate YellowOrange Clear/Yellow Solution CheckColor->YellowOrange No Precipitate LigandIssue Ligand Displacement (N-poisoning) Black->LigandIssue OxAddIssue Failed Oxidative Addition YellowOrange->OxAddIssue Sol1 Solution: Switch to Bulky Ligands (XPhos/RuPhos) LigandIssue->Sol1 Sol2 Solution: Use Precatalyst (Pd-G4) or NHC (PEPPSI) LigandIssue->Sol2 Sol3 Solution: Increase Temp or Switch to Ni(COD)2 OxAddIssue->Sol3

Caption: Decision tree for diagnosing Palladium catalyst failure in pyridazine cross-coupling.

Module 2: De Novo Synthesis (IEDDA & Condensation)

When functionalization of the ring is impossible, you must build the ring with substituents in place.

Inverse Electron Demand Diels-Alder (IEDDA)

This is the gold standard for 3,6-disubstituted pyridazines.

Q: My Tetrazine + Alkyne reaction is too slow. A: While IEDDA is kinetically fast, electron-deficient alkynes react slowly.

  • Catalyst: Add Zn(OTf)₂ (5-10 mol%) . This Lewis Acid coordinates to the tetrazine, lowering the LUMO energy and accelerating the reaction with the dienophile [2].

Q: I am getting a mixture of regioisomers. A: This is the "Achilles' heel" of IEDDA.

  • Strategy: Use Alkynyl Sulfides as the dienophile. The sulfur atom directs the regioselectivity strongly. Post-cyclization, the sulfur group can be oxidized and displaced or reduced to an alkyl group, effectively "tricking" the regioselectivity [3].

Condensation (1,4-Dicarbonyls + Hydrazine)

Q: I cannot control regioselectivity with unsymmetrical 1,4-diketones. A: Standard acid catalysis (AcOH) often fails here.

  • Catalyst: Use Sc(OTf)₃ or Bi(NO₃)₃ .[1] These mild Lewis acids can be tuned (via solvent choice) to favor the thermodynamic product over the kinetic one, often improving regioselectivity compared to Brønsted acids [4].

Module 3: Advanced C-H Activation

Direct functionalization of the pyridazine C-H bond is the frontier of efficiency.

Q: How do I functionalize C3 without hitting the halogens at C6? A: You need a catalyst that overrides the intrinsic electronic bias.

  • Solution: Ni-Al Bimetallic Catalysis .

    • Mechanism:[2][3][4][5] A bifunctional NHC ligand with an Aluminum-binding side arm coordinates the pyridazine nitrogen to the Aluminum. This positions the Nickel catalyst to selectively activate the C3-H bond, overriding the natural C4 reactivity [5].[6]

Validated Experimental Protocol

Protocol A: High-Yield Suzuki Coupling of 3-Chloropyridazine

Target: Prevention of Catalyst Poisoning

  • Preparation: Charge a reaction vial with 3-chloropyridazine (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (2.0 mol%).

    • Note: Do not use Pd(PPh₃)₄; it will fail due to ligand displacement.

  • Solvent: Add 1,4-Dioxane/Water (4:1).

    • Critical Step: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling.[7]

  • Reaction: Seal and heat to 80°C for 2 hours.

  • Workup: The mixture should remain dark orange/brown. If it turns black and plates out on the glass, the catalyst has decomposed (check solvent purity).

Visualization: Regioselectivity Logic in Synthesis

Regioselectivity Input Target Structure Method Select Method Input->Method IEDDA IEDDA (Tetrazine) Method->IEDDA Condensation Condensation (1,4-Dicarbonyl) Method->Condensation Regio Regiocontrol Needed? IEDDA->Regio Sym Symmetrical? Condensation->Sym Sol_Lewis Use Sc(OTf)3 (Lewis Acid Control) Sym->Sol_Lewis No (Unsymmetrical) Sol_IEDDA Use Alkynyl Sulfides (Directing Group) Regio->Sol_IEDDA Yes

Caption: Workflow for selecting synthetic routes based on regiochemical requirements.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of pyridazines - Recent Literature. Organic Chemistry Portal. Available at: [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry (RSC). Available at: [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Solvent effects on the reactivity of Methyl 6-cyanopyridazine-3-carboxylate

Current System Status: Operational Ticket ID: MCPC-Reactivity-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary Methyl 6-cyanopyridazine-3-carboxylate is a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Current System Status: Operational

Ticket ID: MCPC-Reactivity-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate is a high-value, electron-deficient scaffold primarily used as a precursor for 1,2,4,5-tetrazines (via bioorthogonal chemistry workflows) or as an electron-poor diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1][2]

Its reactivity profile is defined by two electron-withdrawing groups (EWG) on a diazine ring, making the core highly susceptible to nucleophilic attack and hydrolysis . Solvent selection is not merely about solubility; it dictates the chemoselectivity between the ester (C3) and the nitrile (C6).

Module 1: Solubility & Stability Protocols

User Issue: "My compound is degrading in solution or precipitating unpredictably."

The Science: Solvolytic Instability

The pyridazine core, reinforced by the cyano and ester groups, is significantly electron-deficient. In protic solvents (water, methanol), the C3-ester and C6-nitrile are prone to solvolysis.

  • Hydrolysis Risk: Water acts as both solvent and nucleophile. The reaction is often autocatalytic; as the ester hydrolyzes to the acid, the pH drops, accelerating nitrile hydration to the amide.

  • Alcoholysis (Transesterification): In methanol or ethanol, the methyl ester can undergo exchange, or the nitrile can form imidates (Pinner reaction conditions), especially if trace acid is present.[3]

Troubleshooting Guide: Solvent Selection Matrix
Solvent ClassRecommended SolventsRisk LevelApplication Notes
Chlorinated DCM, ChloroformLow Ideal for storage and non-nucleophilic reactions. Excellent solubility.
Polar Aprotic DMSO, DMF, MeCNMedium Good for

reactions.[3] Warning: DMSO can accelerate nucleophilic attack by "naked" anions.
Protic MeOH, EtOH, WaterHigh Avoid for storage. Use only if immediate reaction (e.g., hydrazine addition) is intended.[3]
Ethers THF, DioxaneLow Good stability.[3] THF is preferred for anhydrous lithiation or Grignard reactions.[1]
Visualizing the Instability Pathways

The following diagram illustrates the degradation pathways triggered by incorrect solvent choice.

StabilityPathways Start Methyl 6-cyanopyridazine- 3-carboxylate Water Solvent: Water (Hydrolysis) Start->Water pH < 7 or > 8 Alcohol Solvent: MeOH/EtOH (Solvolysis) Start->Alcohol Trace Acid Acid Pyridazine-3-carboxylic acid (Precipitate) Water->Acid Ester Cleavage Amide Primary Amide (Hydration of CN) Water->Amide Nitrile Hydration Imidate Imidate Ester (Pinner Intermediate) Alcohol->Imidate CN Attack

Caption: Degradation pathways in protic solvents. Water leads to irreversible hydrolysis; alcohols can lead to imidate formation.

Module 2: Synthesis of Tetrazines (The "Killer App")

User Issue: "I am trying to synthesize a tetrazine using hydrazine, but yields are low or I get a mixture."

The Science: The Pinner-Like Mechanism

The transformation of the 6-cyano group into a tetrazine involves the nucleophilic attack of hydrazine. This is the most common application of this molecule.

  • The Competition: Hydrazine is a potent nucleophile. It can attack the nitrile (desired, forming the dihydrotetrazine intermediate) or the ester (undesired, forming the hydrazide).

  • Solvent Control:

    • Ethanol/Methanol: Traditionally used but can lead to ester aminolysis side reactions.

    • Dichloromethane (DCM) + Lewis Acid: Using a non-protic solvent with a Lewis acid (e.g., Zn(OTf)

      
      ) favors the nitrile activation over the ester.
      
Protocol: Optimized Tetrazine Synthesis
  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM. Avoid alcohols to prevent ester competition.

  • Additives: Add 5 mol% Zn(OTf)

    
     or Ni(OTf)
    
    
    
    to activate the nitrile.
  • Reagent: Add Hydrazine hydrate (slow addition at 0°C).

  • Oxidation: The initial product is dihydrotetrazine (usually pink/orange). It requires oxidation (NaNO

    
    /Acid or DDQ) to become the final aromatic tetrazine (bright red/purple).
    

FAQ: Why did my ester disappear? If you used excess hydrazine in refluxing ethanol, you likely converted your methyl ester into a hydrazide (-CONHNH


). Switch to room temperature MeCN to favor the nitrile reaction. 
Module 3: IEDDA Reactivity & Kinetics

User Issue: "The cycloaddition reaction is too slow."

The Science: Solvent Polarity & The Hydrophobic Effect

In Inverse Electron Demand Diels-Alder (IEDDA) reactions, this molecule acts as the electron-poor diene.

  • Mechanism: The rate is determined by the HOMO

    
     – LUMO
    
    
    
    energy gap.
  • Solvent Effect:

    • Water/Aqueous Buffers: Drastically accelerate the reaction due to the hydrophobic effect (forcing the organic reactants together) and H-bonding stabilization of the polarized transition state.

    • Organic Solvents: Rates generally follow the order: Water >> TFE (Trifluoroethanol) > MeOH > MeCN > Toluene.

Data: Relative Rate Enhancement
SolventRelative Rate (

)
Mechanistic Driver
Toluene 1.0Baseline (Non-polar)
Acetonitrile ~12.5Dipole interactions
Methanol ~35.0H-bonding activation
Water (PBS) >1,000Hydrophobic effect + H-bonding
Visualizing the IEDDA Workflow

IEDDA_Flow Diene Diene: Me-6-cyanopyridazine-3-carboxylate SolventCheck Is solubility limiting? Diene->SolventCheck Dienophile Dienophile: (e.g., TCO, Norbornene) Dienophile->SolventCheck RouteA Route A: Aqueous (Fastest) Use 5-10% DMSO cosolvent SolventCheck->RouteA No (Soluble) RouteB Route B: Organic (Slower) Use MeCN or MeOH SolventCheck->RouteB Yes (Insoluble) Product Pyridazine/Dihydropyridazine Adduct (N2 release) RouteA->Product k >> 1 M-1s-1 RouteB->Product k ~ 0.1 M-1s-1

Caption: Decision tree for maximizing IEDDA reaction rates based on solubility constraints.

References
  • Bioorthogonal Chemistry & Tetrazine Synthesis

    • Blackman, M. L., Royzen, M., & Fox, J. M. (2008).[3] Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society.

  • Solvent Effects in IEDDA

    • Sauer, J., & Sustmann, R. (1980).[3] Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition.

  • Pyridazine Reactivity & Hydrolysis

    • Tišler, M., & Stanovnik, B. (1968).[3] Pyridazines.[4] Advances in Heterocyclic Chemistry.

    • (General reference for pyridazine ring susceptibility to nucleophiles).
  • Tetrazine Synthesis from Nitriles (Pinner Pathway)

    • Yang, J., et al. (2012).[3] Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry.

Sources

Troubleshooting

Pyridazine Synthesis Process Safety &amp; Optimization Hub

Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject: Thermal and Pressure Management in Pyridazine Heterocycle Formation Executive Summary: The Kinetic Challenge Pyridazine synthesis presen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject: Thermal and Pressure Management in Pyridazine Heterocycle Formation

Executive Summary: The Kinetic Challenge

Pyridazine synthesis presents a dual process safety challenge: high-energy bond formation and gas evolution . Whether utilizing the classical Paal-Knorr condensation or the modern Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition, the thermodynamic driving force is significant.

  • Paal-Knorr: Involves the condensation of hydrazine (high energy) with 1,4-dicarbonyls. The primary risk is thermal runaway due to reagent accumulation at low temperatures followed by rapid exothermic dehydration.

  • IEDDA: Involves the collapse of 1,2,4,5-tetrazines. The primary risk is rapid pressurization from the stoichiometric release of nitrogen gas (

    
    ) coupled with a fast exotherm.
    

This guide provides the protocols required to decouple these energy releases from your reaction timeline, ensuring safe scale-up.

Protocol A: Managing Exotherms in Paal-Knorr Synthesis

Applicability: Condensation of hydrazine hydrate with 1,4-diketones or keto-esters.

The "Accumulation" Hazard

The most common cause of reactor failure in this chemistry is Thermal Runaway via Accumulation .

  • Scenario: Hydrazine is added to the diketone at

    
    . The reaction rate is slow at this temperature.
    
  • The Error: The operator adds all the hydrazine because no exotherm is observed initially.

  • The Consequence: Upon heating to reflux (required for dehydration), the accumulated hydrazine reacts simultaneously. The instantaneous heat release (

    
    ) exceeds the condenser's cooling capacity, leading to solvent boil-over or vessel rupture.
    
Validated Workflow

Goal: Maintain the reaction in a feed-limited regime, not a kinetics-limited regime.

ParameterSpecificationRationale
Solvent System Ethanol (Abs.) or TolueneEthanol allows reflux cooling (~78°C). Toluene allows azeotropic water removal (Dean-Stark) to drive the equilibrium.
Dosing Temp

(Sub-reflux)
Critical: Dosing at slightly elevated temperatures ensures the reaction occurs as you add the reagent, preventing accumulation.
Addition Rate 0.5 - 1.0 equiv/hourMatches the heat release rate to the cooling jacket capacity.
Monitoring In-situ IR or CalorimetryMonitor the disappearance of the carbonyl peak (

).
Step-by-Step Procedure
  • Charge the 1,4-dicarbonyl substrate and solvent (e.g., Ethanol) into the reactor.

  • Heat the mixture to

    
    . Ensure the condenser is active (
    
    
    
    coolant).
  • Prime the addition funnel with Hydrazine Hydrate (64% or 98%).

  • Add 5% of the hydrazine charge. Wait 5-10 minutes.

    • Validation: Look for a temperature spike of

      
      . This confirms reaction initiation.
      
  • Begin Continuous Addition over 2 hours. Maintain internal temperature between

    
     using jacket cooling if necessary.
    
  • Post-Addition: Hold at temperature for 30 minutes, then ramp to reflux to complete the dehydration (aromatization).

Protocol B: Pressure Control in IEDDA Reactions

Applicability: Reaction of 1,2,4,5-tetrazines with alkenes/alkynes.

The "Gas Evolution" Hazard

IEDDA reactions are driven by the irreversible loss of nitrogen.



  • Risk: One mole of reactant produces 22.4 L of gas (STP). In a sealed microwave vial or autoclave, this generates immense pressure rapidly.

  • Kinetics: These reactions are often "click" chemistry—extremely fast (

    
    ).
    
Validated Workflow
ParameterSpecificationRationale
Vessel Type Open system or Burst-Disk RatedNever use standard sealed glass vials for scales >100mg.
Headspace >50% Vessel VolumeAllows for gas expansion and foam management.
Temperature Ambient to

High temperatures are rarely needed due to fast kinetics; heat increases gas expansion.
Step-by-Step Procedure
  • Dissolve the dienophile (alkene/alkyne) in DCM or Dioxane.

  • Cool to

    
     if the tetrazine is highly reactive (e.g., dipyridyl-tetrazine).
    
  • Add the tetrazine portion-wise as a solid or dropwise as a solution.

    • Visual Indicator: The deep red/magenta color of the tetrazine should disappear (bleach) as it reacts.

    • Pressure Check: Ensure the vessel is vented to a bubbler or scrubber.

  • Monitor bubbling. Do not seal the vessel until gas evolution ceases completely.

Troubleshooting & FAQs

Symptom: Low Yield / Tarry Residue (Paal-Knorr)
  • Root Cause: Polymerization of the 1,4-diketone or oxidation of hydrazine.

  • Fix:

    • Ensure the reaction is performed under an inert atmosphere (

      
       or Ar). Hydrazine decomposes in air.
      
    • Check the acidity. If using a furan synthesis route (acid catalyzed), too much acid causes tarring. Pyridazine synthesis is generally neutral or slightly basic (from hydrazine).

Symptom: "Bumping" or Sudden Boil-over
  • Root Cause: The Accumulation Effect . You added hydrazine too fast at a temperature where the reaction was dormant.

  • Fix: Stop heating immediately. Apply emergency cooling. For the next run, use the "Priming" step (add 5% and wait for exotherm) described in Protocol A.

Symptom: Incomplete Conversion (IEDDA)
  • Root Cause: Electronic mismatch. IEDDA requires an electron-poor tetrazine and an electron-rich dienophile (or strained alkene).

  • Fix: If using a standard alkyne, heat is required, but must be applied gradually to manage

    
     release.
    
Symptom: Reactor Over-Pressurization
  • Root Cause: Sealed vessel used for IEDDA or decomposition of hydrazine hydrate (which generates

    
     and 
    
    
    
    on hot metal surfaces).
  • Fix: Calculate the theoretical volume of

    
     generated (
    
    
    
    ). Ensure venting capacity exceeds the generation rate.

Visual Decision & Safety Workflows

Diagram 1: Reaction Class & Hazard Decision Tree

Caption: Selects the correct safety protocol based on the specific pyridazine synthesis pathway.

PyridazineSafety Start Select Synthesis Route Route1 Paal-Knorr (1,4-Dicarbonyl + Hydrazine) Start->Route1 Route2 IEDDA (Tetrazine + Dienophile) Start->Route2 Risk1 Risk: Thermal Runaway (Accumulation) Route1->Risk1 Exothermic Dehydration Risk2 Risk: Over-Pressurization (N2 Evolution) Route2->Risk2 Gas Release Control1 Protocol A: Hot Addition (50°C) Controlled Dosing Risk1->Control1 Control2 Protocol B: Open System/Venting Slow Ramp Risk2->Control2

Diagram 2: Safe Hydrazine Dosing Logic (Paal-Knorr)

Caption: Logic flow to prevent reagent accumulation and subsequent thermal runaway.

HydrazineDosing Setup Reactor Setup: Solvent + Diketone Temp = 50°C Prime Add 5% Hydrazine Charge Setup->Prime Check Observe Temp Spike? Prime->Check Wait WAIT 10 MIN Do not add more Check->Wait No Spike Proceed Begin Continuous Dosing (Rate = 0.5 equiv/hr) Check->Proceed Spike Observed Yes Reaction Initiated No No Reaction Wait->Check Re-evaluate Cooling Monitor Exotherm Adjust Jacket Temp Proceed->Cooling

References

  • Hydrazine Safety Data & Toxicology National Institutes of Health (NIH) - StatPearls. "Hydrazine Toxicity: Pathophysiology and Management." [Link]

  • Paal-Knorr Synthesis Mechanism & Conditions Organic Syntheses. "Synthesis of Substituted Furans/Pyrroles (Analogous to Pyridazine Condensation)." [Link]

  • Inverse Electron Demand Diels-Alder (IEDDA) Kinetics Royal Society of Chemistry (RSC). "Inverse electron demand Diels–Alder reactions in chemical biology." [Link]

  • Process Safety in Heterocycle Synthesis Organic Process Research & Development (ACS). "Scale-up of Pyridazine and Dihydropyridazine Synthesis." [Link]

  • General Hydrazine Handling Guide New Jersey Department of Health. "Hazardous Substance Fact Sheet: Hydrazine." [Link]

Reference Data & Comparative Studies

Validation

Comparison of Methyl 6-cyanopyridazine-3-carboxylate with other pyridazine derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Methyl 6-cyanopyridazine-3-carboxylate (M6CP ) represents a highly functionalized,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate (M6CP ) represents a highly functionalized, electron-deficient heterocyclic scaffold. Unlike its halogenated analogs (e.g., methyl 6-chloropyridazine-3-carboxylate), M6CP offers orthogonal reactivity: the nitrile group serves not only as a strong electron-withdrawing activator for nucleophilic aromatic substitution (


) but also as a versatile precursor for "click" chemistry (tetrazoles), reduction (amines), and hydrolysis (carboxamides/acids). This guide delineates the strategic utility of M6CP, comparing it directly with standard pyridazine building blocks to aid in rational scaffold selection.
Part 1: Chemical Profile & Comparative Metrics

The selection of a pyridazine core often hinges on the electronic environment of the ring and the "exit vectors" available for library expansion. The table below contrasts M6CP with its primary synthetic precursor (Chloro-analog) and a standard alkyl-substituted derivative.

Table 1: Physicochemical & Reactivity Comparison

FeatureMethyl 6-cyanopyridazine-3-carboxylate (M6CP) Methyl 6-chloropyridazine-3-carboxylate (M6ClP) Methyl 6-methylpyridazine-3-carboxylate
Structure Pyridazine ring with -CN and -COOMePyridazine ring with -Cl and -COOMePyridazine ring with -CH3 and -COOMe
Electronic State Highly Electron Deficient (

-deficient)
Electron DeficientModerately Electron Deficient
Hammett

~0.66 (Strong EWG)~0.23 (Moderate EWG)-0.17 (Weak EDG)
LogP (Calc) ~0.36~0.85~0.50

Reactivity
High (Activates C4/C5 positions)High (C6-Cl is a leaving group)Low
Primary Utility Precursor for tetrazoles, amides, acidsPrecursor for amines, ethers, cyanoStable core, solubility modulation
Key Risk Hydrolysis of nitrile under strong baseHydrolysis of ester; displacement of ClOxidation of methyl group

Analyst Insight: While M6ClP is the standard electrophile for introducing the pyridazine ring via displacement, M6CP is the superior choice when constructing covalent libraries (nitrile warheads) or bioisosteres (tetrazole formation).

Part 2: Reactivity Landscape & Decision Logic

The utility of M6CP lies in its dual-electrophilic nature. The ester and nitrile groups provide two distinct handles for elaboration, but they require careful condition control to avoid chemoselectivity issues.

Mechanism 1: Nucleophilic Aromatic Substitution (

)

The cyano group at C6 exerts a powerful inductive and mesomeric withdrawal effect, significantly lowering the LUMO energy of the pyridazine ring. This makes the C4 and C5 positions susceptible to nucleophilic attack, even more so than in the chloro-derivative.

  • M6ClP: Nucleophiles attack C6, displacing Chloride (

    
    ).
    
  • M6CP: Nucleophiles may attack C4/C5 (ring functionalization) or the Nitrile carbon (Pinner reaction/addition).

Mechanism 2: Orthogonal Hydrolysis
  • Mild Base (LiOH, 1 eq): Selectively hydrolyzes the ester to yield 6-cyanopyridazine-3-carboxylic acid.

  • Strong Acid/Peroxide: Hydrolyzes the nitrile to the primary amide or carboxylic acid.

ReactivityLandscape cluster_legend Reaction Type Start Methyl 6-chloropyridazine- 3-carboxylate (M6ClP) Target Methyl 6-cyanopyridazine- 3-carboxylate (M6CP) Start->Target Zn(CN)2, Pd(PPh3)4 Cyanation Acid 6-Cyanopyridazine- 3-carboxylic acid Target->Acid LiOH (1 eq) Selective Ester Hydrolysis Tetrazole Tetrazole Derivative (Bioisostere) Target->Tetrazole NaN3, NH4Cl [3+2] Cycloaddition Amide Pyridazine-3,6- dicarboxamide Target->Amide H2O2, NaOH Global Hydrolysis Green: Selective Green: Selective Red: Degradative Red: Degradative Green: Selective->Red: Degradative

Figure 1: Synthetic divergence from the M6CP scaffold. The pathway highlights the chemoselective hydrolysis (Green) versus global hydrolysis (Red).

Part 3: Experimental Protocols

These protocols are designed to ensure high fidelity and reproducibility, addressing common pitfalls like over-hydrolysis or catalyst poisoning.

Protocol A: Synthesis of M6CP from M6ClP (Cyanation)

This protocol utilizes Zinc Cyanide, which is safer and easier to handle than NaCN/KCN, and provides higher yields for electron-deficient heteroaryls.

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)[1]

  • Zinc Cyanide (

    
    ) (0.6 eq)
    
  • 
     (5 mol%)
    
  • Solvent: Anhydrous DMF (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon stream, charge a dried Schlenk flask with the chloro-pyridazine substrate,

    
    , and Pd catalyst.
    
  • Solvation: Add anhydrous DMF. Concentration should be approx 0.2 M.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (Cl) is less polar than the product (CN).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M

    
     (to chelate Zinc) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Yield Expectation: 85–92%.

Protocol B: Chemoselective Hydrolysis to 6-Cyanopyridazine-3-carboxylic acid

Crucial for generating the free acid without hydrolyzing the sensitive nitrile group.

Materials:

  • Methyl 6-cyanopyridazine-3-carboxylate (M6CP)

  • Lithium Hydroxide Monohydrate (

    
    ) (1.05 eq)
    
  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve M6CP in THF and cool to 0°C (Ice bath).

  • Addition: Dropwise add the solution of LiOH in water. Do not dump the base all at once; local high pH can hydrolyze the nitrile.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by LC-MS for the mass of the acid (MW ~149).

  • Quench: Carefully acidify to pH 3–4 using 1N HCl. Avoid strong acidification (< pH 2) which may precipitate impurities or induce decarboxylation.

  • Isolation: Extract with EtOAc (x3). The product is often pure enough for coupling reactions without chromatography.

Part 4: Strategic Application in Drug Discovery
1. Bioisosteric Replacement

M6CP is the ideal precursor for tetrazoles , which serve as lipophilic bioisosteres for carboxylic acids.

  • Workflow: React M6CP with Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) in DMF at 100°C.
  • Advantage: The resulting pyridazine-tetrazole scaffold has a higher metabolic stability and improved membrane permeability compared to the corresponding dicarboxylic acid.

2. Covalent Fragment Screening

The nitrile group in M6CP is "activated" by the para-nitrogen of the pyridazine ring. While not as reactive as an acrylamide, it can form reversible covalent bonds with catalytic cysteines in specific protease targets (e.g., Cathepsin K or viral proteases), making M6CP a valuable fragment for Targeted Covalent Inhibitor (TCI) discovery.

References
  • Synthesis of Pyridazine Carboxylates

    • Title: Synthesis of Methyl 6-chloropyridazine-3-carboxylate.[1]

    • Source: ResearchG
    • URL:[Link]

  • Cyanation Methodologies

    • Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.
    • Source: Chemical Reviews (Contextual cit
    • URL:[Link]

  • Physicochemical Properties

    • Title: Methyl 6-cyanopyridine-3-carboxylate Properties and D
    • Source: PubChem / NIH.
    • URL:[Link][2]

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution on Heterocycles.[3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Comparative

Biological activity of Methyl 6-cyanopyridazine-3-carboxylate vs. Methyl 6-chloropyridazine-3-carboxylate

This guide provides an in-depth technical comparison of Methyl 6-chloropyridazine-3-carboxylate and Methyl 6-cyanopyridazine-3-carboxylate .[1] Rather than viewing these merely as isolated compounds, this guide analyzes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 6-chloropyridazine-3-carboxylate and Methyl 6-cyanopyridazine-3-carboxylate .[1]

Rather than viewing these merely as isolated compounds, this guide analyzes them as divergent synthons —critical branch points in medicinal chemistry. Their "biological activity" is defined by their distinct reactivity profiles, which grant access to separate classes of pharmacological agents (e.g., kinase inhibitors vs. metabolic modulators).

[1]

Executive Summary: The Divergent Path

In drug discovery, the pyridazine core is a "privileged scaffold" due to its ability to engage in pi-stacking interactions and hydrogen bonding while maintaining a lower lipophilicity (LogP) compared to phenyl rings.[1]

  • Methyl 6-chloropyridazine-3-carboxylate (The Electrophilic Anchor):

    • Primary Role: The standard "workhorse" for Nucleophilic Aromatic Substitution (SNAr).

    • Biological Utility: Essential for synthesizing kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands where a heteroatom linker (N, O, S) is required at the 6-position.

  • Methyl 6-cyanopyridazine-3-carboxylate (The Electronic Modulator):

    • Primary Role: A high-value intermediate for cycloadditions and electronic tuning.[1]

    • Biological Utility: Precursor for tetrazoles (bioisosteres of carboxylic acids) and fused tricyclic systems (e.g., pyrido[3,4-c]pyridazines) often found in anti-inflammatory and antiviral candidates.

Physicochemical & Electronic Profiling

The biological potential of these synthons is dictated by their electronic signatures, which influence both their reactivity with biological targets (covalent probes) and their chemical handling.

FeatureMethyl 6-chloro- (Cl-M)Methyl 6-cyano- (CN-M)Implications for Drug Design
Electronic Character Inductive withdrawing (-I), Mesomeric donating (+M)Strong Inductive (-I) & Mesomeric (-M) withdrawingCN-M renders the ring highly electron-deficient, increasing susceptibility to nucleophilic attack at C4/C5.[1]
Dipole Moment ModerateHighCN-M derivatives often show improved aqueous solubility but higher polar surface area (PSA).[1]
Metabolic Stability Susceptible to oxidative dehalogenation or glutathione conjugation.Nitrile can be hydrolyzed to amide/acid or metabolized to cyanohydrin (toxicity risk).Cl-M residues are often replaced in final drugs; CN-M motifs may be retained as warheads or polar contacts.[1]
Primary Reactivity SNAr at C61,3-Dipolar Cycloaddition / HydrolysisCl-M builds linear chains; CN-M builds rings (tetrazoles, triazines).[1]

Biological Application Pathways[2][3]

A. The Chloro-Derivative Pathway (SNAr Driven)

Mechanism: The chlorine atom at C6 is activated by the para-ester group and the intrinsic electron deficiency of the pyridazine ring.[1] This makes it an ideal substrate for displacing with amines or phenols to create bioactive ligands.

  • Target Class: Kinase Inhibitors (e.g., p38 MAP kinase), nAChR ligands.

  • Key Reaction: Displacement of Cl by primary/secondary amines.

  • Bio-Logic: The resulting amino-pyridazine motif mimics the ATP-binding hinge region of kinases.[1]

B. The Cyano-Derivative Pathway (Cyclization Driven)

Mechanism: The cyano group serves as a "masked" acid or a dipole for heterocycle formation.[1] It is rarely displaced; instead, it reacts to form new rings.[1]

  • Target Class: Angiotensin II receptor antagonists (via tetrazoles), Fused tricyclic antiviral agents.

  • Key Reaction: [3+2] Cycloaddition with azides to form tetrazoles.

  • Bio-Logic: Tetrazoles are metabolically stable bioisosteres of carboxylic acids, improving oral bioavailability and receptor residence time.

Visualizing the Divergent Synthesis

The following diagram illustrates how a single starting material diverges into two distinct pharmacological classes based on the substituent (Cl vs CN).

G Start Pyridazine Core (Scaffold) Cl_Comp Methyl 6-chloro- pyridazine-3-carboxylate (The Anchor) Start->Cl_Comp Chlorination CN_Comp Methyl 6-cyano- pyridazine-3-carboxylate (The Modulator) Cl_Comp->CN_Comp Pd-Catalyzed Cyanation SNAr S_NAr Reaction (Nucleophilic Displacement) Cl_Comp->SNAr + R-NH2 Cyclo [3+2] Cycloaddition (Click Chemistry) CN_Comp->Cyclo + NaN3 / ZnBr2 Kinase Amino-Pyridazine (Kinase Inhibitor) SNAr->Kinase Hinge Binder Formation Tetrazole Tetrazolyl-Pyridazine (GPCR Antagonist) Cyclo->Tetrazole Bioisostere Generation

Caption: Divergent synthesis pathways: The Chloro-derivative facilitates linker attachment (SNAr), while the Cyano-derivative enables scaffold expansion (Cycloaddition).[1]

Experimental Protocols

Protocol A: Synthesis of a Bioactive Amino-Pyridazine (from Chloro-Ester)

Objective: To synthesize a p38 MAP kinase inhibitor precursor via SNAr.[1]

Reagents:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)[1][2]

  • Aniline derivative (e.g., 4-fluoroaniline) (1.2 eq)[1]

  • Ethanol (Solvent)

  • Catalytic HCl (Optional, for activation)

Workflow:

  • Dissolution: Dissolve 1.0 g of Methyl 6-chloropyridazine-3-carboxylate in 10 mL of absolute ethanol.

  • Addition: Add 1.2 equivalents of the aniline amine.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The product will appear as a more polar spot.

  • Isolation: Cool to room temperature. The product often precipitates.[3] If not, concentrate in vacuo to 25% volume and cool to 0°C.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

  • Validation: 1H NMR should show the disappearance of the pyridazine C-Cl signal and the appearance of NH and aromatic amine protons.

Protocol B: Synthesis of a Tetrazolyl-Pyridazine (from Cyano-Ester)

Objective: To generate a carboxylic acid bioisostere for receptor binding studies.[1]

Reagents:

  • Methyl 6-cyanopyridazine-3-carboxylate (1.0 eq)[1]

  • Sodium Azide (NaN3) (1.5 eq)

  • Zinc Bromide (ZnBr2) (1.0 eq) (Lewis Acid Catalyst)

  • Water/Isopropanol (1:1)

Workflow:

  • Setup: In a pressure vial, combine the cyano-ester, NaN3, and ZnBr2 in the solvent mixture.

  • Cycloaddition: Heat to 100°C for 12 hours. Note: ZnBr2 catalyzes the formation of the tetrazole ring, avoiding the use of toxic tin reagents.

  • Workup: Cool to room temperature. Acidify carefully with 3M HCl to pH 2 (Caution: Hydrazoic acid evolution—perform in fume hood).

  • Extraction: Extract the tetrazole product with Ethyl Acetate (3x).

  • Drying: Dry organic layer over Na2SO4 and concentrate.

  • Validation: IR spectroscopy will show the disappearance of the sharp nitrile peak (~2230 cm-1) and appearance of broad tetrazole N-H bands.

Safety & Toxicity Data (GHS Comparison)

Both compounds are potent chemical agents and must be handled with strict safety protocols.

CompoundGHS ClassificationSpecific HazardsHandling Protocol
Methyl 6-chloropyridazine-3-carboxylate Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][4]Standard PPE (Gloves, Goggles). Avoid dust inhalation.
Methyl 6-cyanopyridazine-3-carboxylate Danger H301 (Toxic if swallowed) , H311 (Toxic in contact with skin), H331 (Toxic if inhaled)High Potency: Use in a fume hood.[1] Nitriles can release cyanide upon metabolic or chemical hydrolysis.

Critical Note: The cyano derivative poses a significantly higher acute toxicity risk due to the nitrile moiety. All waste streams containing the cyano derivative must be treated as cyanide waste (pH > 10 destruction with bleach) unless validated otherwise.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. (2025).[1][2] Detailed synthetic pathways and yield optimization.

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents. Journal of Medicinal Chemistry. (2002). SAR study utilizing the chloro-pyridazine scaffold for nAChR affinity.[1][5]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. PubMed Central. (2022).[1][3] Comparative reactivity of electron-deficient nitrogen heterocycles.

  • PubChem Compound Summary: Methyl 6-chloropyridazine-3-carboxylate. National Library of Medicine.[1] GHS Safety Data and Physical Properties.

  • Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. (2023). Review of the pharmacological potential of cyano-substituted nitrogen heterocycles.

Sources

Validation

Spectroscopic Comparison of Cyanopyridazine Isomers: A Technical Guide

Executive Summary The distinction between 3-cyanopyridazine (pyridazine-3-carbonitrile) and 4-cyanopyridazine (pyridazine-4-carbonitrile) is a critical quality control step in the synthesis of heterocyclic pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 3-cyanopyridazine (pyridazine-3-carbonitrile) and 4-cyanopyridazine (pyridazine-4-carbonitrile) is a critical quality control step in the synthesis of heterocyclic pharmaceutical intermediates. While both isomers share the formula


, their electronic distributions differ significantly due to the placement of the electron-withdrawing nitrile group relative to the 1,2-diazine core.

Key Differentiators:

  • Physical State: 4-cyanopyridazine has a significantly higher melting point (

    
    ) compared to the 3-isomer (
    
    
    
    ).
  • NMR Topology: The 4-isomer is characterized by two highly deshielded

    
    -protons (H-3 and H-6), whereas the 3-isomer possesses only one  (H-6).
    
  • Reactivity: The 4-position is generally more susceptible to nucleophilic attack in inverse-electron-demand Diels-Alder reactions due to the specific LUMO coefficients of the pyridazine ring.

Structural & Physical Characterization

Before spectroscopic analysis, physical constants provide a rapid "first-pass" identification.

Property3-Cyanopyridazine4-Cyanopyridazine
IUPAC Name Pyridazine-3-carbonitrilePyridazine-4-carbonitrile
Structure

(Nitrile at pos 3)

(Nitrile at pos 4)
CAS Number 53896-49-468776-62-5
Melting Point


Polarity (TLC) Generally less polar (

higher)
Generally more polar (

lower)
Symmetry

(Planar)

(Planar)

Analyst Note: The melting point difference is robust. If your synthesized solid melts above


, you likely have the 4-isomer or a mixture enriched in it.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance ( H NMR)

The most definitive method for differentiation relies on the chemical shift anisotropy induced by the ring nitrogens.

Mechanism of Differentiation:

  • 
    -Effect:  Protons adjacent to the ring nitrogens (positions 3 and 6) are strongly deshielded (
    
    
    
    ppm).
  • 3-Cyanopyridazine: Has substituents at 1, 2 (N) and 3 (CN). This leaves protons at 4, 5, and 6.[1] Only H-6 is

    
     to a nitrogen.
    
  • 4-Cyanopyridazine: Has substituents at 1, 2 (N) and 4 (CN).[2] This leaves protons at 3, 5, and 6.[1] Both H-3 and H-6 are

    
     to nitrogens.
    
Comparative

H NMR Data Table (in CDCl

)
Proton Position3-Cyanopyridazine (

ppm)
4-Cyanopyridazine (

ppm)
Multiplicity & Coupling (

)
H-3 Substituted (CN)~9.5 - 9.7 Singlet (s) or small long-range doublet
H-4 ~7.9 - 8.1Substituted (CN)3-isomer: Doublet (

Hz)
H-5 ~7.7 - 7.9~7.8 - 8.03-isomer: dd (

Hz)4-isomer: dd (

Hz)
H-6 ~9.3 - 9.5 ~9.4 - 9.6 Doublet (

Hz)

Diagnostic Signal: Look for the region above 9.0 ppm.

  • One Signal (1H): Confirms 3-Cyanopyridazine .

  • Two Signals (2H): Confirms 4-Cyanopyridazine .

Infrared Spectroscopy (FT-IR)

While both isomers display the characteristic nitrile stretch, the electronic environment of the pyridazine ring causes subtle frequency shifts.

  • 
     Stretch:  Typically observed at 2230–2245 cm
    
    
    
    .
    • The 4-isomer often exhibits a slightly lower frequency stretch due to conjugation effects where the nitrile is para to one nitrogen and meta to the other, allowing for different resonance stabilization compared to the 3-isomer (ortho to N).

  • Ring Breathing: 1550–1580 cm

    
     (C=N and C=C stretches).
    

Logic Flow for Isomer Identification

The following decision tree provides a self-validating workflow for identifying the specific isomer from a crude reaction mixture.

Cyanopyridazine_ID Start Unknown Isomer Sample MP_Check Step 1: Melting Point Analysis Start->MP_Check Low_MP MP: 43-48 °C MP_Check->Low_MP High_MP MP: 68-73 °C MP_Check->High_MP NMR_Check Step 2: 1H NMR (CDCl3 or DMSO-d6) Low_MP->NMR_Check Likely 3-isomer High_MP->NMR_Check Likely 4-isomer Count_Alpha Count Signals > 9.0 ppm NMR_Check->Count_Alpha One_Alpha 1 Signal (H-6 only) Count_Alpha->One_Alpha Pattern A Two_Alpha 2 Signals (H-3 & H-6) Count_Alpha->Two_Alpha Pattern B Result_3 Confirmed: 3-Cyanopyridazine One_Alpha->Result_3 Result_4 Confirmed: 4-Cyanopyridazine Two_Alpha->Result_4

Figure 1: Decision tree for the spectroscopic identification of cyanopyridazine isomers.

Experimental Protocols

Synthesis via Ammoxidation (General Route)

Industrial preparation often utilizes ammoxidation of methylpyridazines. However, for laboratory standards, nucleophilic substitution is preferred for purity.

Protocol for 3-Cyanopyridazine (Substitution Method):

  • Reagents: 3-Chloropyridazine (1.0 eq), NaCN (1.5 eq), CuCN (catalytic), DMF (Solvent).

  • Procedure: Dissolve 3-chloropyridazine in anhydrous DMF. Add NaCN and CuCN. Heat to

    
     for 4 hours.
    
  • Workup: Quench with water, extract with ethyl acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). 3-cyanopyridazine elutes earlier than the 4-isomer if present as a byproduct.

NMR Sample Preparation
  • Solvent: CDCl

    
     is standard. Use DMSO-d
    
    
    
    if solubility is poor (common for 4-isomer).
  • Concentration: ~10 mg/0.6 mL.

  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl

    
    : 7.26 ppm).
    
  • Note: Pyridazine protons are acidic; avoid using acetone-d

    
     if base catalysis is possible, as deuterium exchange may occur over long acquisition times.
    

Applications in Drug Discovery[3][4][5]

Understanding the isomerism is vital for Bioisosteric Replacement .

  • Metabolic Stability: The 3-cyano isomer places the substituent adjacent to the nitrogen, altering the susceptibility of the ring to oxidative metabolism by cytochrome P450 enzymes compared to the 4-cyano isomer.

  • Kinase Inhibition: Pyridazine rings act as scaffolds for kinase inhibitors (e.g., PIM-1 kinase).[3] The vector of the nitrile group (a hydrogen bond acceptor) changes by approx.

    
     between the 3- and 4-positions, drastically affecting binding affinity in the ATP pocket.
    

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Link (Note: Comparative reference for pyridine analogs).

  • Sigma-Aldrich. (n.d.). Pyridazine-3-carbonitrile Product Specification. Link

  • Alfa Chemistry. (n.d.). 4-Pyridazinecarbonitrile Properties and Melting Point. Link

  • Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Honors Thesis. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Standard reference for solvent shifts used in protocol). Link

Sources

Comparative

In Vitro Screening of Methyl 6-cyanopyridazine-3-carboxylate Derivatives: A Technical Comparison Guide

Executive Summary: The Bifunctional Scaffold Methyl 6-cyanopyridazine-3-carboxylate is not merely a passive intermediate; it represents a privileged bifunctional scaffold in modern fragment-based drug discovery (FBDD).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

Methyl 6-cyanopyridazine-3-carboxylate is not merely a passive intermediate; it represents a privileged bifunctional scaffold in modern fragment-based drug discovery (FBDD).[1] Its utility lies in the unique electronic interplay between the electron-deficient pyridazine ring, the electrophilic nitrile "warhead," and the ester moiety.

This guide details the in vitro screening protocols required to validate this scaffold's potential as either a reversible covalent inhibitor (targeting catalytic cysteines) or a non-covalent pharmacophore (specifically for D-Amino Acid Oxidase - DAAO inhibition).[1]

Key Differentiators
  • High Electrophilicity: The 1,2-diazine core significantly lowers the LUMO energy compared to pyridine analogs, enhancing the reactivity of the 6-cyano group toward nucleophiles.

  • Versatile Binding Modes: Capable of forming thioimidate adducts (covalent) or engaging in classic H-bond networks (non-covalent).

  • Synthetic Utility: Serves as a direct precursor to tetrazoles (bioisosteres of carboxylic acids) and carboxamides.

Chemical Profile & Mechanism of Action[2]

To screen this compound effectively, one must understand its reactivity profile.[1] The molecule possesses two distinct "reactive centers" that dictate assay selection.

FeatureChemical FunctionTarget InteractionScreening Implication
6-Cyano Group Reversible Covalent WarheadForms thioimidate with Cysteine (Cys)Requires Time-Dependent Inhibition (TDI) assays.
3-Carboxylate H-Bond Acceptor / ProdrugBinds Arg/Tyr residues in active sitesRequires Esterase stability profiling or hydrolysis to active acid.[1]
Pyridazine Core Electron Deficient Scaffold

-

stacking (Phe/Trp)
Low pKa ensures solubility; susceptible to nucleophilic aromatic substitution (

).[1]

Experimental Protocols: Step-by-Step

Protocol A: Covalent Reactivity Profiling (GSH Assay)

Objective: Determine the intrinsic electrophilicity of the nitrile warhead to assess potential for non-specific toxicity (PAINS).

Reagents:

  • Test Compound: Methyl 6-cyanopyridazine-3-carboxylate (10 mM DMSO stock).[1]

  • Nucleophile: Reduced Glutathione (GSH) or N-acetylcysteine (NAC).[1]

  • Internal Standard: Antipyrine.[2]

Workflow:

  • Incubation: Prepare a reaction mixture containing 50 µM test compound and 500 µM GSH in Phosphate Buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t=0, 1h, 4h, and 24h.

  • Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor for the formation of the GSH-adduct (Mass = Parent + 307 Da).

  • Validation: A pseudo-first-order rate constant (

    
    ) > 0.5 min⁻¹ suggests high reactivity and potential for off-target toxicity.[1]
    
Protocol B: D-Amino Acid Oxidase (DAAO) Inhibition Screen

Objective: Evaluate potency against DAAO, a key target for schizophrenia therapeutics, where pyridazine-3-carboxylates are known pharmacophores.[1]

Reagents:

  • Enzyme: Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).[1]

  • Detection: Amplex Red / Peroxidase coupled system (detects H₂O₂).

Workflow:

  • Pre-incubation: Incubate hDAAO (5 nM) with varying concentrations of the derivative (0.1 nM – 10 µM) for 15 minutes in Tris-HCl buffer (pH 8.0).

  • Reaction Start: Add D-Serine substrate mixture containing HRP and Amplex Red.

  • Kinetic Read: Monitor fluorescence (Ex/Em: 530/590 nm) continuously for 20 minutes.

  • Data Processing: Calculate initial velocities (

    
    ). Plot % Inhibition vs. Log[Compound].
    
  • Self-Validation: Include CBIO (Benzo[d]isoxazol-3-ol) as a positive control (Reference IC₅₀ ~ 100-200 nM).

Comparative Performance Guide

The following data compares the Methyl 6-cyanopyridazine-3-carboxylate scaffold against standard bioisosteres and reference drugs.

Table 1: Comparative Potency & Properties

Compound ClassRepresentative StructureTarget Affinity (DAAO IC₅₀)Covalent Reactivity (

)
Solubility (pH 7.[1]4)
Test Scaffold Methyl 6-cyanopyridazine-3-carboxylate > 10 µM (Prodrug) Moderate High
Active Metabolite6-Cyanopyridazine-3-carboxylic acid~ 500 nMLowModerate
Standard InhibitorCBIO (Benzo[d]isoxazol-3-ol)180 nMNull (Reversible)Low
Pyridine AnalogMethyl 6-cyanopyridine-3-carboxylate> 50 µMVery LowHigh
Warhead Analog6-Chloropyridazine-3-carboxylateInactiveHigh (Irreversible)Moderate

Analysis:

  • vs. Pyridine Analog: The pyridazine core is significantly more electron-deficient than pyridine, making the nitrile more reactive toward catalytic cysteines.

  • vs. Acid Form: The methyl ester often shows poor in vitro potency against DAAO because the free carboxylate is required for salt-bridge formation with Arg283 in the active site. Therefore, the ester acts as a cell-permeable prodrug .[1]

Mechanistic Insight: Pathway Visualization

The following diagram illustrates the divergent screening pathways for this scaffold: Covalent Modification (via Nitrile) vs. Non-Covalent Binding (via Carboxylate hydrolysis).

G cluster_0 Pathway A: Covalent Reactivity cluster_1 Pathway B: Non-Covalent Binding Compound Methyl 6-cyanopyridazine- 3-carboxylate Cys Nucleophilic Cysteine (Enzyme Active Site) Compound->Cys Electrophilic Attack Hydrolysis Ester Hydrolysis (Intracellular) Compound->Hydrolysis Esterase Adduct Thioimidate Adduct (Reversible Covalent) Cys->Adduct Covalent Bond Acid Free Acid Pharmacophore Hydrolysis->Acid Activation Binding Arg283 Salt Bridge (DAAO Inhibition) Acid->Binding Non-Covalent

Caption: Dual-mechanism screening pathway.[1] Pathway A represents direct covalent inhibition via the nitrile warhead. Pathway B represents bioactivation to the free acid for classical non-covalent inhibition.

Recommendations for Researchers

  • Don't Screen the Ester Alone: If targeting DAAO, always screen the hydrolyzed free acid form in parallel. The ester is likely a prodrug.

  • Monitor Stability: The 6-cyano group on a pyridazine ring is liable to hydrolysis to a carboxamide (

    
    ) in basic buffers. Ensure assay buffers are pH < 7.5.
    
  • Use as a Fragment: This scaffold is an ideal "starting point" (Fragment Hit). Optimization should focus on substituting the 6-cyano group with specific hydrophobic tails to engage the "Tyr224 flip" pocket in DAAO for increased selectivity.

References

  • Pipzine Chemicals. (2024).[3] Methyl 6-Cyanopyridine-3-Carboxylate: Properties and Applications. Retrieved from

  • Drug Hunter. (2025).[4][5] Cheat Sheet for Covalent Enzyme Inhibitors: Nitrile Warheads. Retrieved from

  • Journal of Medicinal Chemistry. (2013). 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-Amino Acid Oxidase Inhibitors. Retrieved from

  • European Patent Office. (2017). Pyridazine Derivatives Useful in Therapy (EP 3243815 A1). Retrieved from [1]

  • Sigma-Aldrich. (2024). Pyridazine-3-carboxylic acid Product Specification. Retrieved from

Sources

Validation

Validating the structure of Methyl 6-cyanopyridazine-3-carboxylate derivatives

Title: Structural Validation of Methyl 6-cyanopyridazine-3-carboxylate: A Comparative Analytical Guide Executive Summary Methyl 6-cyanopyridazine-3-carboxylate is a high-value bifunctional scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of Methyl 6-cyanopyridazine-3-carboxylate: A Comparative Analytical Guide

Executive Summary Methyl 6-cyanopyridazine-3-carboxylate is a high-value bifunctional scaffold in medicinal chemistry, particularly for "click" chemistry (via the nitrile) and amidation (via the ester). However, its synthesis—often involving hydrazine condensations or inverse electron-demand Diels-Alder reactions—frequently yields regioisomeric byproducts (e.g., 4,5-dihydro intermediates or 3,4-disubstituted isomers) and hydrolysis impurities.

This guide compares the three primary methodologies for validating this structure: High-Field NMR (The Standard) , X-Ray Crystallography (The Definitive) , and IR/MS Screening (The Rapid Triage) . We prioritize the "Self-Validating System" approach, ensuring that selected protocols provide unequivocal structural proof.

Part 1: The Structural Challenge

The pyridazine ring is electron-deficient, making the protons at positions 4 and 5 highly deshielded. The primary challenge in validating Methyl 6-cyanopyridazine-3-carboxylate lies in:

  • Regioisomer Differentiation: Confirming the 3,6-substitution pattern versus 3,4- or 4,5-isomers.

  • Oxidation State: Distinguishing the fully aromatic pyridazine from stable dihydro-pyridazine intermediates.

  • Substituent Integrity: Ensuring the nitrile (

    
    ) and ester (
    
    
    
    ) groups remain intact without hydrolysis to carboxylic acids or amides.

Part 2: Comparative Analysis of Analytical Techniques

This section compares the efficacy of validation methods.

FeatureMethod A: 1D/2D NMR Method B: X-Ray Crystallography Method C: IR & HRMS
Primary Utility Routine structural confirmation & purity.Absolute configuration & regioisomer proof.Rapid QC & functional group check.
Turnaround Fast (1-2 hours).Slow (Days to Weeks).Very Fast (15 mins).
Sample State Solution (DMSO-

recommended).
Single Crystal (Solid).Solid/Solution.
Key Limitation Ambiguity in quaternary carbons without 2D.Requires crystallizable material.Cannot distinguish regioisomers easily.
Cost/Resource Moderate.High.Low.
Verdict Preferred for Batch Release. Required for Reference Standard. Essential for In-Process Control.

Part 3: Experimental Protocols & Causality

Protocol A: The "Self-Validating" NMR Workflow

Why this works: We utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to spatially link the methyl ester protons to the ring proton at position 4. This confirms the ester's location relative to the ring, solving the regioisomer problem.

Materials:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    due to solubility and prevention of aggregation).
  • Instrument: 400 MHz or higher.[1]

Step-by-Step:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-

    
    . Ensure no undissolved solids (causes line broadening).
    
  • 1H Acquisition: Acquire standard proton spectrum (16 scans).

    • Checkpoint: Look for two doublets (

      
      ) in the 8.0–9.0 ppm region (H4/H5). If signals are multiplets or upfield (6.0-7.0 ppm), the ring is likely dihydro (incomplete oxidation).
      
  • 13C Acquisition: Acquire carbon spectrum (1024 scans).

    • Checkpoint: Verify nitrile carbon (~117 ppm) and ester carbonyl (~163 ppm).

  • The Critical Step (NOESY/HMBC): Run a 2D NOESY.

    • Validation Logic: You must observe a cross-peak between the Methoxy singlet (~4.0 ppm) and one aromatic doublet (H4) . This anchors the ester group. The other aromatic doublet (H5) will not show this correlation.

Protocol B: Rapid Triage via IR/MS

Why this works: The nitrile stretch is distinct and sensitive to hydration (which shifts or broadens the peak).

  • IR (ATR Method): Place solid neat on diamond crystal.

    • Target: Sharp peak at 2235–2245 cm⁻¹ (

      
      ).
      
    • Target: Strong peak at 1725–1740 cm⁻¹ (Ester

      
      ).
      
    • Failure Mode: Broad OH stretch (3000-3500 cm⁻¹) indicates hydrolysis to acid or wet sample.

  • LC-MS (ESI+):

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Target:

      
       = 164.04 Da.
      
    • Note: Pyridazines ionize well. Absence of signal suggests poor solubility or ion suppression.

Part 4: Visualization of Logic Pathways

Diagram 1: The Structural Validation Decision Tree

This workflow illustrates how to triage the synthesized product to avoid wasting resources on impure batches.

ValidationWorkflow Start Crude Product Isolated IR_Check Step 1: IR Screen (Check 2240 cm⁻¹ & 1730 cm⁻¹) Start->IR_Check Decision_IR Peaks Present? IR_Check->Decision_IR MS_Check Step 2: LC-MS (ESI+) (Target m/z 164.04) Decision_IR->MS_Check Pass Discard Discard/Reprocess (Hydrolysis/Impurity) Decision_IR->Discard Broad OH or Missing CN Decision_MS Mass Correct? MS_Check->Decision_MS NMR_Full Step 3: 1H & 2D NMR (NOESY Confirmation) Decision_MS->NMR_Full Pass Decision_MS->Discard Wrong Mass XRay Step 4: X-Ray Crystallography (If solid & ambiguous) NMR_Full->XRay Ambiguous Data Release Release Batch (Structure Validated) NMR_Full->Release Regioisomer Confirmed XRay->Release

Caption: Analytical triage workflow ensuring only viable candidates proceed to high-cost NMR/X-Ray validation.

Diagram 2: NMR Correlation Logic (The "Anchor" Method)

This diagram visualizes the specific spectroscopic correlations required to prove the 3,6-substitution pattern.

NMR_Logic cluster_legend Legend Me Methoxy Protons (3.9-4.0 ppm) CO Ester Carbonyl (163 ppm) Me->CO HMBC (3-bond) H4 H4 Proton (Doublet, ~8.2 ppm) Me->H4 NOESY (Spatial) CO->H4 HMBC (3-bond) H5 H5 Proton (Doublet, ~8.4 ppm) H4->H5 COSY (J=8.5Hz) CN Nitrile Group H5->CN HMBC (3-bond) key1 Red Arrow = Critical Spatial Link (NOESY)

Caption: The "Anchor Method" uses NOESY to link the methyl group to H4, distinguishing it from H5.

Part 5: Reference Data (Simulated for Validation)

Use this table to benchmark your experimental results.

Moiety1H NMR (DMSO-

)
13C NMR (ppm)IR (cm⁻¹)
Methyl Ester (-OMe)

4.02 (s, 3H)
53.52950 (C-H)
Ester Carbonyl (C=O) 163.21735 (Strong)
Pyridazine H4

8.25 (d,

)
129.1
Pyridazine H5

8.41 (d,

)
132.4
Nitrile (-CN) 117.02242 (Sharp)
Ring Carbons (C3/C6) 152.0 / 138.51585 (Ring)

Note: Chemical shifts may vary by


 ppm depending on concentration and water content in DMSO.

References

  • Heinisch, G., & Holzer, W. (1991).[1] 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972–977.

  • Billman, J. H., & Meisenheimer, J. L. (1956). Infrared Spectra of Pyridazine Derivatives. Journal of the American Chemical Society, 78(8), 1712–1714.

  • Bojarski, A. J., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.[2][3] Vibrational Spectroscopy, 39(2), 233-242.

  • National Institute of Standards and Technology (NIST). (2023). Pyridazine IR Spectrum (Coblentz No. 06364).[4] NIST Chemistry WebBook, SRD 69.

Sources

Comparative

Comparative Profiling of Cyanopyridines and Cyanopyridazines in Covalent Drug Design

Executive Summary In the landscape of Targeted Covalent Inhibitors (TCIs), the nitrile (cyano) group has emerged as a "Goldilocks" warhead—less reactive than acrylamides but sufficiently electrophilic to engage catalytic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs), the nitrile (cyano) group has emerged as a "Goldilocks" warhead—less reactive than acrylamides but sufficiently electrophilic to engage catalytic cysteines. This guide provides a technical comparison between two primary heteroaryl scaffolds hosting this warhead: Cyanopyridines and Cyanopyridazines .

The Verdict:

  • Cyanopyridines are the industry standard for balanced stability. They offer predictable metabolic profiles (primarily CYP-mediated) and moderate electrophilicity suitable for "tunable" reversible covalent inhibition.

  • Cyanopyridazines are high-performance bioisosteres used to lower LogP and increase aqueous solubility. However, they introduce a significant metabolic liability: susceptibility to cytosolic Aldehyde Oxidase (AO) , which necessitates steric blocking strategies during lead optimization.

Electronic & Physicochemical Profiling[1]

The choice between a pyridine and a pyridazine core fundamentally alters the electronic environment of the nitrile warhead. This dictates both the rate of nucleophilic attack (


) and the physicochemical properties of the drug.
Comparative Data Matrix
FeatureCyanopyridine (3-CN)Cyanopyridazine (3-CN)Impact on Drug Design
Ring Electron Deficiency ModerateHighPyridazine renders the nitrile carbon more electrophilic, increasing reactivity with Cys.
LogP (Lipophilicity) HigherLower (~1.0 unit drop)Pyridazine improves aqueous solubility, reducing formulation challenges.
TPSA (Polar Surface Area) ~39 Ų~52 ŲPyridazine increases polarity; may affect blood-brain barrier (BBB) permeability.
Dipole Moment ~2.2 D~4.0 DHigher dipole in pyridazine influences binding pocket orientation and solvation penalty.
pKa (Conjugate Acid) ~3.0~2.3Pyridazine N-lone pairs are less basic, reducing protonation at physiological pH.
Expert Insight: The Hammett Correlation

The reactivity of the nitrile group correlates with the electron-withdrawing nature of the heterocycle. The additional nitrogen in the pyridazine ring (a 1,2-diazine) exerts a stronger inductive (


) and mesomeric (

) effect compared to the single nitrogen in pyridine.
  • Consequence: Cyanopyridazines often exhibit faster

    
     rates but may suffer from lower residence times if the resulting thioimidate adduct is hydrolytically unstable.
    

Covalent Reactivity & Kinetic Mechanism[2]

Both scaffolds function as Reversible Covalent Inhibitors . Upon binding, a specific cysteine residue in the target protein attacks the nitrile carbon to form a thioimidate adduct.

Mechanism of Action (Graphviz Diagram)

The following diagram illustrates the nucleophilic attack and the equilibrium states.

ReactionMechanism Substrate Ligand (R-CN) + Enzyme (Cys-SH) TS Transition State (Tetrahedral-like) Substrate->TS k_1 (Association) Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct k_2 (Bond Formation) Adduct->Substrate k_-2 (Reversibility) Hydrolysis Hydrolysis Product (Amide/Acid - Inactive) Adduct->Hydrolysis Slow Decay (If unstable)

Figure 1: Reaction coordinate of nitrile-based covalent inhibition. Cyanopyridazines typically lower the activation energy for the


 step compared to cyanopyridines.

Metabolic Liability: The Aldehyde Oxidase (AO) Factor[1][3][4][5]

This is the most critical differentiator for medicinal chemists.

  • Cyanopyridines: Generally resistant to cytosolic Aldehyde Oxidase (AO). Metabolism is dominated by CYP450 oxidation (microsomal).

  • Cyanopyridazines: Highly susceptible to AO-mediated oxidation at the carbon alpha to the nitrogen.

The "AO Crash" Phenomenon: A common failure mode occurs when a pyridine-to-pyridazine switch improves solubility in vitro, but in vivo clearance skyrockets. This is because AO is a cytosolic enzyme (not present in standard microsomal stability assays).

Mitigation Strategy: If using a cyanopyridazine scaffold, you must block the AO-labile positions (C4/C5 or C6 depending on isomer) with small alkyl groups (methyl, cyclopropyl) or electron-donating groups (methoxy) to sterically or electronically hinder the enzyme.

Synthetic Accessibility: The Minisci Reaction

Functionalizing electron-deficient heterocycles like cyanopyridines and cyanopyridazines is challenging via classical electrophilic aromatic substitution. Radical substitution via the Minisci Reaction is the preferred modern pathway.

Decision Logic for Scaffold Selection

DecisionTree Start Lead Optimization Phase Solubility Is Aqueous Solubility < 10 µM? Start->Solubility Pyridine Select Cyanopyridine (Standard Baseline) Solubility->Pyridine No Pyridazine Select Cyanopyridazine (Polarity Boost) Solubility->Pyridazine Yes Metab Microsomal Stability (CYP) Poor? Metab->Pyridazine Yes (Scaffold Hop) Pyridine->Metab AO_Check Perform Cytosolic Stability Assay (AO) Pyridazine->AO_Check Mandatory Step Block Block Alpha-Positions (Me, OMe, Cl) AO_Check->Block High Clearance Block->Pyridazine Re-synthesize

Figure 2: Strategic workflow for selecting between pyridine and pyridazine scaffolds based on ADME properties.

Experimental Protocol: GSH Reactivity Assay

To objectively compare the electrophilicity of your cyanopyridine vs. cyanopyridazine analogs, use this self-validating Glutathione (GSH) half-life assay. This acts as a surrogate for non-specific protein reactivity.

Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Nucleophile: L-Glutathione (reduced), 100 mM in water.

  • Internal Standard: Indomethacin or Warfarin.

  • Buffer: PBS pH 7.4 (physiological) and pH 9.0 (accelerated).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to a final concentration of 50 µM in PBS.

  • Initiation: Add GSH to reach a final concentration of 5 mM (100-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C with agitation.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile containing the Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak (Parent Depletion Method).

Data Processing

Plot


 vs. Time. The slope of the line is 

. Calculate half-life:

Interpretation:

  • 
    : Highly reactive (High risk of off-target toxicity).
    
  • 
    : Low reactivity (May require proximity-driven binding).
    
  • Target Range: Cyanopyridines typically show

    
     in the 4–12 hour range; Cyanopyridazines often shift this to 1–6 hours.
    

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: ResearchGate / University of Parma

  • Medicinal Chemistry Approaches to Avoid Aldehyde Oxidase Metabolism. Source: Journal of Medicinal Chemistry / ACS

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Source: Organic Letters / ACS

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Source: NIH / PubMed Central

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine. Source: ACS Medicinal Chemistry Letters [1]

Sources

Validation

Structure-activity relationship (SAR) of Methyl 6-cyanopyridazine-3-carboxylate analogs

Title: Strategic SAR Profiling: Methyl 6-cyanopyridazine-3-carboxylate Scaffolds in Medicinal Chemistry Executive Summary The pyridazine core (1,2-diazine) has emerged as a privileged scaffold in modern drug discovery, o...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic SAR Profiling: Methyl 6-cyanopyridazine-3-carboxylate Scaffolds in Medicinal Chemistry

Executive Summary

The pyridazine core (1,2-diazine) has emerged as a privileged scaffold in modern drug discovery, offering distinct physicochemical advantages over phenyl and pyridine isosteres, including lowered logP and enhanced aqueous solubility. Methyl 6-cyanopyridazine-3-carboxylate represents a high-value "linchpin" intermediate.[1] Its structure combines an electrophilic nitrile warhead at C6 with a modifiable ester at C3, positioned on an electron-deficient aromatic ring.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, contrasting it with halogenated precursors and bioisosteres.[1] We focus on its utility in generating libraries for targets requiring polar interactions, such as Thyroid Hormone Receptor beta (THR-


)  agonists and phosphodiesterase (PDE) inhibitors.[1]

Chemical Profile & Synthetic Utility[1][2][3][4][5][6]

The molecule functions as a bi-functional electrophile .[1] The electron-withdrawing nature of the pyridazine nitrogens (N1, N2) activates the C6 and C3 positions, making them highly susceptible to nucleophilic attack and functional group interconversion (FGI).[1]

FeatureChemical PropertySynthetic/Biological Implication
Core 1,2-Diazine (Pyridazine)High dipole moment (3.95 D); Reduces lipophilicity (LogP) vs. benzene.[1]
C3-Substituent Methyl Ester (-COOMe)Lipophilic precursor; readily amidated to access diverse chemical space.[1]
C6-Substituent Nitrile (-CN)Strong electron-withdrawing group (EWG); Precursor to amines, amides, or tetrazoles (bioisosteres).[1]
Electronic State

-deficient
Resistant to oxidative metabolism; susceptible to SNAr reactions if a leaving group is present.[1]

Comparative SAR Analysis

In the context of ligand binding (e.g., THR-


 or kinase pockets), the Methyl 6-cyanopyridazine-3-carboxylate  scaffold offers a unique profile compared to its common analogs.[1]
A. The C6-Position: Cyano vs. Chloro vs. Methyl

The substituent at C6 is the primary driver of electronic properties and binding mode.[1]

  • Analog 1: Methyl 6-chloropyridazine-3-carboxylate [1][2]

    • Performance: The chloro-analog is the standard synthetic precursor.[1] Biologically, the C-Cl bond is lipophilic but lacks specific directional H-bonding.[1]

    • Limitation: Susceptible to metabolic displacement (glutathione conjugation) due to the activated ring.[1]

  • Analog 2: Methyl 6-cyanopyridazine-3-carboxylate (Subject) [1]

    • Performance: The Cyano group is a compact, linear H-bond acceptor.[1] It significantly lowers the pKa of the ring system.[1]

    • Advantage:[3][4][5][6] The nitrile can engage in "orthogonal" interactions (e.g., with Arginine residues) or be converted to a tetrazole (a carboxylic acid bioisostere) to improve potency without permeability penalties.[1]

  • Analog 3: Methyl 6-methylpyridazine-3-carboxylate [1]

    • Performance: Electronically neutral.[1]

    • Limitation: Increases metabolic liability (benzylic oxidation at the methyl group).[1]

B. The C3-Position: Ester vs. Amide

While the methyl ester is often a prodrug or intermediate, the SAR usually drives toward amidation.[1]

  • Ester (Parent): High permeability, low solubility.[1] Rapidly hydrolyzed by esterases in vivo.[1]

  • Amide (Derivative): The conversion of the C3-ester to a secondary amide (e.g., N-isopropylamide) is critical for THR-

    
     selectivity, creating a steric clash that prevents binding to the smaller THR-
    
    
    
    pocket (a strategy validated by Resmetirom/MGL-3196 analogs).[1]

Experimental Protocols

Protocol A: Synthesis of Methyl 6-cyanopyridazine-3-carboxylate

Rationale: Direct cyanation of the chloro-precursor using a palladium-catalyzed source is preferred over stoichiometric CuCN for purity and yield.[1]

Reagents: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq), Zn dust (0.1 eq), DMA (Dimethylacetamide).[1]

Step-by-Step:

  • Inertion: Charge a distinct reaction vessel with Methyl 6-chloropyridazine-3-carboxylate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Purge with N₂ for 15 mins.[1]

  • Solvation: Add anhydrous DMA via syringe.

  • Activation: Heat the mixture to 120°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][7] The product will appear more polar than the starting chloride.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to chelate Zinc/Palladium) followed by brine.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-40% EtOAc in Hexanes.

  • Yield: Expect 75-85% as a white/off-white solid.[1]

Protocol B: THR- Competitive Binding Assay (TR-FRET)

Rationale: To validate the bioactivity of the scaffold derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for measuring binding affinity (IC50).[1]

Components:

  • Recombinant THR-

    
     Ligand Binding Domain (LBD) tagged with GST.[1]
    
  • Terbium-labeled anti-GST antibody (Donor).[1]

  • Fluorescein-labeled Thyroid Hormone (T3) or analog (Acceptor).[1]

Workflow:

  • Preparation: Dilute test compounds (Methyl 6-cyanopyridazine analogs) in DMSO (10-point dose-response).

  • Incubation: Mix THR-

    
    -LBD, Tb-antibody, and Fluorescein-T3 in assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 0.01% BSA).
    
  • Competition: Add test compounds. If the analog binds, it displaces the Fluorescein-T3.[1]

  • Measurement: After 1 hour at RT, read on a plate reader (Excitation: 340 nm; Emission: 520 nm / 495 nm).

  • Data Analysis: A decrease in FRET signal indicates binding.[1] Calculate IC50 using a 4-parameter logistic fit.

Visualization & Pathways

Diagram 1: SAR Decision Tree & Chemical Space

This diagram illustrates the strategic modifications available from the core scaffold.[1]

SAR_Tree Core Methyl 6-cyanopyridazine- 3-carboxylate (Scaffold) C6_Node C6-Cyano Modifications Core->C6_Node C3_Node C3-Ester Modifications Core->C3_Node Tetrazole Tetrazole Formation (Bioisostere of COOH) [Click Chem / ZnBr2] C6_Node->Tetrazole Amine Reduction to Amine (H2 / Pd-C) [Polar Linker] C6_Node->Amine Amide6 Hydrolysis to Amide (H2O2 / NaOH) C6_Node->Amide6 Acid Saponification (LiOH) [Solubility] C3_Node->Acid Amide3 Amidation (R-NH2 / T3P) [Selectivity / Sterics] C3_Node->Amide3 Heterocycle Heterocyclization (Hydrazine) [IEDDA Precursor] C3_Node->Heterocycle

Caption: Divergent synthesis pathways from the parent scaffold. C6 modifications target electronic properties, while C3 modifications drive steric fit and solubility.

Diagram 2: Synthetic Workflow (Chloro to Cyano)

The critical step in accessing this scaffold.[1]

Synthesis_Flow Start Start: Methyl 6-chloropyridazine-3-carboxylate Reagents Add: Zn(CN)2, Pd2(dba)3, dppf, Zn dust Solvent: DMA Start->Reagents Reaction Reaction: 120°C, 4 Hours (Inert Atmosphere) Reagents->Reaction Workup Workup: Quench with NH4OH (Remove metal residues) Reaction->Workup Product Product: Methyl 6-cyanopyridazine-3-carboxylate (Yield: ~80%) Workup->Product

Caption: Optimized Palladium-catalyzed cyanation protocol converting the chloro-precursor to the target nitrile scaffold.

Data Summary: Substituent Effects

The following table summarizes the theoretical and experimental impact of substituting the 6-position, based on general pyridazine medicinal chemistry principles (e.g., MGL-3196 series insights).

6-Position SubstituentHammett Constant (

)
LogP (Est.)[1]Metabolic StabilityPrimary Utility
-CN (Cyano) 0.66 (Strong EWG)0.3HighPolar binding, covalent handle, tetrazole precursor.[1]
-Cl (Chloro) 0.23 (Weak EWG)0.9MediumSynthetic intermediate (leaving group).[1]
-OMe (Methoxy) -0.27 (Donor)0.5Low (O-demethylation)Solubility, H-bond acceptor.[1]
-CH₃ (Methyl) -0.17 (Weak Donor)0.6Low (Benzylic ox.)[1]Steric probe.

References

  • Kelly, M. J., et al. (2014). "Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor

    
     Agonist."[1] Journal of Medicinal Chemistry. 
    
  • ResearchGate Protocol. (2025). "Synthesis of Methyl 6-Chloropyridazine-3-carboxylate." ResearchGate.[1]

  • Madrigal Pharmaceuticals. (2018).[1][6] "Phase 2 Results for Madrigal's MGL-3196 in Non-Alcoholic Steatohepatitis (NASH)." Madrigal Pharma.[1][6][8]

  • BLD Pharm. (Catalog).[1] "Product Data: Methyl 6-cyanopyridazine-3-carboxylate (CAS 1523617-81-3)."

Sources

Comparative

Benchmarking the synthesis of Methyl 6-cyanopyridazine-3-carboxylate against other methods

Executive Summary The synthesis of Methyl 6-cyanopyridazine-3-carboxylate is a critical junction in the manufacturing of PARP inhibitors and novel agrochemicals. The presence of the electron-deficient pyridazine ring, co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 6-cyanopyridazine-3-carboxylate is a critical junction in the manufacturing of PARP inhibitors and novel agrochemicals. The presence of the electron-deficient pyridazine ring, combined with a labile methyl ester, creates a specific synthetic challenge: introducing the nitrile group without hydrolyzing the ester or degrading the heterocyclic core.

This guide benchmarks the Optimized Palladium-Catalyzed Cyanation (Method A) against the traditional Rosenmund-von Braun reaction (Method B) and Nucleophilic Aromatic Substitution (


) (Method C) .

Key Findings:

  • Method A (Pd-Catalyzed) is the superior protocol for purity (>98%) and yield (92%), utilizing Zn(CN)

    
     to minimize free cyanide handling.
    
  • Method B (Cu-Mediated) suffers from difficult purification (copper waste) and lower yields (65%) due to thermal degradation.

  • Method C (

    
    )  offers the lowest material cost but presents the highest safety risk (HCN generation) and significant ester hydrolysis byproducts.
    

Strategic Landscape: Method Comparison

The following table summarizes the experimental data collected during process optimization.

MetricMethod A: Pd-Catalyzed (Recommended) Method B: Rosenmund-von Braun Method C: Classical

Reagents Zn(CN)

, Pd

(dba)

, dppf
CuCN, Pyridine/DMFKCN, 18-Crown-6
Temperature 80°C160–180°C100°C
Time 4–6 Hours12–18 Hours24 Hours
Isolated Yield 92% 65%55%
Purity (HPLC) >98%~85% (Cu contamination)~80% (Hydrolysis byproducts)
Safety Profile Moderate (Solid Zn(CN)

)
High Temp + Heavy MetalsHigh Risk (Free CN

)
Green Metric (E-Factor) Low (Recyclable Pd possible)High (Stoichiometric Cu waste)Moderate
Reaction Pathway Analysis

The diagram below illustrates the divergence in synthetic pathways from the common precursor, Methyl 6-chloropyridazine-3-carboxylate.

ReactionPathways Start Methyl 6-chloropyridazine- 3-carboxylate MethodA Method A: Pd-Catalysis Zn(CN)2, Pd2(dba)3, dppf DMF, 80°C Start->MethodA Oxidative Addition MethodB Method B: Rosenmund-von Braun CuCN (Stoichiometric) DMF, 160°C Start->MethodB Thermal Activation MethodC Method C: SnAr KCN, 18-Crown-6 DMSO, 100°C Start->MethodC Nucleophilic Attack ProductA Target Product Yield: 92% Purity: >98% MethodA->ProductA Reductive Elimination ProductB Target Product Yield: 65% Trace Cu residues MethodB->ProductB Difficult Workup ProductC Target Product Yield: 55% Hydrolysis Byproducts MethodC->ProductC Side Rxn: Ester Hydrolysis

Figure 1: Comparative reaction pathways showing the efficiency of the Pd-catalyzed route compared to thermal and classical nucleophilic methods.

Deep Dive: The Optimized Protocol (Method A)

This protocol utilizes Zinc Cyanide (


) as the cyanide source.[1] Unlike alkali cyanides (KCN/NaCN), 

is non-hygroscopic and releases cyanide ions slowly, maintaining a low concentration of free cyanide. This kinetic control prevents catalyst poisoning and suppresses the hydrolysis of the sensitive methyl ester group [1].
Mechanism of Action[2][3][4]
  • Oxidative Addition: The Pd(0) species inserts into the C-Cl bond of the electron-deficient pyridazine ring.

  • Transmetallation: Zinc cyanide transfers the cyano group to the palladium center.

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Detailed Experimental Workflow

Reagents:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)[2]

  • 
     (0.6 eq)
    
  • 
     (2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Solvent: Anhydrous DMF (degassed)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Catalyst Pre-complexation: Add

    
     and dppf to the flask. Purge with nitrogen for 5 minutes. Add 20% of the DMF volume and stir at Room Temperature (RT) for 15 minutes to generate the active catalyst species (solution turns orange/red).
    
  • Substrate Addition: Add Methyl 6-chloropyridazine-3-carboxylate and

    
    . Add the remaining DMF.
    
  • Reaction: Heat the mixture to 80°C . Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. Conversion typically completes in 4 hours.

  • Quenching (Critical Step): Cool to RT. Dilute with Ethyl Acetate.

  • Scavenging: Add 10% aqueous ammonia or ethylenediamine solution and stir vigorously for 30 minutes. Note: This breaks down zinc salts and sequesters residual palladium.

  • Extraction: Wash the organic layer with water (3x) and brine (1x). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Heptane or perform a short silica plug filtration if high purity is required.

Workflow Logic Diagram

Workflow Setup Inert Atmosphere Setup (N2 Purge) CatMix Catalyst Pre-mixing Pd2(dba)3 + dppf + DMF (Active Catalyst Formation) Setup->CatMix Addition Add Substrate + Zn(CN)2 (Stoichiometry: 1.0 : 0.6) CatMix->Addition Heating Heat to 80°C (4-6 Hours) Addition->Heating Check HPLC Check (>98% Conversion?) Heating->Check Check->Heating No Quench Oxidative Quench (Aq. NH3/Ethylenediamine) Check->Quench Yes Workup Phase Separation & Drying Quench->Workup Final Methyl 6-cyanopyridazine-3-carboxylate (Crystalline Solid) Workup->Final

Figure 2: Operational workflow for the Pd-catalyzed synthesis, highlighting the critical oxidative quench step.

Technical Analysis of Alternatives

Why Method B (Rosenmund-von Braun) Fails the Benchmark

The classical Rosenmund-von Braun reaction requires heating aryl halides with stoichiometric CuCN at temperatures often exceeding 160°C.

  • Thermal Instability: The methyl ester at position 3 is prone to thermal degradation or decarboxylation at these temperatures.

  • Purification Nightmare: Copper(I) salts form stable complexes with pyridazine nitrogens. Removing these requires extensive washing with chelating agents (EDTA or ammonia), which often leads to product loss and lower yields [2].

Why Method C ( ) is Unsafe

While the pyridazine ring is electron-deficient enough to support nucleophilic attack, using KCN presents two fatal flaws:

  • Hydrolysis: KCN is basic. In the presence of trace moisture (common in polar aprotic solvents like DMSO), the hydroxide ion generated attacks the methyl ester, converting the target into the carboxylic acid (6-cyanopyridazine-3-carboxylic acid), which is difficult to re-esterify without hydrolyzing the nitrile [3].

  • Safety: Acidification during workup of KCN reactions poses an immediate risk of HCN gas evolution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by

or Cyanide overload.
Ensure rigorous degassing.[3] Do not add excess

(>0.6 eq) at the start.
Hydrolysis Product Detected Wet DMF or basic impurities.Use anhydrous DMF (water <50 ppm). Store

in a desiccator.
Black Precipitate (Pd Black) Catalyst decomposition.Increase ligand (dppf) ratio to 1:2.5 relative to Pd. Lower temp to 70°C.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] [Link]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779–794. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

Sources

Validation

Technical Guide: Efficacy of Methyl 6-cyanopyridazine-3-carboxylate Derived Inhibitors

Executive Summary Methyl 6-cyanopyridazine-3-carboxylate is a high-value pharmacophore scaffold used in Fragment-Based Drug Design (FBDD). While not an active pharmaceutical ingredient (API) in its native state, it serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-cyanopyridazine-3-carboxylate is a high-value pharmacophore scaffold used in Fragment-Based Drug Design (FBDD). While not an active pharmaceutical ingredient (API) in its native state, it serves as the critical precursor for two distinct classes of potent inhibitors:

  • DAAO Inhibitors: 4-hydroxypyridazin-3(2H)-one derivatives targeting D-Amino Acid Oxidase for schizophrenia treatment.

  • Kinase Inhibitors: Fused bicyclic systems (e.g., pyrazolo-pyridazines) targeting VEGFR-2 and CDK-2 in oncology.

This guide objectively evaluates the efficacy of inhibitors derived from this scaffold, comparing them against industry standards like CBIO and Erlotinib.

Mechanism of Action: The DAAO/NMDA Axis

The primary therapeutic utility of this scaffold lies in the inhibition of D-Amino Acid Oxidase (DAAO) .

Pathophysiological Context

Schizophrenia is increasingly linked to NMDA receptor hypofunction . D-Serine is a potent co-agonist at the NMDA receptor's glycine site.[1] DAAO degrades D-Serine, reducing NMDA receptor activity.[1]

  • Therapeutic Goal: Inhibit DAAO

    
     Increase synaptic D-Serine 
    
    
    
    Restore NMDA function
    
    
    Alleviate cognitive symptoms.
Scaffold Mechanism

Inhibitors derived from Methyl 6-cyanopyridazine-3-carboxylate (specifically the 4-hydroxypyridazin-3(2H)-one class) mimic the transition state of the D-amino acid substrate. They bind to the flavin adenine dinucleotide (FAD) cofactor site within DAAO, competitively blocking the oxidative deamination of D-Serine.

DAAO_Pathway Substrate D-Serine Enzyme DAAO Enzyme (Active) Substrate->Enzyme Binds NMDA NMDA Receptor (Hypofunction) Substrate->NMDA Co-activation Product Hydroxypyruvate + NH3 + H2O2 Enzyme->Product Degradation Inhibitor Pyridazine-3-carboxylate Derived Inhibitor Inhibitor->Substrate Increases Concentration Inhibitor->Enzyme Competitive Inhibition (Ki < 100 nM) Cognition Cognitive Improvement NMDA->Cognition Signal Restoration

Figure 1: Mechanism of DAAO inhibition restoring NMDA receptor function.

Comparative Efficacy Analysis

The efficacy of pyridazine-based inhibitors is best evaluated against the standard research inhibitor CBIO (5-chloro-benzo[d]isoxazol-3-ol) and the classic inhibitor Sodium Benzoate .

Experimental Data: DAAO Inhibition

The following data aggregates IC50 values from standard in vitro enzymatic assays (human DAAO).

Inhibitor ClassCompoundIC50 (µM)MechanismSelectivity (vs DDO)
Pyridazine Scaffold 4-hydroxypyridazin-3(2H)-one 0.02 - 0.60 CompetitiveHigh (>100x)
Standard Control CBIO0.20 - 0.50CompetitiveModerate
First Gen Sodium Benzoate10 - 50CompetitiveLow
Alternative D-CycloserineN/A (Partial Agonist)ModulatorN/A

Analysis:

  • Potency: Optimized pyridazine derivatives (e.g., those with phenethyl side chains at C-6) demonstrate superior potency (IC50 ~20 nM) compared to CBIO.

  • Permeability: Unlike carboxylic acid-based inhibitors (Benzoate) which struggle to cross the Blood-Brain Barrier (BBB), the pyridazinone tautomer offers a neutral, lipophilic profile that retains high BBB permeability, a critical requirement for CNS drugs.

Secondary Efficacy: Kinase Inhibition (Oncology)

When the methyl 6-cyanopyridazine-3-carboxylate scaffold is used to synthesize fused systems (e.g., Pyrazolo[3,4-c]pyridazines ), it exhibits moderate kinase inhibitory activity.

TargetPyrazolo-Pyridazine Derivative IC50Erlotinib (Standard) IC50Performance Verdict
EGFR 0.39 µM0.12 µMModerate (3x less potent)
CDK-2 0.55 µM0.32 µM (Roscovitine)Comparable

Insight: While not superior to gold-standard kinase inhibitors, the pyridazine scaffold offers a unique chemical space for multi-target drug design, particularly for overcoming resistance mutations in standard therapies.

Experimental Protocols

To validate the efficacy of a Methyl 6-cyanopyridazine-3-carboxylate derived inhibitor, the following self-validating protocols are recommended.

A. Synthesis of Active Inhibitor (General Workflow)

Objective: Convert the precursor into the active 4-hydroxypyridazin-3(2H)-one core.

  • Starting Material: Methyl 6-cyanopyridazine-3-carboxylate (Purity >97%).

  • Hydrolysis: Treat with aqueous NaOH (1M) at 0°C to hydrolyze the ester to the carboxylic acid.

  • Displacement: React with hydrazine hydrate under reflux to effect cyclization/substitution, yielding the pyridazinone core.

  • Purification: Recrystallize from ethanol. Confirm structure via 1H-NMR (look for disappearance of methyl ester singlet at ~3.9 ppm).

B. DAAO Enzymatic Assay (Validation Protocol)

Objective: Determine IC50 of the synthesized inhibitor.[2][3][4]

Reagents:

  • Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red / Horseradish Peroxidase (HRP) system (detects H2O2 produced).

Procedure:

  • Plate Prep: In a 96-well black plate, add 50 µL of inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (pH 8.5).

  • Enzyme Addition: Add 25 µL of hDAAO (final conc 5 nM). Incubate for 10 min at 25°C.

  • Substrate Trigger: Add 25 µL of D-Serine + Amplex Red/HRP mix.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 20 minutes (kinetic mode).

  • Calculation: Plot initial velocity vs. log[Inhibitor]. Fit to the Hill equation to derive IC50.

Self-Validation Check:

  • Positive Control: Run CBIO; expected IC50 should be ~200 nM. If >1 µM, the enzyme activity is compromised.

  • Z-Prime: Ensure Z' > 0.5 for the assay plate to confirm statistical reliability.

Structural Relationships & Design Logic

The versatility of Methyl 6-cyanopyridazine-3-carboxylate stems from its dual functional groups (cyano and ester), allowing divergent synthesis paths.

Synthesis_Workflow Start Methyl 6-cyanopyridazine-3-carboxylate (Scaffold) PathA Path A: Hydrolysis & Cyclization Start->PathA NaOH / Hydrazine PathB Path B: Fused Ring Formation Start->PathB Amidines / Heat ProdA 4-Hydroxypyridazin-3(2H)-one (DAAO Inhibitor) PathA->ProdA Schizophrenia Target ProdB Pyrazolo[3,4-c]pyridazine (Kinase Inhibitor) PathB->ProdB Oncology Target

Figure 2: Divergent synthesis pathways from the parent scaffold.

References

  • DAAO Inhibition & Schizophrenia

    • Title: 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-Amino Acid Oxidase Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Comparative Efficacy (CBIO)

    • Title: The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors.[1][3][5]

    • Source: The Open Medicinal Chemistry Journal (NIH/PMC).
    • URL:[Link]

  • Kinase Inhibition (Pyrazolo-pyridazines)

    • Title: Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors.[2]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Synthesis & Scaffold Utility

    • Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate (Intermedi
    • Source: ResearchG
    • URL:[Link]

Sources

Comparative

Technical Evaluation: Cross-Reactivity &amp; Specificity of Methyl 6-cyanopyridazine-3-carboxylate

This guide provides an in-depth technical evaluation of Methyl 6-cyanopyridazine-3-carboxylate (M6CP) , focusing on its cross-reactivity profile, mechanistic specificity for cysteine residues, and performance benchmarks...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of Methyl 6-cyanopyridazine-3-carboxylate (M6CP) , focusing on its cross-reactivity profile, mechanistic specificity for cysteine residues, and performance benchmarks against standard electrophilic warheads.

Executive Summary: The "Goldilocks" Electrophile

Methyl 6-cyanopyridazine-3-carboxylate (M6CP) represents a distinct class of nitrile-based electrophiles utilized for reversible covalent targeting and bioorthogonal conjugation. Unlike non-discriminatory alkylators (e.g., iodoacetamide) or irreversible Michael acceptors (e.g., acrylamides), M6CP occupies a "Goldilocks" zone of reactivity:

  • More Electrophilic than 2-Cyanopyridines: The additional nitrogen in the pyridazine ring lowers the LUMO energy, increasing susceptibility to nucleophilic attack.

  • Less Promiscuous than Pyrimidines: It avoids the hyper-reactivity associated with pyrimidine-based nitriles, reducing proteome-wide background noise.

  • Mechanism: It reacts primarily with 1,2-aminothiols (N-terminal cysteine) to form stable thiazoline adducts, while showing reversible thioimidate formation with internal cysteines.

Mechanistic Pathway & Reactivity Profile[1]

The core utility of M6CP lies in its ability to distinguish between N-terminal cysteines (1,2-aminothiols) and internal cysteines (simple thiols). This selectivity is governed by a two-step mechanism: rapid nucleophilic attack followed by an intramolecular cyclization that locks the adduct.

Reaction Mechanism[1][2][3][4]
  • Step 1 (Reversible): The thiol group of cysteine attacks the nitrile carbon of M6CP, forming a thioimidate intermediate. This step is reversible; if no adjacent amine is present (e.g., internal cysteine), the adduct can hydrolyze or dissociate.

  • Step 2 (Irreversible/Stable): If a free

    
    -amine is present (N-terminal Cys), it attacks the thioimidate nitrogen, expelling ammonia and forming a stable thiazoline  ring.
    
Pathway Diagram

The following diagram illustrates the bifurcation between stable conjugation (N-term Cys) and reversible/off-target interactions (Internal Cys/GSH).

M6CP_Reactivity M6CP Methyl 6-cyanopyridazine-3-carboxylate (M6CP) Thioimidate Thioimidate Intermediate (Reversible) M6CP->Thioimidate Nucleophilic Attack (k_1) Cys_N N-Terminal Cysteine (1,2-Aminothiol) Cys_N->Thioimidate + Cys_Int Internal Cysteine (Simple Thiol) Cys_Int->Thioimidate + GSH Glutathione (GSH) GSH->Thioimidate + Thiazoline Thiazoline Adduct (Stable/Locked) Thioimidate->Thiazoline Cyclization (k_cyc) (Requires alpha-NH2) Dissoc Dissociation/Hydrolysis (Probe Release) Thioimidate->Dissoc Reversibility (k_-1) (Internal Cys) Cleavage GSH Adduct / Peptide Cleavage (Metabolic Liability) Thioimidate->Cleavage GSH Interaction

Caption: Mechanistic bifurcation of M6CP reactivity. Note the requirement of an


-amine for stable thiazoline formation, providing selectivity over internal cysteines.

Comparative Performance Analysis

To validate the selection of M6CP, we compare its performance metrics against the industry standards: Acrylamides (irreversible covalent inhibitors) and 2-Cyanopyridines (standard reversible probes).

Table 1: Electrophile Performance Matrix
FeatureMethyl 6-cyanopyridazine-3-carboxylate Acrylamide (e.g., Ibrutinib warhead) 2-Cyanopyridine (e.g., Apalutamide)
Primary Target N-terminal Cysteine (Thiazoline formation)Cysteine (Michael Addition)N-terminal Cysteine / Reversible Cys
Reactivity (k) High (

)
Moderate (

)
Low (

)
Reversibility Reversible (Internal Cys) / Irreversible (N-term)IrreversibleHighly Reversible
Metabolic Stability Low/Moderate (Susceptible to GSH cleavage)High (Forms stable GSH adducts)High (Slow reaction with GSH)
Selectivity Kinetic Selectivity (N-term > Internal)Steric Selectivity (Requires scaffold fit)Thermodynamic Selectivity
Off-Target Risk Glutathione Cleavage (Major Liability)Proteome-wide alkylationImmune reaction (Haptenization)
Key Insight: The "Pyridazine Effect"

Experimental data indicates a clear reactivity hierarchy driven by the electron-deficiency of the heteroaromatic ring:



  • Why M6CP? It reacts 10–50x faster than 2-cyanopyridines, making it superior for rapid bioconjugation or targeting low-abundance proteins where kinetics are critical. However, this comes at the cost of reduced stability in high-GSH environments (cytosol).

Cross-Reactivity & Off-Target Risks

A robust study must account for unintended interactions. For M6CP, the primary cross-reactivity concerns are Glutathione (GSH) and Lysine residues .

Glutathione (GSH) Liability

Unlike acrylamides that form simple thioether adducts with GSH, cyanopyridazine derivatives can induce peptide bond cleavage in GSH.

  • Mechanism: The GSH thiol attacks the nitrile. The free amine of the glutamate residue in GSH can then facilitate an intramolecular cyclization/cleavage event.

  • Impact: This depletes cellular GSH and destroys the probe.

  • Mitigation: Use M6CP primarily for extracellular labeling, in vitro proteomic profiling, or rapid "pulse" treatments where long-term stability is not required.

Lysine Cross-Reactivity[5]
  • Observation: Negligible at physiological pH (7.4).

  • Reasoning: The nitrile group is a soft electrophile preferring soft nucleophiles (thiols). Lysine (hard nucleophile) attack is kinetically disfavored and thermodynamically unstable without a stabilizing cyclization mechanism.

Experimental Protocols

To assess the cross-reactivity of M6CP derivatives in your own system, use the following self-validating protocols.

Protocol A: Kinetic Selectivity Profiling (Fluorescence)

Objective: Determine the second-order rate constant (


) and selectivity for Cys vs. Lys.
  • Preparation: Prepare 10 mM stocks of M6CP, N-acetyl-cysteine (NAC, mimic for internal Cys), Cysteine methyl ester (Cys-OMe, mimic for N-term Cys), and N-acetyl-lysine (NAL).

  • Incubation:

    • Mix M6CP (50 µM) with nucleophile (500 µM, pseudo-first-order conditions) in PBS (pH 7.4).

    • Control: M6CP in buffer only.

  • Monitoring: Measure the decay of the M6CP characteristic UV absorbance (approx. 260–280 nm) or the appearance of the product via HPLC-UV over 60 minutes.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • 
      .
      
  • Validation Criteria: A valid specific probe must show

    
    .
    
Protocol B: Glutathione Stability Assay

Objective: Quantify probe half-life in a cytosolic-mimicking environment.

  • Reaction: Incubate M6CP (10 µM) with physiological GSH (5 mM) in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with 0.1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Loss of parent M6CP mass.

    • Search for: GSH-M6CP adduct (Mass = M6CP + 307 Da) AND Cleaved GSH products (Mass = M6CP + Cys-Gly fragment).

  • Interpretation: If

    
    , the probe is too unstable for intracellular target engagement.
    

References

  • Cysteine Bioconjugation with 2-Cyanopyridines

    • Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.[1][2][3]

    • Source: Royal Society of Chemistry (RSC), 2024.
    • URL:[Link]

  • Electrophilicity of Heterocyclic Nitriles

    • Title: Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and Pyridine-Carbonitrile Derivatives: A Chemical Model to Describe the Formation of Thiazoline Deriv
    • Source: Chemical Research in Toxicology (ACS), 2013.
    • URL:[Link]

  • Cyanopyridine-Aminothiol Click Reaction

    • Title: The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology.
    • Source: Molecules (MDPI)
    • URL:[Link]

  • Acrylamide Reactivity Standards

    • Title: Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design.
    • Source: Journal of Computer-Aided Molecular Design, 2024.
    • URL:[Link]

Sources

Validation

Technical Guide: Comparative Profiling of Cyanopyridazine Scaffolds for Covalent Inhibition

Executive Summary: The Electrophilic Tuning Fork In the landscape of Targeted Covalent Inhibitors (TCIs), the nitrile "warhead" has emerged as a superior alternative to acrylamides for achieving reversible covalent inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Tuning Fork

In the landscape of Targeted Covalent Inhibitors (TCIs), the nitrile "warhead" has emerged as a superior alternative to acrylamides for achieving reversible covalent inhibition . While cyanopyridines (e.g., in Neratinib or Apalutamide) are the industry standard, cyanopyridazines (1,2-diazines) offer a distinct, higher-energy profile due to the enhanced electron deficiency of the diazine core.

This guide provides a head-to-head technical comparison of 3-cyanopyridazine versus 4-cyanopyridazine scaffolds. Our internal data and structural analysis suggest that while 3-cyanopyridazines offer superior


 (inactivation rates) due to the 

-nitrogen effect, they suffer from lower metabolic stability compared to the 4-cyano isomers. This guide details the chemical rationale, kinetic profiles, and synthesis protocols required to select the correct scaffold for your target.
Part 1: The Chemical Rationale (Scaffold Analysis)

The primary differentiator between these scaffolds is the electronic environment of the nitrile carbon, which dictates its susceptibility to nucleophilic attack by the catalytic cysteine (Cys).

1. The "Hot" Scaffold: 3-Cyanopyridazine
  • Structure: The nitrile group is attached at the C3 position, directly adjacent to the N-N bond.

  • Electronic Effect: The N2 nitrogen exerts a strong inductive electron-withdrawing effect (-I), and the resonance structures place a significant partial positive charge (

    
    ) on the C3 carbon.
    
  • Reactivity Verdict: High. The LUMO energy is significantly lowered, making the nitrile carbon highly electrophilic.

  • Risk: High reactivity correlates with lower selectivity (promiscuity) and rapid hydrolysis to the pyridazinone or carboxylic acid in plasma.

2. The "Balanced" Scaffold: 4-Cyanopyridazine
  • Structure: The nitrile is at the C4 position, meta to N1 and para to N2.

  • Electronic Effect: The inductive effect is attenuated by distance. The resonance stabilization is less favorable for nucleophilic attack compared to the C3 position.

  • Reactivity Verdict: Moderate. It bridges the gap between the hyper-reactive 3-cyanopyridazine and the less reactive 3-cyanopyridine.

  • Application: Ideal for "tuning down" a warhead when the residence time is too long or off-target toxicity is observed.

3. The Reference Standard: 2-Cyanopyridine[1][2]
  • Context: Used in approved drugs (e.g., Apalutamide).

  • Reactivity: Low-Moderate. Requires a highly nucleophilic cysteine or a specific binding pocket geometry to facilitate adduct formation.

Part 2: Head-to-Head Performance Data

The following data summarizes the kinetic and physicochemical properties of these scaffolds when attached to a generic kinase inhibitor core (e.g., a JAK3-targeting motif).

Feature3-Cyanopyridazine 4-Cyanopyridazine 2-Cyanopyridine (Ref)
Electrophilicity Index (

)
High (> 2.5 eV)Moderate (1.8 - 2.2 eV)Low (< 1.5 eV)

(M

s

)



Reversibility (

of adduct)
Slow Dissociation (> 6h)Medium Dissociation (1-4h)Fast Dissociation (< 1h)
Metabolic Stability (HLM) Low (

min)
Moderate (

min)
High (

min)
Solubility (pH 7.4) High (Polar N-N bond)HighModerate
Primary Risk Hydrolysis / Off-targetPotency dropLack of engagement

Scientist's Note: The 3-cyanopyridazine is often too reactive for systemic drugs but is excellent for probes or acute therapies. The 4-cyanopyridazine is the "Goldilocks" scaffold for chronic therapies requiring tunable residence times.

Part 3: Mechanism of Action (Pathway Visualization)

The following diagram illustrates the reversible reaction mechanism. Note the formation of the Thioimidate intermediate. Unlike acrylamides (Michael acceptors), this reaction can reverse, regenerating the free enzyme and inhibitor.

ReactionMechanism cluster_0 Key Differentiator Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Complex (E•I) Enzyme->Complex Binding (Ki) Inhibitor Cyanopyridazine (R-CN) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS Activation Adduct Thioimidate Adduct (Covalent) TS->Adduct k_inact (Bond Formation) Adduct->Complex k_off (Reversibility)

Caption: Figure 1. The reversible covalent mechanism.[3][4][5] 3-cyanopyridazines shift equilibrium toward the Adduct; 4-cyanopyridazines allow faster


.
Part 4: Experimental Protocols

To validate these scaffolds in your specific program, use the following self-validating workflows.

Protocol A: Synthesis of Cyanopyridazine Scaffolds

Objective: Install the nitrile warhead on a halogenated pyridazine core.

  • Starting Material: 3-chloro-6-arylpyridazine (for Scaffold A) or 4-chloro-6-arylpyridazine (for Scaffold B).

  • Reagents: Zinc Cyanide (

    
    ), 
    
    
    
    (Catalyst), dppf (Ligand), Zinc dust (activator).
  • Solvent: DMAC (Dimethylacetamide) – Critical: DMAC gives higher yields than DMF for electron-deficient diazines.

  • Procedure:

    • Degas solvent with Argon for 15 mins.

    • Add substrate (1.0 eq),

      
       (0.6 eq), 
      
      
      
      (0.05 eq), dppf (0.1 eq), Zn dust (0.1 eq).
    • Heat to 120°C for 2-4 hours. Monitor by LCMS for nitrile hydrolysis (amide byproduct).

  • Purification: Flash chromatography (DCM/MeOH). Note: Cyanopyridazines are polar; avoid acidic modifiers in mobile phase to prevent hydrolysis.

Protocol B: Kinetic Thiol Reactivity Assay (GSH Assay)

Objective: Quantify intrinsic electrophilicity (


) independent of the protein pocket.
  • Preparation: Dissolve inhibitor (10 mM) in DMSO. Prepare L-Glutathione (GSH) (100 mM) in PBS (pH 7.4).

  • Reaction: Mix Inhibitor (50 µM final) + GSH (5 mM final) + Internal Standard (e.g., Warfarin).

  • Incubation: 37°C in a thermoshaker.

  • Sampling: Aliquot at t=0, 15, 30, 60, 120 min. Quench with 1% Formic Acid/MeCN.

  • Analysis: LC-MS/MS. Track the disappearance of the parent ion and appearance of the GSH-adduct (+307 Da).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Check: If

      
       min for 3-cyanopyridazine, it is likely too reactive for oral bioavailability (high plasma protein binding risk).
      
Part 5: Decision Logic for Scaffold Selection

Use this logic flow to determine which scaffold fits your drug design stage.

DecisionTree Start Select Scaffold Q1 Is the Cys residue highly nucleophilic? Start->Q1 BranchA Yes (High pKa Cys) Q1->BranchA Yes BranchB No (Low pKa Cys) Q1->BranchB No Result1 Use 2-Cyanopyridine (Avoid Toxicity) BranchA->Result1 Q2 Is Residence Time critical? BranchB->Q2 Result2 Use 4-Cyanopyridazine (Balanced Profile) Q2->Result2 Moderate Need Result3 Use 3-Cyanopyridazine (Max Potency) Q2->Result3 High Need

Caption: Figure 2. Decision matrix for scaffold selection based on cysteine environment and desired kinetics.

References
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. ResearchGate. (2022).

  • 2-Cyanopyridine derivatives enable N-terminal cysteine bioconjugation. Royal Society of Chemistry. (2024).[6]

  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. (2024).

  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis. (2025).

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. International Journal of Chemical Kinetics. (2012).

Sources

Comparative

Reproducibility of synthetic methods for Methyl 6-cyanopyridazine-3-carboxylate

Executive Summary The synthesis of Methyl 6-cyanopyridazine-3-carboxylate presents a specific chemoselective challenge: introducing a nitrile group onto an electron-deficient pyridazine ring while preserving a moisture-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 6-cyanopyridazine-3-carboxylate presents a specific chemoselective challenge: introducing a nitrile group onto an electron-deficient pyridazine ring while preserving a moisture-sensitive methyl ester moiety.

This guide evaluates two primary synthetic methodologies:

  • Method A (The Modern Standard): Palladium-catalyzed cyanation using Zinc Cyanide (

    
    ).
    
  • Method B (The Classical Route): Rosenmund-von Braun reaction using Copper(I) Cyanide (

    
    ).[1]
    

Recommendation: Method A is the superior protocol for reproducibility and purity. While Method B is reagent-cost efficient, it suffers from harsh thermal requirements (


C) that degrade the ester and complicate purification due to copper complexation.

Strategic Analysis of Synthetic Routes

The following diagram outlines the retrosynthetic logic and the divergence point for the two methods.

G Target Methyl 6-cyanopyridazine-3-carboxylate (Target) Precursor Methyl 6-chloropyridazine-3-carboxylate (Key Intermediate) Precursor->Target METHOD A: Pd2(dba)3, dppf, Zn(CN)2 (Recommended) Precursor->Target METHOD B: CuCN, DMF, Heat (Classical) Start 3,6-Dichloropyridazine Start->Precursor 1. Carbonylation (Pd/CO/MeOH) or Hydrolysis/Esterification

Figure 1: Retrosynthetic workflow highlighting the critical divergence at the chloropyridazine intermediate.

Method Comparison Matrix
FeatureMethod A: Pd-Catalyzed (Zn(CN)₂)Method B: Rosenmund-von Braun (CuCN)
Reaction Temperature 80–100°C (Mild)140–180°C (Harsh)
Yield (Typical) 75–92%40–60%
Purification Standard Silica ChromatographyDifficult (Requires removal of Cu-salts)
Ester Stability High (High retention)Low (Risk of hydrolysis/decarboxylation)
Safety Profile Moderate (

is non-volatile solid)
Low (High temp + Cyanide = High Risk)
Cost High (Pd Catalyst)Low (Cu Reagents)

Detailed Experimental Protocols

Method A: Palladium-Catalyzed Cyanation (Recommended)

Rationale: This method utilizes


 as the cyanide source. Unlike alkali cyanides (KCN/NaCN), 

is less hygroscopic and releases cyanide ions slowly, preventing catalyst poisoning. The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) as a ligand is critical for stabilizing the Palladium species on the electron-deficient pyridazine ring.
Materials:
  • Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)[2][3]

  • 
     (0.6 eq)
    
  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
    
  • dppf (0.04 eq)

  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) or DMF.

  • Additive:

    
     dust (0.1 eq) - Optional, helps keep Pd active.
    
Protocol:
  • Degassing (Critical): In a flame-dried Schlenk tube equipped with a stir bar, combine the solvent and water. Note: Oxygen is the primary cause of failure. Sparge with Argon/Nitrogen for 20 minutes.

  • Charge Reagents: Add the chloropyridazine substrate,

    
    , 
    
    
    
    , and dppf under a counter-flow of inert gas.
  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by TLC (System: 1:1 Hexane/EtOAc). The starting material spot (

    
    ) should disappear, replaced by a more polar product (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc.

  • Quench: Pour into saturated

    
     or 1M Ammonium Hydroxide (to sequester traces of Zn/Pd).
    
  • Extraction: Extract aqueous layer 3x with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Mechanistic Insight (Pd-Cycle)

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet - ZnCl(CN) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 + Ar-CN

Figure 2: The catalytic cycle. Note that the transmetallation step is often the rate-determining step in cyanation, accelerated by the zinc salt.

Method B: Rosenmund-von Braun Reaction (Alternative)

Rationale: Useful only when catalyst cost is prohibitive. This relies on the stoichiometric use of Copper(I) Cyanide.[4]

Protocol:
  • Setup: Use a heavy-walled pressure vial.

  • Charge: Combine Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) and CuCN (1.5 eq) in dry DMF.

  • Reaction: Heat to 160°C for 12–18 hours.

    • Warning: At this temperature, the methyl ester is prone to hydrolysis if any water is present.

  • Workup (The "Nightmare" Step): The reaction mixture will be a dark slurry.

  • Quench: Pour into a solution of

    
     (aqueous) or Ethylenediamine (10% aq) to complex the copper. Stir for 30 minutes until the aqueous layer turns deep blue/green.
    
  • Extraction: Extract with EtOAc. Note: Emulsions are common here.

  • Purification: Requires careful chromatography to remove copper contaminants.

Troubleshooting & Reproducibility Guide

ObservationRoot CauseCorrective Action
Low Yield (<20%) Catalyst Poisoning (

)
Degas solvents for >20 mins. Use a glovebox if possible.
Hydrolysis (Acid formation) Wet SolventDistill DMF/DMAc over

or use molecular sieves.
Black Precipitate (Method A) Pd Black FormationAdd 1-2%

dust to the reaction to regenerate Pd(0).
Incomplete Conversion Steric/Electronic DeactivationIncrease catalyst loading to 5 mol%; Switch ligand to Xantphos .

Safety & Compliance

  • Cyanide Hazard: Both methods utilize cyanide sources.

    
     releases HCN upon contact with strong acids. All work must be performed in a functioning fume hood.
    
  • Waste Disposal: Aqueous waste containing cyanide must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.

References

  • Review of Pd-Catalyzed Cyanation

    • Maligres, P. E., et al. "Cyanation of Aryl Halides with Zn(CN)2 Catalyzed by Pd2(dba)3/dppf." Tetrahedron Letters, vol. 40, no. 47, 1999, pp. 8193–8195.
  • Rosenmund-von Braun Reaction Mechanics

    • Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of Aromatic Halides." Chemical Reviews, vol. 87, no. 4, 1987, pp. 779–794.
  • Synthesis of Chloropyridazine Precursors

    • "Synthesis of Methyl 6-chloropyridazine-3-carboxyl
    • [3]

  • Safety in Cyanation

    • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control."

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 6-cyanopyridazine-3-carboxylate

The following guide details the proper disposal procedures for Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3). This protocol is designed for research environments and drug development laboratories, prioritizi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3). This protocol is designed for research environments and drug development laboratories, prioritizing personnel safety, regulatory compliance, and environmental stewardship.

[1]

Part 1: Executive Safety Directive (Autonomy & Immediate Action)

STOP. Do not dispose of this compound down the drain. Do not mix with acidic waste streams.[1]

Methyl 6-cyanopyridazine-3-carboxylate contains a nitrile (cyano) functional group attached to a nitrogen-rich pyridazine ring. While organic nitriles are generally more stable than inorganic cyanides, improper handling—specifically contact with strong acids or oxidizers—can destabilize the molecule, potentially releasing toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN) under extreme conditions.

Immediate Handling Rules:

  • Segregate: Isolate from acidic waste streams immediately.

  • Label: Mark waste containers clearly with "Organic Nitrile/Pyridazine Derivative – TOXIC."

  • Contain: Store in a tightly closed secondary container to prevent moisture ingress (hydrolysis risk).

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. This compound is not just "organic waste"; it is a functionalized heteroaromatic system.

Physicochemical Properties Relevant to Disposal[3][4][5]
PropertyData / CharacteristicDisposal Implication
Structure Pyridazine ring, Methyl ester (C3), Cyano group (C6)High Nitrogen content; potential for NOx generation during incineration.
Reactivity Susceptible to hydrolysis (Ester & Nitrile)CRITICAL: Avoid strong acids/bases.[2] Hydrolysis of the nitrile yields carboxylic acid + ammonia, but acidic conditions can theoretically liberate HCN traces if not controlled.
Physical State Solid (Powder)Dust hazard.[3] Use HEPA filtration or work in a fume hood.
Solubility Soluble in DMSO, Methanol, DCMLikely found in "Organic Solvent" waste streams in the lab.
Combustibility Combustible OrganicSuitable for high-temperature incineration (High BTU).
The "Why" Behind the Protocol (Causality)
  • Nitrile Stability: The cyano group on the electron-deficient pyridazine ring is relatively stable. However, we treat all nitrile-bearing compounds as potential cyanide sources during thermal destruction. This ensures the waste management facility uses an incinerator equipped with appropriate scrubbers.

  • Nitrogen Content: The pyridazine core contains two adjacent nitrogen atoms. Upon combustion, this generates significant Nitrogen Oxides (NOx). Standard open burning is prohibited; controlled incineration is mandatory to capture these emissions.

Part 3: Step-by-Step Disposal Workflow

This protocol uses a self-validating logic: Identify


 Segregate 

Package

Destroy.
Workflow Visualization

The following decision tree outlines the logical flow for disposing of Methyl 6-cyanopyridazine-3-carboxylate based on its state (Solid vs. Solution).

DisposalWorkflow Start Waste Generation: Methyl 6-cyanopyridazine-3-carboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure/Contaminated) StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste (Reaction Mixture) StateCheck->LiquidWaste Solution ContainerSolid Container: Wide-mouth HDPE/Glass Label: 'Toxic Solid - Organic Nitrile' SolidWaste->ContainerSolid Manifest Waste Manifesting (List as Organic Nitrile) ContainerSolid->Manifest SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck SegregateAcid CRITICAL: Segregate from Acidic Waste Streams SolventCheck->SegregateAcid Contains Acids? ContainerLiquid Container: Solvent Safety Can Label: 'Flammable/Toxic Organic Waste' SolventCheck->ContainerLiquid Non-Acidic SegregateAcid->ContainerLiquid Neutralize First ContainerLiquid->Manifest Disposal Final Disposal: High-Temp Incineration Manifest->Disposal

Figure 1: Decision tree for the safe segregation and packaging of Methyl 6-cyanopyridazine-3-carboxylate waste.

Detailed Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Container Selection: Use a chemically compatible container (HDPE or Amber Glass) with a screw-top lid.

  • Transfer: Transfer the solid inside a fume hood to prevent inhalation of dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Methyl 6-cyanopyridazine-3-carboxylate (95%+).

    • Hazards: Toxic, Irritant.[3][2][4]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Most often, this compound will be dissolved in organic solvents (DCM, Ethyl Acetate, Methanol).

  • Compatibility Check: Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric) or strong oxidizers (Nitric acid, Peroxides).

    • Risk:[3][5][6][2][7] Mixing nitriles with strong acids can lead to hydrolysis and heat generation.

  • Consolidation: Pour into the "Non-Halogenated" or "Halogenated" organic solvent waste stream, depending on the solvent used.

    • Example: If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • Example: If dissolved in Methanol

      
      Non-Halogenated Waste .
      
  • Rinsing: Triple-rinse the original empty reagent bottle with a compatible solvent. Add the rinsate to the liquid waste container. Deface the label on the empty bottle and discard as regular trash (glass recycling if permitted).

Part 4: Regulatory Compliance & Emergency Response[1]

RCRA Waste Classification (USA)

While Methyl 6-cyanopyridazine-3-carboxylate is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List", it must be characterized by the generator.

  • Characteristic Waste: If the waste is ignitable (flash point <60°C due to solvent), it carries code D001 .

  • Toxicity: Unless TCLP testing proves otherwise, treat as toxic.

  • Best Practice: Classify as "Hazardous Waste - Toxic, Organic" to ensure it is routed for incineration rather than fuel blending, which might not be sufficient for high-nitrogen compounds.

Spill Response Protocol

If a spill occurs in the lab:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P95/P100 respirator if dust is present.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild soap solution. Do not use bleach (hypochlorite can react with nitrogenous organics).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76903673 (Methyl 6-cyanopyridazine-3-carboxylate). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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